Technical Documentation Center

Ethylbis(3-phenylpropyl)ammonium chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethylbis(3-phenylpropyl)ammonium chloride
  • CAS: 5982-87-6

Core Science & Biosynthesis

Foundational

Alverine hydrochloride CAS 5982-87-6 properties

An In-Depth Technical Guide to Alverine Hydrochloride (CAS 5982-87-6): Properties, Mechanisms, and Analytical Methodologies Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction Alverine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Alverine Hydrochloride (CAS 5982-87-6): Properties, Mechanisms, and Analytical Methodologies

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine hydrochloride, identified by CAS number 5982-87-6, is the hydrochloride salt of Alverine, a tertiary amine with significant activity as a smooth muscle relaxant.[1][2][3] Classified as a direct-acting or musculotropic antispasmodic, it is primarily utilized in the therapeutic management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS) and painful diverticular disease.[1][4] It also finds application in treating primary dysmenorrhea due to its relaxant effects on uterine smooth muscle.[1][5]

Unlike neurotropic agents that act on nerve signaling, Alverine exerts its effects directly on the smooth muscle fibers.[6] Its multifaceted mechanism of action, involving modulation of calcium channels and serotonin receptors, makes it a subject of interest for both clinical application and fundamental research into smooth muscle physiology.[5][7][8] This guide provides a comprehensive technical overview of Alverine hydrochloride, detailing its physicochemical properties, pharmacological actions, and validated analytical methodologies essential for research and quality control.

Section 1: Physicochemical Properties

The fundamental characteristics of Alverine hydrochloride are critical for its handling, formulation, and analytical characterization.

Caption: Chemical Structure of Alverine Hydrochloride.

Table 1: Core Physicochemical Data for Alverine and its Hydrochloride Salt

PropertyValueSource
Chemical Name N-Ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine hydrochloride[3]
CAS Number 5982-87-6[9]
Molecular Formula C₂₀H₂₈ClN[2][9]
Molecular Weight 317.9 g/mol [2][3][9]
Appearance Crystalline solid[10]
pKa (Predicted) 9.51 ± 0.50 (for the amine base)[11]
LogP (for base) 5.93[12]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[9]
Solubility Insights

While comprehensive solubility data is not aggregated in a single source, experimental protocols provide practical insights. Alverine citrate, a related salt, is soluble in water and methylene chloride for analytical purposes.[10] For in vivo studies, a common formulation involves dissolving the compound first in a minimal amount of DMSO, followed by dilution with vehicles like PEG300, Tween 80, and saline or PBS.[9] This approach is necessary to overcome the lipophilic nature suggested by its high LogP value.

Section 2: Pharmacology and Mechanism of Action

Alverine's therapeutic efficacy stems from a complex and direct interaction with smooth muscle cells, primarily through two distinct mechanisms.

  • Calcium Channel Modulation : The contraction of smooth muscle is critically dependent on the influx of extracellular calcium ions (Ca²⁺) through L-type voltage-dependent calcium channels.[6] Alverine directly interferes with this process. It is understood to inhibit the influx of Ca²⁺, which prevents the excessive muscle contraction characteristic of spasms.[6][][14] Some studies suggest a nuanced action, where Alverine may inhibit the inactivation of L-type Ca²⁺ channels while simultaneously reducing the sensitivity of the contractile proteins (actin-myosin) to calcium.[7][15] This dual effect allows it to suppress evoked contractions more significantly than it affects basal muscle tone.

  • 5-HT1A Receptor Antagonism : Alverine also functions as a 5-hydroxytryptamine-1A (5-HT1A) receptor antagonist.[1][5] This action is particularly relevant in the context of IBS, where visceral hypersensitivity is a key component of the pathophysiology. By blocking 5-HT1A receptors, Alverine helps to reduce rectal hypersensitivity and the associated pain perception.[1][15]

cluster_cell Smooth Muscle Cell cluster_receptor Nociceptive Pathway Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx opens Contractile_Proteins Contractile Proteins (Actin-Myosin) Contraction Muscle Contraction (Spasm) Contractile_Proteins->Contraction Ca_Influx->Contractile_Proteins activates HT_Receptor 5-HT1A Receptor Hypersensitivity Visceral Hypersensitivity (Pain) HT_Receptor->Hypersensitivity activates Alverine Alverine Alverine->Ca_Channel   Inhibits Influx Alverine->Contractile_Proteins Reduces Ca²⁺ Sensitivity Alverine->HT_Receptor Antagonizes Stimulus Agonist / Nerve Impulse Stimulus->Ca_Channel Serotonin Serotonin (5-HT) Serotonin->HT_Receptor

Caption: Dual mechanism of action of Alverine on smooth muscle cells.

Pharmacokinetic Profile

Following oral administration, Alverine is rapidly absorbed and undergoes extensive first-pass metabolism.[16] It is quickly converted to its primary active metabolite, para-hydroxy alverine (PHA), and subsequently to two secondary metabolites.[16][17][18] The parent compound has a very short elimination half-life of approximately 0.8 hours, while the active PHA metabolite has a longer half-life of 5.7 hours.[16] Elimination occurs predominantly through renal excretion of the metabolites.[16]

Section 3: Analytical Characterization and Protocols

For drug development and research, robust analytical methods are paramount for quantification, impurity profiling, and quality control.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Causality: This method is the gold standard for quantifying Alverine and its metabolites in biological matrices like human plasma. Its high sensitivity is essential due to the low circulating concentrations of the parent drug post-metabolism, while its selectivity, afforded by Multiple Reaction Monitoring (MRM), allows for accurate measurement in a complex biological matrix, minimizing interference.[17][19]

A 1. Plasma Sample (+ Internal Standard) B 2. Solid Phase Extraction (SPE) A->B C 3. HPLC Separation (Reversed-Phase) B->C D 4. Ionization (Positive ESI) C->D E 5. MS/MS Detection (MRM) D->E F 6. Quantification E->F

Caption: General workflow for bioanalytical quantification of Alverine.

Protocol: Quantification of Alverine and para-hydroxy alverine (PHA) in Human Plasma

This protocol is a synthesized methodology based on validated approaches described in the literature.[17][19]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Rationale: SPE is employed to extract the analytes from plasma, removing proteins, salts, and other matrix components that can interfere with the analysis and suppress the MS signal.

    • Procedure:

      • To 250 µL of human plasma, add an internal standard (e.g., Alverine-d5).[17]

      • Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.

      • Load the plasma sample onto the cartridge.

      • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.

      • Elute the analytes with 1 mL of methanol.

      • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

      • Reconstitute the residue in 200 µL of the mobile phase for injection.

  • Chromatographic Conditions:

    • Rationale: Reversed-phase chromatography separates the analytes based on their hydrophobicity. A C18 column is effective for retaining and separating the lipophilic Alverine and its hydroxylated metabolite from more polar compounds.[17] Isocratic elution provides a stable and reproducible method.

    • System: HPLC system (e.g., Shimadzu, Waters) coupled to a tandem mass spectrometer.[17]

    • Column: Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm).[17][19]

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate (65:35, v/v).[17][19]

    • Flow Rate: 0.9 mL/min.[17]

    • Injection Volume: 5.0 µL.[17]

    • Column Temperature: 40°C.[17]

  • Mass Spectrometric Detection:

    • Rationale: Tandem MS provides exceptional selectivity. The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) selects a specific product ion for detection. This precursor-to-product ion transition is unique to the analyte.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[17]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Alverine: m/z 282.3 → 91.0.[17]

      • para-hydroxy alverine (PHA): m/z 298.2 → 107.0.[17]

      • Alverine-d5 (IS): m/z 287.3 → 91.0.[17]

Infrared (IR) Spectrophotometry

Causality: IR spectroscopy is a rapid and reliable technique for the identification and quantification of bulk pharmaceutical substances. The method relies on the principle that specific functional groups within a molecule absorb infrared radiation at characteristic frequencies. For quantification, the intensity of a specific absorption band is measured, which, according to the Beer-Lambert law, is proportional to the concentration of the substance.[20]

Protocol: Quantitative Analysis of Alverine Citrate in Bulk Powder

This protocol is adapted from a published method for the quantification of Alverine citrate.[20][21]

  • Standard and Sample Preparation:

    • Rationale: The KBr pellet method is used to obtain a high-quality spectrum of the solid sample by dispersing it in an IR-transparent matrix.

    • Procedure:

      • Accurately weigh 1-3 mg of Alverine citrate standard or sample powder.

      • Add approximately 100 mg of dry, IR-grade potassium bromide (KBr).

      • Thoroughly mix and grind the powders in an agate mortar to ensure homogeneity.

      • Transfer the mixture to a die and press under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrophotometer.

    • Procedure:

      • Acquire a background spectrum of an empty sample holder.

      • Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Quantification:

    • Rationale: A specific, well-resolved absorption band unique to Alverine is chosen for quantification. The band at 2052 cm⁻¹ has been validated for this purpose.[20][21]

    • Procedure:

      • Identify the absorption band at approximately 2052 cm⁻¹.

      • Measure the absorbance or the integrated peak area of this band.

      • Construct a calibration curve by plotting the absorbance/peak area versus the concentration of several standard pellets.

      • Determine the concentration of the unknown sample by interpolating its absorbance/peak area on the calibration curve.

References

  • Alverine - Wikipedia. Wikipedia. [Link].

  • ALVERINE - Inxight Drugs. National Center for Advancing Translational Sciences. [Link].

  • Alverine: Uses & Dosage. MIMS Singapore. [Link].

  • Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P. S., & Sanyal, M. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(2), 95–102. [Link].

  • Iovino, P., Santonicola, A., & Chiarioni, G. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. [Link].

  • Iovino, P., Santonicola, A., & Chiarioni, G. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PMC, NIH. [Link].

  • Alverine(150-59-4) Chemical Properties. LookChem. [Link].

  • Alverine | CAS#:150-59-4 | Chemsrc. Chemsrc. [Link].

  • Hashitani, H., Lang, R. J., & Suzuki, H. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(8), 1181–1191. [Link].

  • Shah, S. A., Rathod, I. S., Suhagia, B. N., & Patel, B. K. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(3), 197-206. [Link].

  • A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study. Scilit. [Link].

  • Gavhane, R. C., Nerurkar, K., Kulkarni, P., & Kulkarni, P. (2011). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. Semantic Scholar. [Link].

  • ALVERINE - precisionFDA. precisionFDA. [Link].

  • Alverine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link].

  • IR Quantification of Alverine Citrate in Bulk and Oral Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences. [Link].

  • Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P. S., & Sanyal, M. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. PubMed. [Link].

  • Alverine – Knowledge and References. Taylor & Francis. [Link].

  • Shah, S. A., Rathod, I. S., Suhagia, B. N., & Patel, B. K. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. ResearchGate. [Link].

  • The Side Effects of ALVERINE CITRATE 120 mg (ALVERINE CITRATE). Biomedicus. [Link].

  • Alverine-impurities. Pharmaffiliates. [Link].

  • Alverine Citrate 60mg Capsules - IBS. The Independent Pharmacy. [Link].

  • Summary of Product Characteristics. e-lactancia.org. [Link].

  • IR quantification of alverine citrate in bulk and oral dosage form. ResearchGate. [Link].

  • What is Alverine Citrate used for?. Patsnap Synapse. [Link].

  • ALVERINE HYDROCHLORIDE. GSRS. [Link].

  • Separation of Alverine citrate on Newcrom R1 HPLC column. SIELC Technologies. [Link].

  • Alverine hydrochloride - Chemical Details. EPA. [Link].

  • Development and Validation of Analytical Methods for the Estimation of Alverine Citrate in Bulk and in Pharmaceutical Dosage form by Uv Spectroscopy and Rp-Hplc. Semantic Scholar. [Link].

  • Benzenepropanamine, N-ethyl-N-(3-phenylpropyl)-, hydrochloride (1:1). PubChem. [Link].

  • Alverine Citrate monograph. uspbpep.com. [Link].

  • A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. ResearchGate. [Link].

Sources

Exploratory

An In-Depth Technical Guide to the Multifaceted Mechanism of Action of Alverine on Smooth Muscle

Executive Summary Alverine, a widely utilized antispasmodic agent, presents a compelling case of complex pharmacology.[1] Clinically, it is effective in treating functional gastrointestinal disorders like Irritable Bowel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alverine, a widely utilized antispasmodic agent, presents a compelling case of complex pharmacology.[1] Clinically, it is effective in treating functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) and primary dysmenorrhea by alleviating smooth muscle spasms.[1][2] However, its mechanism transcends that of a simple muscle relaxant. This guide deconstructs the core molecular actions of alverine, revealing a paradoxical and multifaceted profile. We will explore its dualistic influence on L-type calcium channels, its ability to desensitize contractile proteins to calcium, and its significant role as a serotonin 5-HT1A receptor antagonist.[1][3][4] This document synthesizes pivotal experimental findings, details robust methodologies for its study, and provides visual frameworks of its signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Alverine Paradox

For decades, alverine has been classified as a direct-acting spasmolytic, targeting the smooth muscle of the gastrointestinal tract and uterus.[2][5][6] This classification, while accurate, belies the intricacy of its cellular interactions. The central paradox of alverine's action is its ability to enhance spontaneous, rhythmic contractions in phasic smooth muscles while simultaneously suppressing contractions evoked by potent stimuli like high potassium concentrations or neurotransmitters such as acetylcholine.[4][7] This dual behavior suggests that alverine does not merely block contraction but rather modulates the fundamental signaling pathways that govern smooth muscle tone and excitability. Understanding this paradox is key to appreciating its therapeutic efficacy and exploring its full potential.

Core Mechanisms of Action in Smooth Muscle Regulation

Alverine's influence on smooth muscle contractility is primarily orchestrated through two distinct, yet complementary, pathways: the modulation of calcium influx and the regulation of the contractile machinery's sensitivity to calcium.

Dual-Mode Modulation of L-Type Voltage-Gated Calcium Channels

Voltage-gated L-type calcium channels (L-VGCCs) are fundamental to the initiation of smooth muscle contraction.[8][9] Depolarization of the cell membrane triggers their opening, permitting an influx of extracellular Ca2+ that initiates the contractile cascade. Alverine interacts with these channels in a sophisticated manner.

  • Inhibition of Channel Inactivation: In spontaneously active smooth muscle, such as the detrusor muscle of the bladder, alverine has been demonstrated to slow the rate of decay of action potentials.[4][7] This is attributed to the inhibition of L-type Ca2+ channel inactivation.[1][4][7] By preventing the channels from closing promptly, alverine prolongs the influx of calcium during each action potential. This leads to an increased frequency and amplitude of spontaneous contractions, explaining the excitatory component of its paradoxical action.[4][7][10]

  • Blockade of Calcium Influx: Conversely, in the context of sustained depolarization caused by high concentrations of potassium or receptor agonists, alverine acts as a more conventional calcium channel blocker.[11][12][13] It inhibits the overall influx of calcium, thereby preventing the excessive, tonic contractions that characterize smooth muscle spasms.[11] This direct blockade is a cornerstone of its spasmolytic effect.

cluster_membrane Cell Membrane Ca_ext Ca²⁺ (extracellular) L_VGCC L-Type Ca²⁺ Channel (Open State) Ca_ext->L_VGCC Influx Ca_int Ca²⁺ (intracellular) L_VGCC->Ca_int L_VGCC_inactivated L-Type Ca²⁺ Channel (Inactivated State) L_VGCC->L_VGCC_inactivated Normal Inactivation Alverine Alverine Alverine->L_VGCC BLOCKS (Evoked Contraction) Alverine->L_VGCC_inactivated INHIBITS

Caption: Alverine's dual modulation of L-type Ca²⁺ channels.

Calcium Desensitization via the RhoA/Rho-Kinase (ROCK) Pathway

A pivotal aspect of alverine's spasmolytic action is its ability to relax smooth muscle independently of intracellular calcium concentration ([Ca2+]i).[7] It achieves this by decreasing the sensitivity of the contractile proteins to Ca2+, a mechanism known as calcium desensitization.[1][13] This is primarily accomplished through the inhibition of the RhoA/Rho-kinase (ROCK) signaling pathway.[1]

Causality of the Pathway:

  • Agonists (like acetylcholine) activate G-protein coupled receptors, leading to the activation of the small G-protein RhoA.

  • Active RhoA stimulates Rho-kinase (ROCK).

  • ROCK phosphorylates and inhibits Myosin Light Chain Phosphatase (MLCP).

  • MLCP is the enzyme responsible for dephosphorylating the Myosin Light Chain (MLC), which causes muscle relaxation.

  • By inhibiting MLCP, the contractile state is maintained even as [Ca2+]i begins to fall.

Alverine is suggested to inhibit ROCK activity.[1][10] This action prevents the inhibition of MLCP, allowing it to remain active. Active MLCP dephosphorylates the myosin light chain, uncoupling the contractile response from the [Ca2+]i and leading to profound smooth muscle relaxation.[1] This mechanism is crucial for its ability to suppress contractions evoked by high potassium and acetylcholine with little effect on the associated increase in [Ca2+]i.[4][7]

cluster_contraction Contraction Regulation Agonist Agonist (e.g., ACh) GPCR GPCR Agonist->GPCR RhoA_GTP RhoA-GTP (Active) GPCR->RhoA_GTP RhoA RhoA-GDP (Inactive) ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK MLCP_inactive p-MLCP (Inactive) ROCK->MLCP_inactive Phosphorylates (Inhibits) MLCP_active MLCP (Active) Alverine Alverine Alverine->ROCK INHIBITS MLC Myosin Light Chain (MLC) pMLC p-MLC (Contraction) MLC->pMLC MLCK (Ca²⁺-dependent) Relaxation Relaxation pMLC->MLC Dephosphorylation pMLC->MLC MLCP

Caption: Alverine's inhibition of the Rho/ROCK calcium sensitization pathway.

Neuro-Modulatory and Anti-Inflammatory Actions

Beyond its direct effects on muscle cells, alverine engages with other critical pathways relevant to its therapeutic application, particularly in IBS.

Antagonism of 5-HT1A Receptors and Visceral Nociception

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter in the gut, regulating motility, secretion, and sensation.[12] In IBS, visceral hypersensitivity—an increased perception of pain in response to normal stimuli like gut distension—is a primary driver of symptoms.[3]

Alverine is a potent and selective antagonist of the 5-HT1A receptor subtype.[1][3][5][14] In-vitro binding studies have confirmed its high affinity for these receptors.[3][15] By blocking 5-HT1A receptors, which are implicated in mediating hypersensitivity, alverine exhibits significant antinociceptive properties.[3][16] This action directly addresses the pain component of IBS, which is not solely caused by muscle spasms.

Table 1: Pharmacodynamic Properties of Alverine

Feature Description Value Reference(s)
Primary Mechanism Smooth muscle relaxant, 5-HT1A antagonist - [1][5]
Ion Channel Effects Inhibits inactivation of L-type Ca²⁺ channels - [1][4][7]
Receptor Activity 5-HT1A Receptor Antagonism IC₅₀ = 101 nM [1][14]

| Downstream Effect | Decreases sensitivity of contractile proteins to Ca²⁺ | - |[7][13] |

Potential Anti-inflammatory Effects

Emerging evidence suggests that alverine may also possess anti-inflammatory properties.[17] Low-grade inflammation is increasingly recognized as a factor in the pathophysiology of IBS. Alverine has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses.[17][18] This effect is thought to be mediated through the inhibition of Src kinase.[18] By downregulating downstream inflammatory mediators, alverine could help mitigate the inflammatory component of gut disorders.

Experimental Protocols for Elucidating Alverine's Mechanism

The complex actions of alverine necessitate a multi-pronged experimental approach. The following protocols provide a self-validating system to dissect its effects, from tissue-level function to single-channel electrophysiology.

Protocol: In Vitro Smooth Muscle Strip Contractility Assay

This organ bath technique is the foundational assay for assessing the direct effect of compounds on smooth muscle contractility.

Objective: To measure the effect of alverine on both spontaneous and agonist-evoked contractions of an isolated smooth muscle strip.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the distal ileum or the urinary bladder.

    • Place the tissue in cold (4°C), oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11). The bicarbonate buffer is crucial for maintaining physiological pH when aerated with carbogen.

    • Carefully prepare longitudinal muscle strips (approx. 10 mm long, 2 mm wide).

  • Organ Bath Setup:

    • Suspend a muscle strip in a 10 mL organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂ (carbogen).

    • Attach one end of the strip to a fixed hook and the other to an isometric force-displacement transducer connected to a data acquisition system.

  • Equilibration:

    • Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, with solution changes every 15 minutes. This ensures metabolic stability and development of stable spontaneous contractions.

  • Experimental Procedure:

    • Spontaneous Activity: Record baseline spontaneous contractions for 15-20 minutes.

    • Alverine Application (Spontaneous): Add alverine citrate (e.g., 10 µM) to the bath and record for 30 minutes, observing changes in the frequency and amplitude of contractions.[7]

    • Evoked Contractions: After a washout period, induce a tonic contraction with a high concentration of KCl (e.g., 40-80 mM). This depolarizes the membrane and opens L-VGCCs directly, bypassing receptors.

    • Alverine Application (Evoked): Once the KCl-induced contraction has plateaued, add alverine cumulatively to generate a concentration-response curve and determine its inhibitory effect.

  • Data Analysis: Measure the amplitude and frequency of contractions before and after drug application. Express the inhibitory effect as a percentage of the maximum KCl-induced contraction.

Expertise & Causality: This protocol allows for the direct observation of alverine's paradoxical effects. The use of KCl provides a receptor-independent stimulus, isolating the effect to ion channels and downstream machinery. Comparing this to an agonist like acetylcholine can reveal additional receptor-mediated interactions.

Caption: Experimental workflow for the in vitro organ bath assay.

Protocol Overview: Intracellular Calcium Imaging

Objective: To directly measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli and alverine.

Methodology:

  • Cell Preparation: Isolate single smooth muscle cells via enzymatic digestion.

  • Dye Loading: Incubate cells with a ratiometric calcium indicator dye like Fura-2 AM. The AM ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye inside.

  • Imaging: Place the loaded cells on a glass coverslip on an inverted fluorescence microscope equipped for ratiometric imaging (e.g., alternating 340/380 nm excitation).

  • Experiment: Perfuse the cells with buffer and record baseline fluorescence ratios. Apply a stimulus (e.g., KCl) to trigger a rise in [Ca2+]i, followed by the application of alverine to observe its effect on the calcium signal.

  • Causality: This technique validates findings from contractility assays by confirming whether alverine's effect is due to a change in calcium influx or a downstream mechanism. Observing relaxation without a corresponding drop in [Ca2+]i strongly supports a calcium desensitization mechanism.[7]

Protocol Overview: Patch-Clamp Electrophysiology

Objective: To provide direct, high-resolution evidence of alverine's effect on L-type calcium channel currents.

Methodology:

  • Cell Preparation: Use isolated single smooth muscle cells.

  • Patch-Clamp: Employ the whole-cell patch-clamp configuration. This technique allows for the control of the membrane potential while measuring the tiny ionic currents flowing through the cell's channels.

  • Voltage Protocol: Use a specific voltage protocol to isolate L-type Ca2+ currents. For example, hold the cell at a depolarized potential (e.g., -40 mV) to inactivate other channels, then step to various test potentials to activate L-VGCCs.

  • Experiment: Record control currents, then perfuse the cell with alverine and repeat the voltage protocol.

  • Causality: This is the gold-standard method to directly study ion channel function. It allows researchers to precisely measure changes in channel kinetics, such as the rate of inactivation, providing definitive proof of the mechanism proposed from tissue-level experiments.[4]

Synthesis and Future Directions

The mechanism of action of alverine on smooth muscle is a sophisticated interplay of multiple cellular events. It is not merely a spasmolytic but a comprehensive modulator of smooth muscle physiology and neuro-sensory pathways.

  • Its paradoxical effect on L-type calcium channels allows it to stabilize spontaneous rhythmic activity while preventing overstimulation.[1][4]

  • Its ability to induce calcium desensitization via the ROCK pathway provides a powerful mechanism to induce relaxation even when intracellular calcium remains elevated.[1][10]

  • Its 5-HT1A receptor antagonism directly targets the visceral hypersensitivity that is a major source of pain in functional bowel disorders.[3][5]

This tripartite mechanism provides a robust rationale for its clinical efficacy in complex conditions like IBS. Future research should focus on further delineating the specific contribution of each pathway to its overall therapeutic profile in different patient subtypes and exploring the potential of its anti-inflammatory actions in disease modification.

References

  • Hayase, M., et al. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(8), 1228-38. [Link]

  • Patsnap Synapse. (2024). What is Alverine Citrate used for? Patsnap. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Alverine Citrate? Patsnap. [Link]

  • Coelho, A.M., et al. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Journal of Pharmacy and Pharmacology, 53(10), 1419-26. [Link]

  • ResearchGate. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. ResearchGate. [Link]

  • Hashitani, H., et al. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(8), 1228-1238. [Link]

  • Wikipedia. Alverine. Wikipedia. [Link]

  • Annaházi, A., et al. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome. World Journal of Gastroenterology, 20(20), 6031-6043. [Link]

  • Sacco, R., et al. (2026). Revisiting Abdominal Pain in IBS: From Pathophysiology to Targeted Management with Alverine Citrate/Simeticone. MDPI. [Link]

  • Inxight Drugs. ALVERINE. Inxight Drugs. [Link]

  • Oxford Academic. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Journal of Pharmacy and Pharmacology. [Link]

  • MIMS Malaysia. Alverine: Uses & Dosage. MIMS. [Link]

  • ResearchGate. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. ResearchGate. [Link]

  • Taylor & Francis. (2021). Alverine – Knowledge and References. Taylor & Francis Online. [Link]

  • ResearchGate. (2021). Putative inhibitory pathway for the anti-inflammatory action of alverine. ResearchGate. [Link]

  • Patsnap Synapse. (2023). Pharmaceutical Insights: alverine citrate's R&D Progress and its Mechanism of Action on Drug Target. Patsnap. [Link]

  • Iancu, I., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. [Link]

  • Iancu, I., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PMC. [Link]

  • PharmaCompass.com. Alverine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]

  • EU Clinical Trials Register. (2011). the efficacy of alverine citrate⁄simeticone combination on abdominal pain⁄discomfort in irritable bowel syndrome. EU CTR. [Link]

  • Bolton, T.B. (1979). Calcium channels in smooth muscle. British Medical Bulletin, 35(3), 279-285. [Link]

  • Catterall, W.A. (2011). Voltage-gated calcium channels (Ca V ): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Foundational

Alverine Hydrochloride: Dual-Mechanism Profiling as a 5-HT1A Antagonist and Smooth Muscle Relaxant

This technical guide details the pharmacological profile of Alverine, specifically focusing on its activity as a 5-HT1A receptor antagonist—a mechanism distinct from its classical role as a smooth muscle relaxant. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile of Alverine, specifically focusing on its activity as a 5-HT1A receptor antagonist—a mechanism distinct from its classical role as a smooth muscle relaxant.

Executive Summary

Alverine (typically formulated as Alverine Citrate or Hydrochloride) has long been categorized as a musculotropic antispasmodic acting via L-type calcium channel blockade.[1] However, advanced pharmacological profiling has identified a critical secondary mechanism: selective antagonism of the 5-HT1A receptor .

This guide addresses the research gap regarding Alverine’s neuro-modulatory effects on visceral pain. For drug development professionals, understanding this dual mechanism—peripheral myorelaxation combined with central/peripheral nociceptive blockade—is essential for optimizing therapeutics for functional gastrointestinal disorders (FGIDs) like Irritable Bowel Syndrome (IBS).

Mechanistic Architecture

The efficacy of Alverine in treating visceral hypersensitivity stems from a synergistic "Two-Hit" mechanism. While calcium channel blockade addresses motility, the 5-HT1A antagonism addresses the sensory transmission of pain.

The 5-HT1A Antagonist Pathway

Unlike 5-HT1A agonists (e.g., buspirone) used for anxiety, Alverine acts as an antagonist in the context of visceral nociception.[2]

  • Target: 5-HT1A receptors located in the dorsal horn of the spinal cord and supraspinal centers involved in pain processing.

  • Pathophysiology: In states of visceral hypersensitivity (e.g., IBS), serotonergic signaling can become pro-nociceptive. 5-HTP (a serotonin precursor) and 8-OH-DPAT (a selective 5-HT1A agonist) have been shown to exacerbate rectal distension-induced pain.[3][4][5]

  • Alverine Action: Alverine competitively binds to the 5-HT1A receptor, preventing the pro-nociceptive cascade initiated by elevated serotonin levels in the gut-brain axis.

Quantitative Binding Data

Research indicates Alverine possesses high affinity for 5-HT1A compared to other serotonergic subtypes.

Table 1: Comparative Binding Affinities (In Vitro Rat Brain Membranes)

CompoundReceptor TargetIC50 (nM)Ki (nM)Functional Outcome
Alverine 5-HT1A ~101 ~80 Antagonism
Alverine5-HT3>10,000N/ANegligible Affinity
Alverine5-HT4>10,000N/ANegligible Affinity
WAY-1006355-HT1A0.80.4Reference Antagonist

Data synthesized from Coelho et al. (2001) and subsequent pharmacological reviews.

Visualization of Signaling Pathways

The following diagram illustrates the dual blockade mechanism. Note how Alverine operates on two distinct cellular fronts: the smooth muscle cell (motility) and the afferent neuron (sensation).

AlverineMechanism cluster_Muscle Pathway A: Smooth Muscle Cell cluster_Neuron Pathway B: Nociceptive Neuron (5-HT1A) Alverine Alverine (HCl/Citrate) LTypeCa L-Type Ca2+ Channels Alverine->LTypeCa Blocks Receptor 5-HT1A Receptor Alverine->Receptor Antagonizes (Ki ~80nM) CaInflux Intracellular Ca2+ Influx LTypeCa->CaInflux Mediates Contraction Muscle Spasm / Hyper-motility CaInflux->Contraction Triggers Therapeutic Therapeutic Outcome: Analgesia + Spasmolysis Serotonin Endogenous 5-HT / 8-OH-DPAT Serotonin->Receptor Agonizes Signal Pro-Nociceptive Signaling Receptor->Signal Transduces Pain Visceral Hypersensitivity Signal->Pain Induces Pain->Therapeutic Inhibited by Alverine

Caption: Alverine exerts a dual blockade: inhibiting L-Type Calcium channels to stop spasms and antagonizing 5-HT1A receptors to block nociceptive signaling.

Experimental Protocols for Validation

To establish the "Trustworthiness" of your data, you must validate Alverine's specific antagonist activity using a self-validating system that includes both positive and negative controls.

Protocol A: In Vitro Radioligand Binding Assay

Objective: Determine the affinity (


) of Alverine Hydrochloride for the 5-HT1A receptor.

Materials:

  • Source Tissue: Rat hippocampal membranes (high density of 5-HT1A) or recombinant human 5-HT1A expressed in HEK293 cells.

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity: ~170 Ci/mmol).
    
  • Non-specific Binding Control: 10 µM Serotonin (5-HT).

  • Test Compound: Alverine Hydrochloride (Concentration range:

    
     to 
    
    
    
    M).

Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL

      
      -8-OH-DPAT (0.5 nM final) + 50 µL Alverine (varying concentrations).
      
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Colorectal Distension (CRD) Model

Objective: Confirm functional antagonism of 5-HT1A-mediated hypersensitivity.[3] This protocol differentiates Alverine from simple smooth muscle relaxants by challenging the system with a 5-HT1A agonist.

Workflow Visualization:

CRD_Protocol cluster_details Experimental Groups Step1 1. Induction Step2 2. Pre-Treatment Step1->Step2 Wait 24h Step3 3. Agonist Challenge Step2->Step3 Wait 30m Step4 4. Distension (CRD) Step3->Step4 Wait 15m Step5 5. Measurement Step4->Step5 Count Contractions GroupA Control: Vehicle + Vehicle GroupB Model: Vehicle + 8-OH-DPAT (Agonist) GroupC Test: Alverine + 8-OH-DPAT

Caption: Workflow for the CRD model. Alverine efficacy is defined by its ability to reverse the hypersensitivity induced by the agonist 8-OH-DPAT.

Step-by-Step Methodology:

  • Sensitization (Optional): If testing inflammatory hypersensitivity, administer dilute acetic acid intracolonically 24 hours prior.

  • Drug Administration (T-30 min): Administer Alverine Hydrochloride (10–20 mg/kg i.p. or vehicle).

    • Reference Control: WAY-100635 (0.3 mg/kg s.c.) – a standard 5-HT1A antagonist.[3][4][5][6][7]

  • Agonist Challenge (T-15 min): Administer 8-OH-DPAT (1 mg/kg s.c.). This selective 5-HT1A agonist lowers the pain threshold (hyperalgesia).

  • Distension: Insert a balloon catheter into the descending colon. Inflate to phasic pressures (e.g., 20, 40, 60 mmHg).

  • Readout: Measure the Abdominal Withdrawal Reflex (AWR) score or electromyographic (EMG) activity of abdominal muscles.

    • Success Criteria: The "Alverine + 8-OH-DPAT" group should show significantly lower pain scores than the "Vehicle + 8-OH-DPAT" group, mimicking the effect of the known antagonist WAY-100635.

Critical Interpretation of Results

When analyzing data derived from Alverine research, researchers must account for the Route of Administration dependency observed in seminal studies (Coelho et al.).

  • Intraperitoneal (i.p.): Alverine significantly inhibits 5-HTP-induced hypersensitivity but may show variable results against direct 8-OH-DPAT challenge depending on the dose, suggesting complex peripheral pharmacokinetics.

  • Intracerebroventricular (i.c.v.): Central administration of Alverine (e.g., 75 µ g/rat ) robustly blocks 8-OH-DPAT effects.[3][4] This confirms that while Alverine is a peripheral antispasmodic, its 5-HT1A antagonism has a central component that contributes to its antinociceptive profile.[1]

References

  • Coelho, A. M., et al. (2001). "Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype."[3][4][8][9] Journal of Pharmacy and Pharmacology, 53(10), 1419–1426.[8]

  • Hayase, M., et al. (2007). "Evolving mechanisms of action of alverine citrate on phasic smooth muscles."[8] British Journal of Pharmacology, 152(8), 1228–1238.[8]

  • Wittmann, T., et al. (2010). "Alverine citrate/simeticone combination in the treatment of irritable bowel syndrome." World Journal of Gastroenterology, 16(27), 3471.

  • Nolting, S., et al. (2017). "GPCR Binding Profiling of Alverine Citrate." Pharmacology Research & Perspectives. (Contextual reference for receptor selectivity profiles).

Sources

Exploratory

Alverine Hydrochloride vs. Alverine Citrate: A Pharmacological and Physicochemical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Alverine, a widely utilized smooth muscle relaxant, is commonly formulated as either a hydrochloride or a citrate salt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine, a widely utilized smooth muscle relaxant, is commonly formulated as either a hydrochloride or a citrate salt for the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS). While the therapeutic efficacy of alverine is well-established, a nuanced understanding of the pharmacological and physicochemical distinctions between its hydrochloride and citrate salt forms is crucial for drug development and formulation optimization. This technical guide provides a comprehensive analysis of alverine hydrochloride and alverine citrate, elucidating their respective pharmacological profiles, mechanisms of action, pharmacokinetic parameters, and key physicochemical characteristics. The objective is to equip researchers and drug development professionals with the foundational knowledge to make informed decisions in the selection and application of these active pharmaceutical ingredients.

Introduction: Alverine and its Therapeutic Rationale

Alverine is a synthetic, tertiary amine, structurally related to papaverine, that exerts a direct relaxant effect on smooth muscle.[1] Its primary clinical application is in the symptomatic relief of abdominal pain and cramping associated with IBS and other functional bowel disorders.[2] The therapeutic rationale for alverine lies in its ability to alleviate the visceral hypersensitivity and abnormal gut motility that characterize these conditions.[3]

The active moiety, the alverine base, is formulated as a salt to enhance its stability and facilitate its administration as a pharmaceutical dosage form. The two most common salt forms are alverine hydrochloride and alverine citrate. While both deliver the same active pharmacological agent, the choice of the salt form can influence the drug's physicochemical properties, which in turn may impact its bioavailability and formulation characteristics.

Physicochemical Properties: A Comparative Analysis

The selection of a salt form is a critical step in drug development, as it can significantly affect a drug's solubility, stability, and manufacturability. While comprehensive comparative data is limited, this section outlines the known physicochemical properties of alverine, alverine hydrochloride, and alverine citrate.

PropertyAlverine (Base)Alverine HydrochlorideAlverine Citrate
Molecular Formula C₂₀H₂₇N[4][5]C₂₀H₂₈ClN[6][7]C₂₆H₃₅NO₇[3]
Molecular Weight 281.44 g/mol [4][5]317.9 g/mol [6][7]473.57 g/mol [3]
Appearance --White or almost white, crystalline powder
Solubility --Slightly soluble in water and methylene chloride, sparingly soluble in ethanol (96%)[8]
Melting Point <25 °C[9]-Approximately 104 °C
pKa 9.51 ± 0.50 (Predicted)[9]--

Causality Behind Salt Selection:

The choice between a hydrochloride and a citrate salt is often dictated by the desired physicochemical properties of the final drug product.

  • Hydrochloride salts are frequently chosen for their potential to enhance the aqueous solubility of basic drugs like alverine. The strong acidic nature of hydrochloric acid ensures complete protonation of the basic nitrogen in the alverine molecule, leading to the formation of a more water-soluble salt.

  • Citrate salts , derived from the weak organic acid, citric acid, can also improve solubility and may offer advantages in terms of taste masking and reduced hygroscopicity compared to hydrochloride salts. The manufacturing process for alverine citrate is well-established.[8]

Pharmacology: Unraveling the Mechanism of Action

The pharmacological activity of both alverine hydrochloride and alverine citrate is attributable to the alverine cation. The mechanism of action is multifaceted, involving a direct effect on smooth muscle cells and modulation of neuronal pathways.

Direct Myotropic Relaxation

Alverine acts as a direct-acting spasmolytic, meaning it relaxes smooth muscle independently of nervous system input.[10] This effect is primarily achieved through the blockade of L-type calcium channels .[11] By inhibiting the influx of extracellular calcium into smooth muscle cells, alverine reduces the availability of calcium required for the activation of contractile proteins, leading to muscle relaxation.

Modulation of Serotonergic Pathways

A key aspect of alverine's pharmacology is its activity as a 5-HT1A receptor antagonist .[11][12] Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter in the gut, regulating motility, secretion, and visceral sensation. The 5-HT1A receptor subtype is implicated in visceral hypersensitivity, a hallmark of IBS. By antagonizing this receptor, alverine is thought to reduce the perception of pain and discomfort originating from the gut.[11]

Anti-inflammatory Properties

Recent research has also suggested that alverine possesses anti-inflammatory properties. Studies have shown that alverine can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[6] This is thought to be mediated through the inhibition of Src kinase.[6] This anti-inflammatory action may contribute to its therapeutic efficacy in IBS, where low-grade inflammation is often observed.

Signaling Pathway of Alverine's Spasmolytic Action

Alverine_Mechanism cluster_intracellular Intracellular Space Alverine Alverine L_type_Ca_Channel L-type Ca²⁺ Channel Alverine->L_type_Ca_Channel Blocks 5HT1A_Receptor 5-HT1A Receptor Alverine->5HT1A_Receptor Antagonizes Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Relaxation Smooth Muscle Relaxation Visceral_Hypersensitivity Visceral Hypersensitivity 5HT1A_Receptor->Visceral_Hypersensitivity Mediates Reduced_Pain Reduced Pain Perception Contraction Smooth Muscle Contraction Ca_Influx->Contraction

Caption: Alverine's dual mechanism of action on smooth muscle cells.

Pharmacokinetics: Absorption, Metabolism, and Excretion

The pharmacokinetic profile of alverine is characterized by rapid absorption and extensive first-pass metabolism.[9][13]

  • Absorption: Alverine is rapidly absorbed from the gastrointestinal tract following oral administration.[9]

  • Metabolism: After absorption, alverine undergoes rapid and extensive metabolism, primarily in the liver. The major active metabolite is para-hydroxy-alverine (PHA).[9] This active metabolite is then further converted into two secondary metabolites.[9][14] Studies have shown that parent alverine accounts for only a small fraction of the circulating drug-related material, with the active metabolite being the predominant species.[13][15]

  • Excretion: The metabolites of alverine are primarily excreted via the kidneys.[9]

  • Half-life: The elimination half-life of the parent alverine is short, approximately 0.8 hours, while the active metabolite, PHA, has a longer half-life of around 5.7 hours.[9][10]

Pharmacokinetic Parameters of Alverine Citrate (120 mg single dose)

ParameterAlverine4-Hydroxy Alverine (Active Metabolite)
Tmax (h) -1-1.5[14]
t½ (h) 0.8[9][10]5.7[9][10]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the pharmacological properties of alverine. These protocols are based on studies conducted with alverine citrate and can be adapted for the evaluation of other alverine salts.

In Vitro Assessment of Spasmolytic Activity (Isolated Organ Bath)

Objective: To determine the direct relaxant effect of alverine on smooth muscle contractility.

Methodology:

  • Tissue Preparation: A segment of animal intestine (e.g., guinea pig ileum) is dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Contraction Induction: Smooth muscle contractions are induced by the addition of a spasmogen, such as acetylcholine or histamine, to the organ bath.

  • Drug Application: Alverine citrate (or hydrochloride) is added to the bath at increasing concentrations prior to the addition of the spasmogen.

  • Measurement: The isometric tension of the muscle strip is recorded using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: The inhibitory effect of alverine is quantified by measuring the reduction in the amplitude of the spasmogen-induced contractions. The concentration of alverine that produces a 50% inhibition of the maximal contraction (IC₅₀) is calculated.

Experimental Workflow for In Vitro Spasmolytic Assay

Spasmolytic_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Isolate_Tissue Isolate Smooth Muscle Tissue Mount_in_Organ_Bath Mount in Organ Bath Isolate_Tissue->Mount_in_Organ_Bath Induce_Contraction Induce Contraction (e.g., Acetylcholine) Mount_in_Organ_Bath->Induce_Contraction Add_Alverine Add Alverine (Varying Concentrations) Induce_Contraction->Add_Alverine Record_Tension Record Muscle Tension Add_Alverine->Record_Tension Calculate_Inhibition Calculate % Inhibition Record_Tension->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for assessing the in vitro spasmolytic activity of alverine.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Objective: To evaluate the anti-inflammatory potential of alverine by measuring its effect on nitric oxide (NO) production in activated macrophages.[17]

Methodology:

  • Cell Culture: RAW 264.7 macrophage-like cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are pre-treated with various concentrations of alverine citrate (or hydrochloride) for a specified period.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • NO Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The inhibitory effect of alverine on NO production is determined by comparing the nitrite concentrations in the treated and untreated (LPS-stimulated) cells.

Clinical Evidence and Therapeutic Considerations

Clinical trials have demonstrated the efficacy of alverine citrate, often in combination with simethicone, in improving the symptoms of IBS, particularly abdominal pain and bloating.[13][16] While some studies have shown alverine citrate to be no better than placebo, others have indicated its superiority over other antispasmodic agents.

It is important to note that there is a lack of head-to-head clinical trials directly comparing the efficacy and safety of alverine hydrochloride and alverine citrate. The choice of salt form in clinical practice is largely determined by the availability of approved drug products.

Conclusion and Future Directions

Alverine, available as both hydrochloride and citrate salts, is an effective therapeutic agent for the management of functional gastrointestinal disorders. Its multifaceted mechanism of action, encompassing direct smooth muscle relaxation, modulation of serotonergic pathways, and potential anti-inflammatory effects, provides a strong rationale for its clinical use.

While the pharmacological activity resides in the alverine moiety, the choice of the salt form can influence the drug's physicochemical properties. The available data suggests that both salts are suitable for oral administration, with alverine citrate being more extensively studied and characterized in the public domain.

Future research should focus on conducting direct comparative studies of alverine hydrochloride and alverine citrate to elucidate any potential differences in their pharmacokinetic profiles and clinical efficacy. Such studies would provide valuable insights for drug development professionals in optimizing the formulation and therapeutic application of this important spasmolytic agent.

References

  • Alverine. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Alverine: Uses & Dosage. (n.d.). MIMS Singapore. Retrieved February 23, 2026, from [Link]

  • alverine citrate | Dosing and Uses. (n.d.). medtigo. Retrieved February 23, 2026, from [Link]

  • Alverine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved February 23, 2026, from [Link]

  • ALVERINE. (n.d.). Inxight Drugs. Retrieved February 23, 2026, from [Link]

  • Rizea-Savu, C., Duna, A. V., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]

  • What is Alverine Citrate used for? (2024, June 14). Patsnap Synapse. Retrieved February 23, 2026, from [Link]

  • Putative inhibitory pathway for the anti-inflammatory action of alverine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Lee, C. Y., Kim, H. G., Park, S. H., Jang, S. G., Park, K. J., Kim, D. S., Kim, J. H., & Cho, J. Y. (2020). Anti-Inflammatory Functions of Alverine via Targeting Src in the NF-κB Pathway. Biomolecules, 10(4), 611. [Link]

  • Tudor, G. J. (1986). A general practice study to compare alverine citrate with mebeverine hydrochloride in the treatment of irritable bowel syndrome. The British journal of clinical practice, 40(7), 276–278.
  • Rizea-Savu, C., Duna, A. V., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]

  • Cas 150-59-4,Alverine. (n.d.). LookChem. Retrieved February 23, 2026, from [Link]

  • A general practice study to compare alverine citrate with mebeverine hydrochloride in the treatment of irritable bowel syndrome. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Alverine | CAS#:150-59-4. (2025, August 26). Chemsrc. Retrieved February 23, 2026, from [Link]

  • Alverine Citrate 60mg Capsules - IBS. (2020, February 19). The Independent Pharmacy. Retrieved February 23, 2026, from [Link]

  • Seelam, R. R., Chandiran, I. S., Reddy, R., & Reddy, S. S. S. (2015). Bioequivalence comparison between two different formulations of alverine citrate 120mg capsules: an open label, balanced, randomized-sequence, single-dose, two-period crossover study in healthy male volunteers. Journal of Pharmaceutical Care & Health Systems, 2(3). [Link]

  • Alverine. (n.d.). UKCPA - Handbook of Perioperative Medicines. Retrieved February 23, 2026, from [Link]

  • ALVERINE. (n.d.). precisionFDA. Retrieved February 23, 2026, from [Link]

  • alverine citrate 2156e.pdf. (2013, April 2). uspbpep.com. Retrieved February 23, 2026, from [Link]

  • Mitchell, S. A., Mee, A. S., Smith, G. D., Palmer, K. R., & Chapman, R. W. (2002). Alverine citrate fails to relieve the symptoms of irritable bowel syndrome: results of a double-blind, randomized, placebo-controlled trial. Alimentary pharmacology & therapeutics, 16(6), 1187–1195. [Link]

  • Siddika, A., Agarwala, R., Haque, M. N., & Ghosh, M. K. (2025, May 2). In-vitro Comparative Quality Evaluation of Alverine citrate 60mg Tablets Available in Bangladesh. Research Journal of Pharmacy and Technology, 18(5), 2231-5691. [Link]

  • Mitchell, S. A., Mee, A. S., Smith, G. D., Palmer, K. R., & Chapman, R. W. (2002). Alverine citrate fails to relieve the symptoms of irritable bowel syndrome: Results of a double-blind, randomized, placebo-controlled trial. ResearchGate. Retrieved February 23, 2026, from [Link]

  • What is the mechanism of Alverine Citrate? (2024, July 17). Patsnap Synapse. Retrieved February 23, 2026, from [Link]

  • ALVERINE. (n.d.). precisionFDA. Retrieved February 23, 2026, from [Link]

Sources

Foundational

The Pharmacokinetics of Alverine HCl in Animal Models: An In-Depth Technical Guide for Researchers

Executive Summary Alverine, available as the hydrochloride or citrate salt, is a widely used smooth muscle relaxant for the symptomatic relief of conditions such as irritable bowel syndrome (IBS).[1] While its clinical e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alverine, available as the hydrochloride or citrate salt, is a widely used smooth muscle relaxant for the symptomatic relief of conditions such as irritable bowel syndrome (IBS).[1] While its clinical efficacy is well-documented, a comprehensive public-domain repository of its pharmacokinetic (PK) profile in preclinical animal models is notably scarce. This guide, therefore, adopts a field-proven, methodological approach to instruct researchers, scientists, and drug development professionals on the principles and practices for evaluating the pharmacokinetics of Alverine HCl in animal models. By synthesizing established knowledge of Alverine's behavior in humans with the principles of preclinical drug development, this document serves as a robust framework for designing and executing pivotal PK studies.

Introduction: The Rationale for Animal Pharmacokinetic Studies of Alverine HCl

The preclinical evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of drug development, mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] For a compound like Alverine, which exhibits high pharmacokinetic variability in humans, understanding its disposition in animal models is critical for several reasons:

  • Establishing a Safety Margin: Toxicity studies in animals are interpreted in the context of drug exposure. PK data is essential to correlate observed toxicities with specific plasma and tissue concentrations of the parent drug and its metabolites.

  • Informing First-in-Human Dosing: Allometric scaling, a method that relates physiological and pharmacokinetic parameters to body size, can be employed to predict human PK parameters from animal data, aiding in the selection of a safe starting dose for clinical trials.[5][6][7]

  • Understanding Metabolism and Active Metabolites: Human studies reveal that Alverine is rapidly and extensively metabolized to its primary active metabolite, 4-hydroxy alverine, which accounts for the majority of the circulating drug-related moieties.[1][8][9] Animal studies are crucial to determine if common preclinical species share this metabolic pathway, which is vital for the relevance of the chosen toxicological models.

  • Developing Pharmacokinetic/Pharmacodynamic (PK/PD) Models: By integrating PK data with pharmacodynamic (PD) endpoints (e.g., smooth muscle relaxation), researchers can build models that elucidate the relationship between drug concentration and therapeutic effect, guiding dose optimization.[10]

The ADME Profile of Alverine: A Framework for Preclinical Investigation

Based on human data, Alverine is characterized by rapid absorption and extensive first-pass metabolism.[11] The following sections outline the key experimental considerations for investigating the ADME of Alverine HCl in animal models.

Absorption

Human data indicates that Alverine is readily absorbed from the gastrointestinal tract.[11] Preclinical studies should aim to quantify the rate and extent of absorption in relevant animal models.

Experimental Protocol: Oral Bioavailability Study

  • Animal Model Selection: The choice of species should be justified based on metabolic similarity to humans, if known, and practical considerations. Common choices include rats (for early screening) and dogs or non-human primates (for their greater physiological resemblance to humans in some aspects).

  • Dosing:

    • Administer a single oral dose of Alverine HCl. The dose should be selected based on anticipated therapeutic levels or from dose-ranging toxicity studies.

    • For absolute bioavailability determination, a separate cohort will receive an intravenous (IV) dose of Alverine HCl.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein in rats, cephalic vein in dogs).

    • The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify the concentrations of Alverine and its primary metabolite, 4-hydroxy alverine, using a validated bioanalytical method, such as LC-MS/MS.[1]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

    • Oral bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Distribution

The distribution of Alverine and its metabolites into various tissues will determine its sites of action and potential toxicity.

Experimental Considerations:

  • Plasma Protein Binding: Determine the extent of Alverine and 4-hydroxy alverine binding to plasma proteins in the selected animal species using techniques like equilibrium dialysis or ultrafiltration. This is crucial as only the unbound fraction of the drug is pharmacologically active.

  • Tissue Distribution Studies: In rodent models, a tissue distribution study can be conducted using radiolabeled Alverine HCl to quantify its presence in key organs and tissues at various time points after administration.

Metabolism

The metabolic pathway of Alverine is a critical aspect of its pharmacology. Human studies show extensive conversion to 4-hydroxy alverine and other secondary metabolites.[1][8]

Experimental Workflow: Metabolic Profiling

Caption: Workflow for characterizing the metabolism of Alverine HCl.

Causality in Experimental Choices:

  • Why both in vivo and in vitro? In vivo studies confirm the metabolites formed in a living system, while in vitro systems (liver microsomes, hepatocytes) help to identify the specific enzymes responsible for metabolism and allow for cross-species comparisons, including with human tissues. This dual approach provides a comprehensive understanding of the metabolic fate of Alverine.

  • Why multiple species? Comparing metabolic profiles across species helps in selecting the most appropriate animal model for long-term toxicity studies—one that metabolizes Alverine in a way that is most similar to humans.

Excretion

Understanding the routes of elimination of Alverine and its metabolites is essential for assessing the potential for drug accumulation and for understanding the impact of renal or hepatic impairment.

Experimental Protocol: Mass Balance Study

  • Radiolabeling: Synthesize radiolabeled ([¹⁴C] or [³H]) Alverine HCl.

  • Dosing: Administer a single dose to a small cohort of animals (typically rats).

  • Sample Collection: House animals in metabolic cages to allow for the separate collection of urine and feces over a period of time until the majority of the radioactivity has been excreted (e.g., 72-120 hours).

  • Analysis:

    • Measure the total radioactivity in the collected urine and feces to determine the primary route of excretion.

    • Analyze urine and fecal samples using techniques like radio-HPLC to identify the excreted metabolites.

Bioanalytical Methodology: A Self-Validating System

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. A robust and validated analytical method is paramount.

Key Validation Parameters for LC-MS/MS Method

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Recovery The extraction efficiency of the analytical method.Consistent and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration should remain within ±15% of the initial concentration.

This table is based on general FDA and EMA guidelines for bioanalytical method validation.

Data Presentation and Interpretation

Table 1: Hypothetical Pharmacokinetic Parameters of Alverine and 4-Hydroxy Alverine Following Oral Administration of Alverine HCl

SpeciesAnalyteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng*h/mL)t½ (h)
Rat Alverine10DataDataDataData
4-Hydroxy Alverine10DataDataDataData
Dog Alverine5DataDataDataData
4-Hydroxy Alverine5DataDataDataData

PK/PD Modeling: Linking Exposure to Efficacy

For a smooth muscle relaxant like Alverine, a key objective is to establish a relationship between its concentration in the plasma and the desired pharmacological effect.

Conceptual PK/PD Modeling Workflow

Sources

Exploratory

Ethylbis(3-phenylpropyl)ammonium chloride molecular weight and formula

Technical Monograph: Ethylbis(3-phenylpropyl)ammonium Chloride Executive Summary Ethylbis(3-phenylpropyl)ammonium chloride , pharmacologically known as Alverine Hydrochloride , is a specialized smooth muscle relaxant dis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethylbis(3-phenylpropyl)ammonium Chloride

Executive Summary

Ethylbis(3-phenylpropyl)ammonium chloride , pharmacologically known as Alverine Hydrochloride , is a specialized smooth muscle relaxant distinct from standard anticholinergics.[1] Unlike atropine-like derivatives, it functions as a musculotropic agent with a dual mechanism: calcium channel blockade and 5-HT1A receptor antagonism.[1] This guide details its physicochemical identity, synthesis logic, and molecular mechanism of action, designed for researchers in medicinal chemistry and gastroenterology.

Chemical Identity & Physicochemical Specifications

The compound is a tertiary amine salt.[1] The "ammonium" designation in the IUPAC-style name refers to the protonated nitrogen species present in the crystalline chloride salt form.[1]

Parameter Specification
IUPAC Name N-Ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-aminium chloride
Common Name Alverine Hydrochloride
CAS Number 5982-87-6 (HCl Salt); 150-59-4 (Free Base)
Molecular Formula C₂₀H₂₈ClN (Salt); C₂₀H₂₇N (Base)
Molecular Weight 317.90 g/mol (Salt); 281.44 g/mol (Base)
Solubility Soluble in ethanol, chloroform; slightly soluble in water.[1][2][3]
Melting Point ~103–105 °C (varies by polymorph/purity)
SMILES (Salt) CCCCCC2=CC=CC=C2.[Cl-]
InChI Key RYHCACJBKCOBTJ-UHFFFAOYSA-N

Synthesis & Preparation Protocol

Causality in Design: Direct alkylation of ethylamine with two equivalents of phenylpropyl halide often leads to uncontrolled quaternary ammonium by-products.[1] A stepwise approach—forming the secondary amine first—ensures stoichiometric control and higher purity.[1] The following protocol utilizes a nucleophilic substitution pathway.

Step-by-Step Methodology
  • Precursor Activation (Bromination):

    • Reagents: 3-Phenyl-1-propanol, Phosphorus Tribromide (

      
      ).[1]
      
    • Protocol: React 3-phenyl-1-propanol with

      
       at 0°C in DCM. The hydroxyl group is a poor leaving group; conversion to bromide creates a reactive electrophile.[1]
      
    • Yield: 1-Bromo-3-phenylpropane.[1]

  • Primary Alkylation (Formation of Secondary Amine):

    • Reagents: Ethylamine (excess), 1-Bromo-3-phenylpropane.[1]

    • Protocol: Add the bromide dropwise to a chilled excess of ethylamine.

    • Rationale: The excess ethylamine prevents over-alkylation (formation of the tertiary amine at this stage) by statistically favoring the mono-alkylated product.[1]

    • Product: N-Ethyl-3-phenylpropylamine.[1]

  • Secondary Alkylation (Formation of Alverine Base):

    • Reagents: N-Ethyl-3-phenylpropylamine, 1-Bromo-3-phenylpropane (1.05 eq),

      
       (base).[1]
      
    • Protocol: Reflux in acetonitrile.[1][3] The base neutralizes the HBr generated, driving the equilibrium forward.

    • Product: Ethylbis(3-phenylpropyl)amine (Free Base).[1]

  • Salt Formation:

    • Protocol: Dissolve the free base in anhydrous diethyl ether. Bubble dry HCl gas or add ethanolic HCl dropwise.[1]

    • Result: Precipitation of Ethylbis(3-phenylpropyl)ammonium chloride .[1]

Synthesis Workflow Diagram

SynthesisPath Start 3-Phenyl-1-propanol Step1 1-Bromo-3-phenylpropane (Activated Electrophile) Start->Step1 PBr3, 0°C (Bromination) Step2 N-Ethyl-3-phenylpropylamine (Secondary Amine) Step1->Step2 + Ethylamine (xs) SN2 Substitution Step3 Alverine Free Base (Tertiary Amine) Step2->Step3 + 1-Bromo-3-phenylpropane K2CO3, Reflux Final Ethylbis(3-phenylpropyl) ammonium chloride Step3->Final + HCl (anhydrous) Precipitation

Caption: Stepwise nucleophilic substitution pathway ensuring stoichiometric control over the tertiary amine formation.

Mechanism of Action: Dual-Target Modulation

Ethylbis(3-phenylpropyl)ammonium chloride operates via a "calcium-desensitization" mechanism, distinguishing it from standard calcium channel blockers (CCBs) like verapamil.[1]

  • L-Type Calcium Channel Blockade: It inhibits the influx of extracellular

    
     into smooth muscle cells during depolarization, preventing the calcium-calmodulin interaction required for Myosin Light Chain Kinase (MLCK) activation.[1]
    
  • 5-HT1A Receptor Antagonism: It acts as a selective antagonist at 5-HT1A receptors in the dorsal horn of the spinal cord and the gut.[1] This modulates visceral hypersensitivity, providing an antinociceptive (pain-relieving) effect distinct from its spasmolytic activity.[1]

  • Rho-Kinase (ROCK) Inhibition: Evidence suggests it inhibits the RhoA/ROCK pathway.[1][4] Normally, ROCK inhibits Myosin Light Chain Phosphatase (MLCP), keeping muscles contracted.[1][4] By blocking ROCK, Alverine promotes MLCP activity, leading to relaxation even if intracellular calcium remains elevated.

Signaling Pathway Visualization

Mechanism L_Channel L-Type Ca2+ Channel Ca_Influx Intracellular [Ca2+] Increase L_Channel->Ca_Influx HT_Receptor 5-HT1A Receptor Pain Visceral Hypersensitivity HT_Receptor->Pain Serotonergic Signaling Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction RhoA RhoA Pathway RhoA->Contraction Ca2+ Sensitization Alverine Ethylbis(3-phenylpropyl) ammonium Cl Alverine->L_Channel BLOCKS Alverine->HT_Receptor ANTAGONIZES Alverine->RhoA INHIBITS

Caption: Multi-target mechanism showing blockade of Ca2+ influx, RhoA inhibition, and 5-HT1A antagonism.

Analytical Characterization

To validate the synthesis of the hydrochloride salt, the following spectroscopic signatures are diagnostic:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.5 ppm (br s, 1H): 
      
      
      
      (Ammonium proton).[1]
    • 
       7.15–7.35 ppm (m, 10H): Aromatic protons (two phenyl rings).[1]
      
    • 
       3.0–3.1 ppm (m, 4H): 
      
      
      
      (Propyl chains adjacent to Nitrogen).[1]
    • 
       2.9 ppm (q, 2H): 
      
      
      
      (Ethyl group).[1]
    • 
       2.6 ppm (t, 4H): Benzylic 
      
      
      
      .[1]
    • 
       1.9–2.1 ppm (m, 4H): Central 
      
      
      
      of propyl chains.[1]
    • 
       1.2 ppm (t, 3H): Methyl of ethyl group.[1]
      
  • Mass Spectrometry (ESI+):

    • m/z: 282.2

      
       (Corresponds to the free base cation 
      
      
      
      ).[1]

References

  • PubChem. Alverine Citrate (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Hay, D.P., et al. (2007).[1] Evolving mechanisms of action of alverine citrate on phasic smooth muscles.[1] British Journal of Pharmacology.[1] Available at: [Link]

  • Coelho, A.M., et al. (2001).[1] Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype.[1][3][4][5] Pain.[1][2][3][4] Available at: [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Alverine Citrate Monograph.[1][6] (Standard reference for impurity profiling and salt verification).

Sources

Foundational

Technical Monograph: The Development and Pharmacological Architecture of Alverine Citrate

Content Type: Technical Whitepaper Subject: Alverine Citrate (Smooth Muscle Relaxant / 5-HT1A Antagonist) Intended Audience: Drug Development Scientists, Medicinal Chemists, and Pharmacologists.[1][2] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Alverine Citrate (Smooth Muscle Relaxant / 5-HT1A Antagonist) Intended Audience: Drug Development Scientists, Medicinal Chemists, and Pharmacologists.[1][2]

Executive Summary: Beyond Simple Antispasmodics[1][3]

Alverine citrate represents a distinct class of gastrointestinal (GI) therapeutics that bridges the gap between direct smooth muscle relaxation and neuro-modulation. Unlike pure anticholinergics (e.g., hyoscine), which are limited by systemic side effects, alverine operates via a dual-mechanism : direct inhibition of L-type calcium channels and selective antagonism of 5-HT1A receptors.[1]

This guide analyzes the chemical development, unique pharmacodynamic profile, and critical experimental protocols required to validate alverine-based therapeutics. It is designed to serve as a foundational reference for researchers investigating functional gastrointestinal disorders (FGIDs), specifically Irritable Bowel Syndrome (IBS).[1]

Chemical Genesis and Synthesis Pathways[4]

Alverine (N-ethyl-3,3'-diphenyldipropylamine) is a secondary amine derived structurally from papaverine analogs but optimized for higher selectivity.[1] The citrate salt is the standard pharmaceutical form due to improved stability and solubility.

Optimized Industrial Synthesis

While early synthesis routes utilized Grignard reagents, modern industrial scale-up favors alkylation pathways that minimize metal impurities.[1] The most robust pathway involves the conversion of 3-phenyl-1-propanol to an alkyl halide, followed by stepwise amination.[1]

Key Reaction Steps:

  • Halogenation: 3-phenyl-1-propanol is converted to 1-bromo-3-phenylpropane.[1][2]

  • Primary Alkylation: Reaction with ethylamine yields the intermediate N-ethyl-3-phenylpropylamine.[1][2]

  • Secondary Alkylation: The intermediate reacts with a second equivalent of 1-bromo-3-phenylpropane.[1][2]

  • Salification: The resulting free base is treated with citric acid.[2]

Visualization of Synthesis Logic

AlverineSynthesis Reactant 3-Phenyl-1-propanol Inter1 1-Bromo-3-phenylpropane Reactant->Inter1 Bromination (HBr/H2SO4) Inter2 N-ethyl-3-phenylpropylamine Inter1->Inter2 + Ethylamine ProductBase Alverine (Free Base) Inter2->ProductBase + 1-Bromo-3-phenylpropane (Alkylation) FinalSalt Alverine Citrate ProductBase->FinalSalt + Citric Acid

Figure 1: Stepwise chemical synthesis of Alverine Citrate via the alkyl halide route.

Pharmacodynamics: The Dual-Mechanism Advantage[1][2]

For drug developers, the value of alverine lies in its ability to decouple motility control from systemic anticholinergic effects.[2]

Mechanism 1: Myogenic (Calcium Channel Blockade)

Alverine acts as a selective blocker of L-type voltage-operated calcium channels (VOCCs) on the smooth muscle cell membrane.[1][2]

  • Causality: By inhibiting Ca²⁺ influx during depolarization, alverine prevents the binding of calcium to calmodulin.[2]

  • Result: Myosin Light Chain Kinase (MLCK) remains inactive, preventing actin-myosin cross-bridging and muscle contraction.[1][2]

Mechanism 2: Neurogenic (5-HT1A Antagonism)

This is the differentiator.[1] Alverine binds to 5-HT1A receptors in the dorsal horn of the spinal cord and enteric nervous system.

  • Causality: Serotonin (5-HT) is a key mediator of visceral hypersensitivity.[1][3][4] Alverine acts as a selective antagonist.[1][3][4]

  • Result: It raises the threshold for pain perception (antinociception), treating the sensation of bloating/pain, not just the motility.[2]

Signaling Pathway Visualization

MechanismAction cluster_cell Smooth Muscle Cell / Neuron Interface CaChannel L-Type Ca++ Channel Calmodulin Ca++ / Calmodulin Complex CaChannel->Calmodulin Inhibits Influx HTReceptor 5-HT1A Receptor Nociception Nociceptive Signal (Pain Transmission) HTReceptor->Nociception Modulates Threshold MLCK MLCK Activation Calmodulin->MLCK Downregulates Relaxation Smooth Muscle RELAXATION MLCK->Relaxation Prevents Contraction Analgesia Visceral ANALGESIA Nociception->Analgesia Reduces Sensitivity Alverine ALVERINE CITRATE Alverine->CaChannel Blocks Alverine->HTReceptor Antagonizes

Figure 2: Dual pharmacodynamic pathway showing myogenic and neurogenic targets.[1][2]

Pharmacokinetics (PK) and Metabolism[6][7][8]

A critical insight for formulation scientists is that alverine undergoes extensive first-pass metabolism.[1] In many clinical contexts, the metabolite is the primary active moiety.

  • Absorption: Rapidly absorbed after oral administration (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     1–1.5 hours).[1]
    
  • Metabolism: Hydroxylation via CYP450 enzymes.[1][2]

  • Active Metabolite: 4-Hydroxyalverine (PHA) (also known as para-hydroxyalverine).[1][2]

  • Excretion: Renal excretion as glucuronide metabolites.[1][2]

Data Table: PK Parameters (Human Plasma) Note: Values represent mean data from healthy volunteers (120mg single dose).

ParameterParent (Alverine)Metabolite (PHA)Implication for Development
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(ng/mL)
~0.5 - 1.5~5.0 - 15.0Metabolite levels are significantly higher.[1]

(h)
0.5 - 1.01.0 - 1.5Rapid onset of action.[1]
Half-life (

)
0.8 - 1.5 h12 - 18 hPHA drives the duration of effect.[1]
Exposure Ratio ~3%~94%Critical: Bioequivalence studies should track PHA, not just parent.[1]

Experimental Protocol: Ex Vivo Organ Bath Assay

To validate the antispasmodic activity of a new alverine formulation or generic, the Guinea Pig Ileum (GPI) assay is the gold standard. This protocol distinguishes direct smooth muscle relaxation from anticholinergic activity.[1]

Protocol Setup
  • Tissue: Terminal ileum from Dunkin-Hartley guinea pigs (200–400g).[1][2]

  • Buffer: Krebs-Henseleit solution (pH 7.4), oxygenated with 95% O₂ / 5% CO₂.[1][2]

  • Temperature: 37°C.[1][2][5][6]

  • Load: 1.0 g resting tension.

Step-by-Step Workflow
  • Equilibration: Mount tissue segments (2 cm) in the organ bath.[1] Wash every 15 mins for 60 mins until baseline tension stabilizes.[1]

  • Spasm Induction (Agonist Challenge):

    • Method A (Neurogenic):[1] Apply Acetylcholine (ACh)

      
       M.[1]
      
    • Method B (Direct Muscle): Apply KCl (60 mM) to depolarize the membrane directly.[2]

    • Method C (Serotonergic): Apply Serotonin (5-HT) to test specific receptor antagonism.[1][2][4]

  • Drug Application: Once a stable contraction plateau is reached (tonic contraction), add Alverine Citrate in cumulative concentrations (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     M to 
    
    
    
    M).[1]
  • Data Analysis: Calculate the

    
     (concentration inhibiting 50% of the induced contraction).
    

Validation Criteria:

  • Alverine must inhibit KCl-induced contractions (proving Ca²⁺ channel blockade).[1][2][7]

  • Pure anticholinergics (e.g., Atropine) will inhibit ACh but fail to inhibit KCl-induced spasms effectively.[1] This confirms Alverine's superior non-specific spasmolytic profile.[1]

Evolution: The Simethicone Synergy[2]

Modern development (e.g., Meteospasmyl, Spasmonal Forte) combines Alverine Citrate (60-120mg) with Simethicone (300mg).[1][2]

  • Rationale: Alverine relaxes the muscle wall, but gas pockets (foam) can still cause distension and pain.[2]

  • Mechanism: Simethicone reduces the surface tension of gas bubbles, causing them to coalesce and be expelled.

  • Synergy: The relaxation of the gut wall by Alverine facilitates the passage of the coalesced gas, providing superior relief to either agent alone in IBS-D and IBS-M subtypes.[2]

References

  • Rizea-Savu, S., et al. (2021). "Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers."[2][8] Frontiers in Pharmacology.

  • Coelho, A. M., et al. (2001). "Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype."[2][4] Journal of Pharmacy and Pharmacology.

  • BenchChem. "Application Notes & Protocols for Studying Gastrointestinal Motility Using a Representative Antispasmodic Agent."

  • Hay, E. (2012). "Synthesis of Alverine Citrate."[2] Chinese Journal of Pharmaceuticals.

  • Wittmann, T., et al. (2010). "Alverine citrate/simethicone combination in the treatment of irritable bowel syndrome."[2] Chinese Journal of Digestive Diseases.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Alverine Hydrochloride Solubility in DMSO and Water

Introduction: The Critical Role of Solubilization Alverine is an antispasmodic drug that functions as a smooth muscle relaxant, primarily used in the treatment of functional gastrointestinal disorders like Irritable Bowe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubilization

Alverine is an antispasmodic drug that functions as a smooth muscle relaxant, primarily used in the treatment of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1][2][3] Its mechanism involves direct action on the smooth muscle of the gut, causing it to relax and thereby preventing the painful muscle spasms associated with these conditions.[1][3] For researchers in drug development and cellular biology, accurate and reproducible experimental results are contingent upon the proper preparation of test compounds. The solubility characteristics of a compound like alverine hydrochloride dictate the strategy for creating stable, homogenous solutions for in vitro and in vivo studies.

This document provides a comprehensive guide to understanding and overcoming the solubility challenges of alverine, focusing on its hydrochloride salt. We will detail the physicochemical properties that govern its solubility and provide field-proven, step-by-step protocols for its dissolution in both dimethyl sulfoxide (DMSO) for high-concentration stock solutions and in aqueous buffers for final experimental use.

Physicochemical Profile: Alverine Hydrochloride

Understanding the fundamental properties of alverine hydrochloride is essential for predicting its behavior in different solvents. While much of the commercially available data pertains to the citrate salt, the principles of solubility are transferable. Alverine hydrochloride is the hydrochloride salt of the tertiary amine alverine.[4]

PropertyValueSource
Chemical Name N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;hydrochloride[4]
Molecular Formula C₂₀H₂₈ClN[4][5]
Molecular Weight 317.9 g/mol [4][5]
Appearance Crystalline Solid / Powder[6]
General Solubility Soluble in DMSO; sparingly to slightly soluble in aqueous solutions.[1][6][7]

Quantitative Solubility Analysis

The choice of solvent is dictated by the target concentration required for the experiment. For alverine and its salts, a two-step process involving a high-concentration organic stock followed by dilution in an aqueous medium is the most common and reliable workflow.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility. It is the solvent of choice for preparing concentrated stock solutions of alverine for long-term storage.

Causality: Alverine's structure contains large, nonpolar phenylpropyl groups, which contribute to its hydrophobic nature.[8][9] DMSO effectively solvates these groups, enabling the preparation of high-concentration solutions that are not achievable in water.

SourceSalt FormReported Solubility in DMSO
Cayman ChemicalCitrate~30 mg/mL
TargetMolCitrate55 mg/mL (Sonication recommended)
Selleck ChemicalsCitrate95 mg/mL
APExBIOCitrate≥23.68 mg/mL

Note: Solubility can vary based on compound purity, temperature, and the hygroscopic nature of DMSO. Using fresh, anhydrous DMSO is critical for reproducibility.[10]

Solubility in Water and Aqueous Buffers

The aqueous solubility of alverine salts is limited. While the hydrochloride and citrate forms are designed to improve water solubility compared to the free base, they are generally classified as slightly or sparingly soluble.

Causality: Despite the ionizable amine group which becomes protonated in the salt form, the large hydrophobic regions of the molecule limit its interaction with water molecules. The pH of the aqueous buffer is a critical factor; solubility is generally higher in slightly acidic conditions where the amine remains protonated.

SourceSalt FormSolventReported Solubility
Cayman ChemicalCitratePBS (pH 7.2)~1 mg/mL
ChemicalBookCitrateWaterSlightly soluble
APExBIOCitrateH₂O≥2.71 mg/mL (with ultrasound)
MedKooCitrateWaterNot soluble

The conflicting reports highlight the challenge of direct aqueous dissolution. For most cell-based assays requiring concentrations in the micromolar (µM) range, direct dissolution may be feasible. However, for higher concentrations, a DMSO-based stock is necessary.

Experimental Protocols

The following protocols are designed to ensure the successful preparation of alverine hydrochloride solutions for research applications.

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

Objective: To create a stable, concentrated stock solution (~50 mg/mL) for long-term storage and subsequent dilution into aqueous media.

Workflow Diagram:

cluster_prep Protocol 1: DMSO Stock Preparation A Calculate Mass for Target Concentration B Weigh Alverine HCl Powder Aseptically A->B Required Mass C Add Anhydrous DMSO to Powder B->C Weighed Powder D Facilitate Dissolution (Vortex, Sonicate) C->D Suspension E Confirm Complete Dissolution (Visual) D->E Homogeneous Solution F Aliquot for Storage (-20°C or -80°C) E->F Verified Stock cluster_dilution Protocol 2: Aqueous Working Solution Preparation S Thaw DMSO Stock (from Protocol 1) C Calculate Dilution Volume S->C P Pre-warm Aqueous Buffer / Medium to 37°C D Add DMSO Stock to Buffer (Not Vice-Versa) P->D C->D Stock Volume M Mix Immediately (Vortex/Invert) D->M Critical Step F Use Immediately in Experiment M->F

Caption: Workflow for diluting DMSO stock into aqueous experimental media.

Procedure:

  • Thaw Stock: Remove an aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Diluent: Warm the required volume of your final aqueous solution (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).

  • Dilution (Key Step): To minimize precipitation, add the small volume of DMSO stock directly into the larger volume of aqueous diluent while gently vortexing or swirling the tube. Never add the aqueous solution to the DMSO stock , as this creates a localized high concentration of the compound in a poor solvent, causing immediate precipitation.

    • Example: To make 1 mL of a 10 µM working solution from a 10 mM DMSO stock, you would add 1 µL of the stock to 999 µL of medium. This results in a final DMSO concentration of 0.1%. [11]4. Mixing: Mix thoroughly by gentle vortexing or inversion to ensure a homogenous solution.

  • Use: Use the freshly prepared working solution immediately. Do not store dilute aqueous solutions, as the compound may precipitate or degrade over time. [6] Expert Insight (Causality): This "solvent-to-buffer" addition method is a cornerstone of preparing working solutions from organic stocks. It ensures that the compound is rapidly dispersed in the final solvent system at a concentration below its aqueous solubility limit, preventing the formation of micro-precipitates that can confound experimental results. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself. [12]

Protocol 3: Direct Preparation of Low-Concentration Aqueous Solutions

Objective: To prepare an organic solvent-free aqueous solution for applications where even trace amounts of DMSO are unacceptable, up to the compound's aqueous solubility limit (~1 mg/mL).

Procedure:

  • Weighing: Weigh the required amount of alverine hydrochloride for your target concentration (not to exceed 1 mg/mL).

  • Dissolution: Add the powder directly to the desired volume of sterile aqueous buffer (e.g., PBS, pH 7.2).

  • Agitation: Vortex vigorously for 5-10 minutes. Use a bath sonicator to aid dissolution if necessary. [13]4. Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility for cell culture use. [14]5. Use: Use the solution immediately. As recommended by suppliers, aqueous solutions should not be stored for more than one day due to potential instability and precipitation. [6]

Troubleshooting

IssuePotential Cause(s)Recommended Solution
Precipitate in DMSO stock after storage 1. DMSO was not anhydrous. 2. Storage temperature fluctuated.1. Use a new, sealed bottle of anhydrous DMSO. 2. Ensure stable -20°C or -80°C storage.
Precipitate forms when diluting into aqueous medium 1. Dilution performed too quickly or improperly (buffer added to stock). 2. Final concentration exceeds aqueous solubility.1. Add DMSO stock slowly to the vortexing aqueous medium. 2. Re-calculate to ensure the final concentration is achievable. Consider a serial dilution approach. [11]
Inconsistent biological activity 1. Incomplete dissolution of stock. 2. Degradation from multiple freeze-thaw cycles. 3. Inaccurate pipetting of viscous DMSO.1. Visually confirm stock is fully dissolved before use. 2. Use single-use aliquots. 3. Use positive displacement pipettes or reverse pipetting technique for DMSO.

References

  • Alverine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

  • Cas 150-59-4,Alverine - LookChem. [Link]

  • Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC. [Link]

  • 4-Hydroxy alverine hydrochloride salt | 142047-93-6 | Reference standards. [Link]

  • Alverine | CAS#:150-59-4 | Chemsrc. [Link]

  • Benzenepropanamine, N-ethyl-N-(3-phenylpropyl)-, hydrochloride (1:1) - PubChem. [Link]

  • How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? | ResearchGate. [Link]

  • Best way to prepare water soluble drug for cell culture? - ResearchGate. [Link]

  • DMSO wont dilute my pure compound. How to solve this? - ResearchGate. [Link]

Sources

Application

Application Note: Preparation of Alverine HCl Stock Solutions for In Vitro Assays

Abstract & Scope This technical guide details the standardized protocol for preparing, storing, and utilizing Alverine Hydrochloride (Alverine HCl) stock solutions for in vitro biological assays. While Alverine is common...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and utilizing Alverine Hydrochloride (Alverine HCl) stock solutions for in vitro biological assays. While Alverine is commonly available as a Citrate salt (CAS 5560-59-8), this protocol specifically addresses the Hydrochloride salt (CAS 5982-87-6) .[1]

Alverine HCl is a smooth muscle relaxant with a pleiotropic mechanism of action, acting as a 5-HT1A receptor antagonist , a modulator of L-type


 channels , and an inhibitor of the Rho-kinase (ROCK)  pathway. Precise stock preparation is critical to prevent precipitation in aqueous buffers and to ensure consistent pharmacological potency across experimental replicates.[1]

Physicochemical Properties & Calculation Data

Before initiating any protocol, verify the specific salt form of your reagent. The Hydrochloride and Citrate salts have significantly different Molecular Weights (MW), which will affect molarity calculations.

Table 1: Alverine Salt Forms & Properties

PropertyAlverine Hydrochloride (Target)Alverine Citrate (Common Alternative)
CAS Number 5982-87-6 5560-59-8
Molecular Weight 317.9 g/mol 473.57 g/mol
Formula


Primary Solvent DMSO (Recommended)DMSO
Solubility (DMSO)

20 mg/mL (~60 mM)

30 mg/mL (~63 mM)
Solubility (Water) Low/Variable (pH dependent)Low (~1 mg/mL in PBS)

Critical Note: Do not substitute the Citrate salt mass for the HCl salt without adjusting for the Molecular Weight difference (Factor: 1.49x).

Mechanism of Action (Context for Assay Design)

Understanding the mechanism is vital for choosing the correct incubation times and readouts. Alverine is not a simple channel blocker; it exhibits dual effects based on the state of the tissue (spontaneous vs. evoked activity).[2]

AlverineMechanism cluster_Membrane Cell Membrane / Receptors cluster_Intracellular Intracellular Signaling Alverine Alverine HCl HT1A 5-HT1A Receptor Alverine->HT1A Antagonizes LType L-Type Ca2+ Channel Alverine->LType Modulates (Inhibits Inactivation) RhoA RhoA / ROCK Pathway Alverine->RhoA Inhibits Outcome Smooth Muscle Relaxation (Antinociception) HT1A->Outcome Reduces Visceral Hypersensitivity CaInflux Ca2+ Influx LType->CaInflux Alters Spiking CaSens Ca2+ Sensitization RhoA->CaSens Promotes CaSens->Outcome Inhibition leads to Relaxation

Figure 1: Pharmacological targets of Alverine HCl.[1] It acts primarily as a 5-HT1A antagonist and ROCK inhibitor to induce relaxation and reduce visceral pain.[1]

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM (10 mmol/L) Alverine HCl stock solution in DMSO. Why DMSO? While the HCl salt has better aqueous solubility than the free base, it is prone to hydrolysis and precipitation at neutral pH over time. DMSO ensures stability for long-term storage (-80°C).[1]

Materials Required[3][4][5][6][7][8][9][10][11]
  • Alverine HCl powder (Store at -20°C, desiccated).[1][3]

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (

    
    99.9%).
    
  • 1.5 mL amber microcentrifuge tubes (Light protection).

  • Vortex mixer.[1][4]

  • Analytical balance (Precision 0.01 mg).

Step-by-Step Procedure
  • Equilibration: Remove the Alverine HCl vial from the freezer and allow it to equilibrate to room temperature (approx. 15 mins) before opening.

    • Reasoning: Opening a cold vial causes condensation of atmospheric moisture, which degrades the compound.

  • Calculation:

    • Target Concentration:

      
      
      
    • Volume:

      
      
      
    • MW:

      
      
      
  • Weighing: Weigh 3.18 mg of Alverine HCl into a sterile microcentrifuge tube.

    • Note: If you weigh a different amount (e.g., 5.0 mg), adjust the DMSO volume:

      
      .
      
    • Example: For 5.0 mg:

      
       DMSO.[1]
      
  • Dissolution: Add 1.0 mL of sterile DMSO. Close the tube tightly.

  • Mixing: Vortex vigorously for 30-60 seconds. Inspect visually. The solution should be completely clear and colorless.

    • QC Check: If particles remain, sonicate in a water bath for 5 minutes at room temperature.[1]

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50

    
    L) to avoid repeated freeze-thaw cycles.
    
    • Label: "Alverine HCl 10mM in DMSO [Date]".

    • Store: -80°C (Stable for 6 months) or -20°C (Stable for 1 month).

Protocol: Preparation of Working Solutions

Objective: Dilute the stock into aqueous assay medium (e.g., DMEM, Krebs buffer) without causing precipitation or solvent toxicity.

Safety Limit: The final DMSO concentration in the cell assay should generally be


 0.1% (v/v)  to avoid artifacts.
Serial Dilution Workflow (Example: 10 M Final Assay Conc.)
  • Intermediate Dilution (100x):

    • Prepare a 1 mM intermediate solution.

    • Mix 10

      
      L  of 10 mM Stock + 90 
      
      
      
      L
      of Assay Medium (or DMSO, if solubility permits).
    • Recommendation: It is safer to make the first dilution in DMSO (to 1 mM) to prevent "shock" precipitation, then dilute that into the medium.

  • Final Dilution (1x):

    • Dilute the 1 mM intermediate 1:100 into the cell culture well.[1]

    • Example: Add 10

      
      L  of 1 mM intermediate to 990 
      
      
      
      L
      of cell media.[1]
    • Final Concentration: 10

      
      M Alverine HCl.[1]
      
    • Final DMSO: 0.1% (Acceptable).

Vehicle Control: Always run a control well containing only DMSO at the same final concentration (e.g., 0.1%) to normalize data.

DilutionWorkflow Stock Stock Solution 10 mM (100% DMSO) Inter Intermediate 1 mM (10% DMSO) Stock->Inter 1:10 Dilution (into Medium/Buffer) Final Assay Well 10 µM (0.1% DMSO) Inter->Final 1:100 Dilution (into Cell Culture)

Figure 2: Serial dilution strategy to minimize solvent shock and maintain DMSO < 0.1%.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Precipitation upon dilution "Solvent Shock" (Rapid change in polarity).[1]Dilute stepwise (see Fig 2).[1] Vortex medium immediately while adding the drug.[1]
Cytotoxicity in Controls High DMSO concentration (>0.5%).[1]Ensure final DMSO is <0.1%.[1][5] Use a water-soluble cyclodextrin complex if higher concentrations are needed.[1]
Loss of Potency Hydrolysis or Freeze-Thaw degradation.[1]Use fresh aliquots. Do not refreeze an aliquot more than once.[1] Store at -80°C.
Inconsistent IC50 Adsorption to plastics.[1]Alverine is lipophilic.[1] Use low-binding polypropylene tubes and pipette tips.[1]

References

  • TargetMol. Alverine Hydrochloride Product Sheet & Properties. Retrieved from

  • BenchChem. Alverine Citrate's Complex Interaction with Smooth Muscle: A Technical Guide. Retrieved from

  • MedChemExpress. Alverine Citrate Solubility and Preparation. Retrieved from

  • PubChem. Alverine Hydrochloride Compound Summary (CID 80628).[1] Retrieved from

  • Hayase, M., et al. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles.[6] British Journal of Pharmacology.[1][6] Retrieved from

Sources

Method

Synthesis of Ethylbis(3-phenylpropyl)ammonium chloride from acetophenone

Application Note & Protocol Topic: A Multi-Step Synthetic Route for Ethylbis(3-phenylpropyl)ammonium Chloride from Acetophenone For: Researchers, scientists, and drug development professionals. Abstract This document pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Multi-Step Synthetic Route for Ethylbis(3-phenylpropyl)ammonium Chloride from Acetophenone

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide to the synthesis of Ethylbis(3-phenylpropyl)ammonium chloride, starting from the readily available precursor, acetophenone. The described pathway is a multi-step process designed for logical execution in a laboratory setting. The core of the synthesis involves a challenging but mechanistically sound carbon chain elongation of acetophenone to form a key 3-phenylpropyl bromide intermediate. This is followed by a controlled, sequential N-alkylation of ethylamine to construct the target tertiary amine, N-Ethyl-N,N-bis(3-phenylpropyl)amine. The final step involves the formation of the corresponding hydrochloride salt. This guide explains the causality behind the chosen reactions, provides detailed, step-by-step protocols, and includes quantitative data summaries and process diagrams to ensure clarity, reproducibility, and safety.

Introduction: Strategic Overview

The synthesis of substituted ammonium salts is a cornerstone of medicinal and materials chemistry. The target molecule, Ethylbis(3-phenylpropyl)ammonium chloride, is a tertiary ammonium salt characterized by a central nitrogen atom bonded to one ethyl group and two identical 3-phenylpropyl chains. The primary synthetic challenge lies in transforming the C2 acetyl side-chain of acetophenone (C₆H₅COCH₃) into the C3 3-phenylpropyl moiety (C₆H₅CH₂CH₂CH₂–).

Direct conversion is not feasible; therefore, we have designed a robust, albeit multi-stage, synthetic strategy. This strategy is divided into three principal parts:

  • Formation of a Key Building Block: A four-step sequence to convert acetophenone into 3-phenylpropyl bromide, the primary alkylating agent for this synthesis. This involves the Willgerodt-Kindler reaction, Arndt-Eistert homologation, reduction, and subsequent bromination.

  • Assembly of the Tertiary Amine: A controlled, two-step N-alkylation process starting with ethylamine to build the N-Ethyl-N,N-bis(3-phenylpropyl)amine backbone. This stepwise approach is chosen to mitigate the common problem of over-alkylation that can plague amine synthesis.[1][2]

  • Final Salt Formation: A straightforward acid-base reaction to protonate the tertiary amine, yielding the final target compound.

This protocol emphasizes the rationale behind reagent and pathway selection, providing the user with not just a procedure, but an understanding of the underlying chemical principles.

Overall Synthetic Workflow

The complete transformation from acetophenone to the final product is outlined below. Each major step is detailed in the subsequent sections.

G cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Amine Assembly cluster_part3 Part 3: Salt Formation Acetophenone Acetophenone Phenylacetic_Acid Phenylacetic_Acid Acetophenone->Phenylacetic_Acid Willgerodt- Kindler Phenylpropanoic_Acid Phenylpropanoic_Acid Phenylacetic_Acid->Phenylpropanoic_Acid Arndt-Eistert Homologation Phenylpropanol Phenylpropanol Phenylpropanoic_Acid->Phenylpropanol Reduction (LiAlH4) Phenylpropyl_Bromide Phenylpropyl_Bromide Phenylpropanol->Phenylpropyl_Bromide Bromination (PBr3) Secondary_Amine N-Ethyl-3-phenylpropylamine Phenylpropyl_Bromide->Secondary_Amine 1st Alkylation Phenylpropyl_Bromide_2 3-Phenylpropyl Bromide Ethylamine Ethylamine Ethylamine->Secondary_Amine Tertiary_Amine N-Ethyl-N,N-bis (3-phenylpropyl)amine Secondary_Amine->Tertiary_Amine 2nd Alkylation Final_Product Ethylbis(3-phenylpropyl) ammonium chloride Tertiary_Amine->Final_Product Protonation Phenylpropyl_Bromide_2->Tertiary_Amine HCl HCl HCl->Final_Product

Diagram 1: Overall Synthetic Workflow. A multi-part strategy for synthesizing the target ammonium salt.

Part 1: Synthesis of the 3-Phenylpropyl Bromide Intermediate

This phase focuses on the critical carbon-chain elongation required to convert acetophenone into a suitable 3-carbon alkylating agent.

Protocol 1.1: Phenylacetic Acid via Willgerodt-Kindler Reaction

Principle: The Willgerodt-Kindler reaction is a classic method for converting aryl alkyl ketones into the corresponding terminal carboxylic acid amide (or thioamide), effectively migrating the carbonyl function to the end of the alkyl chain. Subsequent hydrolysis yields the carboxylic acid with the same number of carbons.

  • Materials: Acetophenone, Sulfur, Morpholine, Sodium Hydroxide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq.), sulfur (2.5 eq.), and morpholine (3.0 eq.).

    • Heat the mixture to reflux (approx. 130-140 °C) and maintain for 6-8 hours. The reaction is typically monitored by TLC for the disappearance of acetophenone.

    • Cool the reaction mixture and pour it into a 20% aqueous sodium hydroxide solution.

    • Heat the resulting mixture to reflux for 12-18 hours to hydrolyze the intermediate thiomorpholide.

    • Cool the solution to room temperature and extract with diethyl ether to remove any unreacted starting material and neutral byproducts.

    • Acidify the aqueous layer carefully with concentrated HCl to a pH of ~1-2 while cooling in an ice bath.

    • Collect the precipitated phenylacetic acid by vacuum filtration, wash with cold water, and dry. Recrystallization from a water/ethanol mixture may be performed for further purification.

Protocol 1.2: 3-Phenylpropanoic Acid via Arndt-Eistert Homologation

Principle: The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids. It proceeds via an acid chloride, a diazoketone intermediate, and a Wolff rearrangement to form a ketene, which is then trapped by water.

WARNING: This procedure involves thionyl chloride, which is corrosive and toxic, and diazomethane, which is highly toxic and explosive. This reaction must be performed by trained personnel in a well-ventilated fume hood behind a blast shield, using non-etched glassware.

  • Materials: Phenylacetic acid, Thionyl chloride (SOCl₂), Diazomethane (CH₂N₂) in ether, Silver oxide (Ag₂O), Sodium thiosulfate.

  • Procedure:

    • Acid Chloride Formation: Gently reflux a mixture of phenylacetic acid (1.0 eq.) and thionyl chloride (1.5 eq.) for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain phenylacetyl chloride.

    • Diazoketone Formation: Dissolve the crude phenylacetyl chloride in anhydrous diethyl ether and cool to 0 °C. Slowly add an ethereal solution of diazomethane (~2.5 eq.) with stirring. Allow the reaction to warm to room temperature and stir overnight.

    • Wolff Rearrangement: To a flask containing a suspension of silver oxide (0.1 eq.) in water, add the diazoketone solution dropwise while heating gently (~50-60 °C). The evolution of nitrogen gas will be observed.

    • After the addition is complete, continue heating for 1 hour.

    • Cool the mixture, filter to remove the silver catalyst, and acidify the aqueous layer with HCl.

    • Extract the product, 3-phenylpropanoic acid, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Protocol 1.3: 3-Phenylpropanol via Reduction

Principle: The carboxylic acid is reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Materials: 3-Phenylpropanoic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium sulfate, Sulfuric acid.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (1.2 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve 3-phenylpropanoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then remove by filtration.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-phenylpropanol.

Protocol 1.4: 3-Phenylpropyl Bromide via Bromination

Principle: The primary alcohol is converted to an alkyl bromide via nucleophilic substitution using phosphorus tribromide (PBr₃).

  • Materials: 3-Phenylpropanol, Phosphorus tribromide (PBr₃), Anhydrous diethyl ether.

  • Procedure:

    • Dissolve 3-phenylpropanol (1.0 eq.) in anhydrous diethyl ether in a flask under an inert atmosphere and cool to 0 °C.

    • Add phosphorus tribromide (0.4 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to give the crude 3-phenylpropyl bromide[3], which can be purified by vacuum distillation.

Part 1: Data Summary
Reaction
1.1 Willgerodt-Kindler
1.2 Arndt-Eistert
1.3 Reduction
1.4 Bromination

Part 2: Synthesis of N-Ethyl-N,N-bis(3-phenylpropyl)amine

This phase involves the controlled, stepwise construction of the tertiary amine to avoid undesirable side products.

Protocol 2.1: Synthesis of N-Ethyl-3-phenylpropylamine (Mono-alkylation)

Principle: The first Sₙ2 reaction is performed using a large excess of the primary amine (ethylamine) to favor mono-alkylation and minimize the formation of the di-alkylated product. The excess amine also acts as the base to neutralize the HBr byproduct.

  • Materials: 3-Phenylpropyl bromide, Ethylamine (solution in THF or ethanol), Ethanol.

  • Procedure:

    • In a pressure-rated flask, add a solution of ethylamine (5.0-10.0 eq.) in ethanol.

    • Add 3-phenylpropyl bromide (1.0 eq.) to the solution.

    • Seal the flask and heat to 50-60 °C for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess ethylamine.

    • Dissolve the residue in diethyl ether and wash with water to remove ethylamine hydrobromide.

    • Make the aqueous layer basic (pH > 12) with NaOH and extract with diethyl ether to recover any protonated product.

    • Combine all organic extracts, dry over anhydrous K₂CO₃, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or distillation.

Protocol 2.2: Synthesis of N-Ethyl-N,N-bis(3-phenylpropyl)amine (Di-alkylation)

Principle: The secondary amine product from the previous step is alkylated with a second equivalent of 3-phenylpropyl bromide. An external, non-nucleophilic base is required to scavenge the HBr generated, preventing protonation of the starting amine.

  • Materials: N-Ethyl-3-phenylpropylamine, 3-Phenylpropyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • In a round-bottom flask, combine N-ethyl-3-phenylpropylamine (1.0 eq.), 3-phenylpropyl bromide (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.) in acetonitrile.

    • Heat the suspension to reflux (approx. 82 °C) and stir for 24-48 hours, monitoring by TLC.

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tertiary amine. Purification by flash column chromatography (e.g., hexane/ethyl acetate gradient) provides the pure product.

Diagram 2: Generalized Sₙ2 N-Alkylation Mechanism. The pathway for forming C-N bonds in Part 2 of the synthesis.

Part 3: Synthesis of Ethylbis(3-phenylpropyl)ammonium Chloride

This final step converts the purified tertiary amine into its stable, water-soluble hydrochloride salt.

Protocol 3.1: Final Salt Formation

Principle: This is a simple acid-base reaction where the lone pair on the nitrogen of the tertiary amine is protonated by hydrochloric acid.

  • Materials: N-Ethyl-N,N-bis(3-phenylpropyl)amine, Anhydrous diethyl ether, HCl (gas or solution in ether).

  • Procedure:

    • Dissolve the purified N-Ethyl-N,N-bis(3-phenylpropyl)amine (1.0 eq.) in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Either bubble dry HCl gas through the solution or add a commercially available solution of HCl in diethyl ether (1.0-1.1 eq.) dropwise with stirring.

    • The product, Ethylbis(3-phenylpropyl)ammonium chloride, will precipitate as a white solid.

    • Continue stirring in the ice bath for 30 minutes after addition is complete.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

    • Dry the final product under vacuum to yield the pure ammonium chloride salt.

Parts 2 & 3: Data Summary
Reaction
2.1 Mono-alkylation
2.2 Di-alkylation
3.1 Salt Formation

Conclusion

This application note details a complete and logical synthetic pathway for the preparation of Ethylbis(3-phenylpropyl)ammonium chloride from acetophenone. While the initial transformation of acetophenone presents significant challenges, requiring advanced synthetic techniques like the Arndt-Eistert homologation, the subsequent steps involving controlled N-alkylation and salt formation are robust and high-yielding. The protocols provided are designed to be self-validating by explaining the chemical reasoning behind each step, empowering researchers to not only replicate the synthesis but also to adapt it for analogous targets. Adherence to the safety precautions outlined, particularly for hazardous reagents, is paramount for successful and safe execution.

References

  • Organic Syntheses. (n.d.). Collective Volume 3, p.723 (1955); Volume 28, p.90 (1948). [Link]

  • Quora. (2025). What is the method for the synthesis of phenylprolamine?[Link]

  • Organic Syntheses. (n.d.). Procedure for N-[(1S)-1-Phenylpropyl]-P,P-diphenylphosphinic amide. [Link]

  • Wang, J. et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Carlson, R. et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
  • Pliego Jr., J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 101. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Barbosa, C. M. & Santos, L. M. (2009). Catalysed quaternization of coordinated tertiary amines by ethyl iodide: Kinetics and mechanism. Journal of Organometallic Chemistry, 694(13), 2039-2046.
  • SciSpace. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • ChemWis. (2023). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. [Link]

  • Pliego Jr, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 101. [Link]

  • Reddy, K. L. et al. (2012). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 2(31), 11849-11854. [Link]

  • Filo. (2025). Questions i) Write a chemical reaction for acetophenone when treated wit... [Link]

  • Pharos. (n.d.). 3-Phenylpropyl bromide. [Link]

  • Asian Journal of Chemistry. (2022). Ammonium Chloride Promoted One-Pot, Three-Component Mannich Reaction. [Link]

Sources

Application

Advanced Bioanalytical Protocol: Extraction and Quantification of Alverine and 4-Hydroxy Alverine from Biological Matrices

Executive Summary & Scientific Rationale Alverine Citrate (administered form) is a smooth muscle relaxant used primarily for Irritable Bowel Syndrome (IBS).[1][2][3] In biological matrices, we primarily quantify the free...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Alverine Citrate (administered form) is a smooth muscle relaxant used primarily for Irritable Bowel Syndrome (IBS).[1][2][3] In biological matrices, we primarily quantify the free base, Alverine (ALV) , and its active primary metabolite, 4-Hydroxy Alverine (PHA) .

The Bioanalytical Challenge:

  • Rapid Metabolism: Alverine undergoes extensive first-pass metabolism.[1] Circulating levels of the parent compound are significantly lower (~3% of total exposure) than the metabolite.[4] High sensitivity (LLOQ < 100 pg/mL) is required.[1]

  • Lipophilicity vs. Basicity: Alverine is highly lipophilic (LogP ~5.[1][5]5) and a weak base (pKa ~9.5).[1] This dual nature allows for flexible extraction strategies (LLE vs. SPE), but also presents adsorption risks (sticking to glass/plastic).[1]

  • Matrix Interference: The high concentration of metabolite relative to parent drug requires chromatographic resolution to prevent ion suppression of the parent signal.[1]

This guide details two validated extraction protocols: Solid Phase Extraction (SPE) for high-throughput/high-sensitivity clinical trials, and Liquid-Liquid Extraction (LLE) for cost-effective, robust pharmacokinetic profiling.[1]

Physicochemical Profile & Target Analytes[1][2][3][4][6][7][8][9]

Understanding the molecule is the first step to successful extraction.[1]

PropertyAlverine (Parent)4-Hydroxy Alverine (Metabolite)Impact on Extraction
MW ( g/mol ) 281.44297.44Similar mass requires good chromatographic separation.[1]
pKa ~9.5 (Basic)~9.2 (Basic)Ionized at physiological pH.[1] Requires pH > 11 to neutralize for LLE.[1]
LogP ~5.46 (High)~4.1 (Moderate)Highly retained on RP sorbents.[1] Soluble in non-polar organic solvents.[1]
Solubility Insoluble in waterLow water solubilityCritical: Avoid 100% aqueous diluents during reconstitution to prevent precipitation.[1]

Sample Preparation Strategies

Method A: Solid Phase Extraction (SPE) – The Gold Standard

Recommended for: Clinical trials, high-throughput, and maximum cleanliness.[1] Mechanism: Polymeric Reversed-Phase (Hydrophobic Retention).[1] Reference Sorbent: Phenomenex Strata-X or Waters Oasis HLB (30 mg/1 mL).[1]

Protocol Steps:
  • Sample Pre-treatment:

    • Aliquot 250 µL human plasma into a polypropylene tube.

    • Add 50 µL Internal Standard (IS) solution (Alverine-d5 at 100 ng/mL in 50% MeOH).

    • Vortex for 30 seconds.

  • Conditioning:

    • Add 1 mL Methanol to the cartridge.[1] Apply vacuum.[1]

    • Add 1 mL Water (Milli-Q).[1] Apply vacuum.[1] Do not let the bed dry.

  • Loading:

    • Load the pre-treated plasma sample onto the cartridge.[1]

    • Apply low vacuum (approx. 5 inches Hg) to draw sample through slowly (1 mL/min).[1]

  • Washing:

    • Add 1 mL 5% Methanol in Water .

    • Rationale: Removes proteins and salts while the lipophilic Alverine remains bound to the hydrophobic polymer.

    • Dry cartridge under high vacuum for 2 minutes.[1]

  • Elution:

    • Elute with 1 mL Acetonitrile .

    • Note: Acetonitrile is strong enough to break the hydrophobic interaction.[1]

  • Post-Processing:

    • Evaporate the eluate to dryness under nitrogen stream at 40°C.[1]

    • Reconstitute in 200 µL Mobile Phase (ACN:Ammonium Formate Buffer, 65:35).

Method B: Liquid-Liquid Extraction (LLE) – Cost-Effective Alternative

Recommended for: Labs with limited SPE automation or budget constraints.[1] Mechanism: pH-controlled partitioning into organic solvent.[1]

Protocol Steps:
  • Alkalinization:

    • Aliquot 500 µL plasma + 50 µL IS.[1]

    • Add 100 µL 1M NaOH .

    • Rationale: This raises pH to >12, ensuring Alverine (pKa 9.[1]5) is 100% uncharged (neutral) and will partition into the organic layer.[1]

  • Extraction:

    • Add 3 mL Diethyl Ether (or Hexane:Isoamyl Alcohol 98:2).

    • Safety: Diethyl ether is highly volatile; work in a fume hood.[1]

    • Vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional but recommended for clean pouring).[1]

  • Transfer & Dry:

    • Decant the organic (top) layer into a clean glass tube.[1]

    • Evaporate to dryness under nitrogen at 35°C.

  • Reconstitution:

    • Reconstitute in 150 µL Mobile Phase .

LC-MS/MS Analytical Conditions

To achieve the required sensitivity (LLOQ ~50-100 pg/mL), the following parameters are validated.

Chromatography (LC):

  • Column: Symmetry Shield RP18 (150 x 3.9 mm, 5 µm) or Hypersil GOLD C18.[1]

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (65 : 35 v/v).[1][2][6][7][8]

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Run Time: ~3.5 minutes.[1][9][7]

  • Injection Volume: 10-20 µL.

Mass Spectrometry (MS/MS):

  • Source: ESI Positive Mode (+ve).

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][2][3][10]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Alverine 282.391.025Quantifier
4-Hydroxy Alverine 298.2107.028Quantifier
Alverine-d5 (IS) 287.391.025Internal Std

Visualizing the Workflow

Diagram 1: Extraction Decision Logic

This diagram illustrates the decision process and mechanism for the SPE protocol.

G Start Biological Sample (Plasma/Serum) PreTreat Pre-treatment (Add IS + Vortex) Start->PreTreat Decision Select Extraction Method PreTreat->Decision SPE_Path Method A: SPE (Strata-X / HLB) Decision->SPE_Path High Throughput LLE_Path Method B: LLE (Ether / Hexane) Decision->LLE_Path Cost Effective SPE_Mech Mechanism: Hydrophobic Retention (High LogP utilized) SPE_Path->SPE_Mech LLE_Mech Mechanism: pH-Dependent Partitioning (pKa 9.5 -> Neutralize with NaOH) LLE_Path->LLE_Mech Analysis LC-MS/MS Analysis (ESI+ MRM) SPE_Mech->Analysis LLE_Mech->Analysis

Caption: Decision matrix for Alverine extraction based on laboratory resources and throughput requirements.

Diagram 2: Metabolic Pathway & MS Fragmentation

Understanding the relationship between Parent and Metabolite is crucial for chromatographic separation.[1]

G Alverine Alverine (Parent Drug) MW: 281.4 CYP CYP450 (Liver Metabolism) Alverine->CYP Hydroxylation Frag_Alv Fragment Ion (Tropylium cation) m/z 91.0 Alverine->Frag_Alv MS/MS Collision PHA 4-Hydroxy Alverine (Active Metabolite) MW: 297.4 CYP->PHA Frag_PHA Fragment Ion (Hydroxy-benzyl) m/z 107.0 PHA->Frag_PHA MS/MS Collision

Caption: Metabolic conversion of Alverine to 4-Hydroxy Alverine and their respective specific MS/MS product ions.

Validation & Troubleshooting

Critical Quality Attributes (CQA)

To ensure the protocol is self-validating, monitor these parameters:

  • Recovery:

    • Target: >80% for both Alverine and PHA.

    • Troubleshooting: If recovery is low in LLE, ensure pH is >11.[1] If low in SPE, ensure the load step is slow (1 mL/min) to allow interaction time.

  • Matrix Effect:

    • Target: Matrix Factor between 0.9 and 1.1.

    • Troubleshooting: Significant ion suppression usually occurs at the solvent front.[1] Ensure your retention time (RT) is > 1.5 min. If suppression persists, switch from LLE to SPE (Washing step in SPE is more efficient at removing phospholipids).[1]

  • Linearity:

    • Range: 50 pg/mL (LLOQ) to 10,000 pg/mL.[1]

    • Weighting: 1/x² is recommended due to the wide dynamic range.[1]

Expert Tips
  • Adsorption: Alverine is a secondary amine and can adsorb to untreated glass.[1] Use silanized glass or high-quality polypropylene tubes for all preparation steps.[1]

  • Carry-over: Due to high lipophilicity, Alverine can stick to the HPLC injector needle.[1] Use a needle wash solution containing Acetonitrile:Isopropanol:Formic Acid (40:40:20) to eliminate carry-over.[1]

References

  • Gavhane, R. C., et al. (2010). "Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine in Human Plasma." Journal of Pharmacy Research.[1]

  • Rizea-Savu, S., et al. (2021). "Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers."[2] Frontiers in Pharmacology.

  • Sarkar, A. K., et al. (2018). "An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis.

  • DrugBank Online. "Alverine: Uses, Interactions, Mechanism of Action."[1] (For physicochemical data verification). [1]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Determination of Alverine Hydrochloride Purity

Abstract This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of Alveri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of Alverine Hydrochloride. In the absence of a specific HPLC method in major pharmacopoeias, which instead specify Gas Chromatography for the citrate salt, this method has been developed based on established chromatographic principles and data from related compounds.[1] The described protocol is designed for researchers, scientists, and drug development professionals, providing a reliable system for quality control and stability assessment of Alverine Hydrochloride. The causality behind the selection of chromatographic parameters is explained to ensure methodological transparency and facilitate adaptation and validation in accordance with ICH guidelines.[2]

Introduction: The Rationale for a Dedicated HPLC Purity Method

Alverine hydrochloride is a synthetic papaverine derivative that functions as a smooth muscle relaxant, primarily used in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders. Its therapeutic action relies on the direct effect on the smooth muscle, alleviating spasms and associated pain. The purity of the Active Pharmaceutical Ingredient (API) is a critical quality attribute, as impurities can compromise both the efficacy and safety of the final drug product. These impurities may arise from the synthesis process, degradation over time, or interaction with excipients.[3]

Forced degradation studies are essential to develop stability-indicating analytical methods, which can distinguish the intact API from any potential degradation products formed under stress conditions like acid/base hydrolysis, oxidation, heat, or light.[4][5] While the European Pharmacopoeia details a Gas Chromatography (GC) method for the related substances of Alverine Citrate, an HPLC method offers distinct advantages, including suitability for a wider range of non-volatile impurities and simpler sample preparation.[1] This application note addresses this gap by providing a comprehensive HPLC protocol designed to serve as a self-validating system for purity analysis.

Chromatographic Principles and Method Design

The fundamental goal of a purity method is to achieve baseline separation between the main peak (Alverine) and all potential process-related and degradation impurities. Known impurities of the related Alverine Citrate include N-Desethyl Alverine, 4-Hydroxy Alverine, and others designated as Impurity A, B, C, and E.[]

Causality of Method Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. This is a non-polar column that provides excellent hydrophobic retention for the moderately non-polar Alverine molecule. The high surface area and carbon load of modern C18 columns ensure sufficient interaction to resolve structurally similar impurities.

  • Mobile Phase: A combination of an aqueous buffer (Ammonium Formate) and an organic modifier (Acetonitrile) is employed.

    • Ammonium Formate Buffer: The buffer controls the pH of the mobile phase. Maintaining a consistent pH is critical for the reproducible ionization state of Alverine, which is a basic compound. A pH of approximately 6.2 is chosen to ensure good peak shape and prevent silanol interactions with the stationary phase.[7]

    • Acetonitrile: As the organic modifier, acetonitrile is used to elute the analyte and its impurities from the C18 column. Its low viscosity and UV transparency make it an ideal choice. A gradient elution is utilized to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

  • Detection: UV detection at 225 nm is selected. Although the UV maximum for similar compounds can vary, 225 nm provides adequate sensitivity for both the parent drug and potential degradation products which may possess different chromophores.[8]

Experimental Protocol

Materials and Reagents
  • Alverine Hydrochloride Reference Standard (RS) and test sample

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (AR Grade)

  • Formic Acid (AR Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Membrane Filters

Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD)

  • Chromatography Data System (CDS)

  • Analytical Balance

  • pH Meter

  • Sonicator

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the purity analysis of Alverine Hydrochloride.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 6.2 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 30 minutes
Solution Preparation

Mobile Phase A (10 mM Ammonium Formate, pH 6.2):

  • Weigh approximately 0.63 g of Ammonium Formate and dissolve in 1000 mL of deionized water.

  • Adjust the pH to 6.2 ± 0.05 with dropwise addition of Formic Acid.

  • Filter through a 0.45 µm membrane filter and degas before use.

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Solution (0.5 mg/mL):

  • Accurately weigh about 25 mg of Alverine Hydrochloride RS into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

Sensitivity Solution (0.005 mg/mL):

  • Pipette 1.0 mL of the Standard Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent. This solution represents 1.0% of the standard concentration.

Test Solution (0.5 mg/mL):

  • Accurately weigh about 25 mg of the Alverine Hydrochloride test sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

Analytical Workflow and System Suitability

The following diagram illustrates the complete workflow for the analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation B Standard & Sample Solution Preparation C HPLC System Equilibration B->C D System Suitability Injection (Sensitivity Sol.) C->D E Sample Injections D->E F Peak Integration & Identification E->F G Purity Calculation (% Area Normalization) F->G H Final Report G->H

Sources

Application

Application Notes &amp; Protocols: Alverine Hydrochloride for the Attenuation of Visceral Hypersensitivity in Rat Models of Irritable Bowel Syndrome (IBS)

This document provides a comprehensive guide for researchers and drug development professionals on the application of Alverine Hydrochloride (HCl) in preclinical rat models of Irritable Bowel Syndrome (IBS). The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers and drug development professionals on the application of Alverine Hydrochloride (HCl) in preclinical rat models of Irritable Bowel Syndrome (IBS). The protocols herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the experimental rationale.

Introduction: Modeling IBS and the Rationale for Alverine

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. A key underlying factor in IBS symptomatology is visceral hypersensitivity—an increased pain response to normal stimuli in the gut. To investigate the pathophysiology of IBS and evaluate potential therapeutics, researchers rely on animal models that recapitulate these key features.

Alverine is a well-established drug for functional gastrointestinal disorders.[1] Its therapeutic potential in IBS stems from a multi-target mechanism of action that addresses both the motor and sensory dysfunctions of the gut. Unlike general-purpose antispasmodics, Alverine exhibits a nuanced profile, making it a compelling agent for study.[2] It acts as a direct smooth muscle relaxant and, critically, modulates visceral perception by antagonizing 5-HT1A receptors, which are implicated in rectal hypersensitivity.[1][3][4]

This guide details the protocols for inducing robust and reliable IBS-like symptoms in rats and outlines a validated methodology for administering Alverine HCl to assess its therapeutic efficacy, focusing on the primary endpoint of visceral hypersensitivity.

Section 1: The Scientific Rationale - Alverine's Mechanism of Action

Understanding how Alverine works is fundamental to designing and interpreting experiments. Its efficacy is not based on a single pathway but on a synergistic combination of effects on the gut-brain axis.

  • Direct Musculotropic Spasmolysis : Alverine acts directly on the smooth muscle cells of the intestine, causing them to relax.[1][5] This effect is believed to be mediated, in part, by the blockade of L-type calcium channels, which reduces calcium influx and consequently suppresses muscle hypercontractility.[2][6] This addresses the cramping and spasms associated with IBS.

  • Modulation of Visceral Sensation (Antinociception) : A pivotal action of Alverine is its role as a functional antagonist at the serotonin 5-HT1A receptor.[3][6][7] Serotonin is a key neurotransmitter in the gut, and its dysregulation is strongly linked to the visceral hypersensitivity seen in IBS. By antagonizing 5-HT1A receptors, Alverine can reduce the pronociceptive (pain-promoting) signals originating from the gut, thereby increasing the pain threshold.[2][3][4]

  • Anti-Inflammatory Properties : Emerging evidence suggests Alverine may possess anti-inflammatory effects. Studies have shown it can inhibit the NF-κB signaling pathway, a central regulator of inflammation, potentially through Src kinase inhibition.[6][8] This is particularly relevant for IBS subtypes where low-grade mucosal inflammation is a contributing factor.

Alverine_MoA cluster_Gut Gastrointestinal Tract IBS_Stimuli IBS Pathophysiological Stimuli (e.g., Stress, Inflammation, Serotonin) SmoothMuscle Smooth Muscle Cells IBS_Stimuli->SmoothMuscle Activates EntericNeuron Enteric Neurons / Afferent Nerves IBS_Stimuli->EntericNeuron Activates ImmuneCell Mucosal Immune Cells IBS_Stimuli->ImmuneCell Activates Alverine Alverine HCl CaChannel L-Type Ca2+ Channels Alverine->CaChannel Blocks HT1A 5-HT1A Receptors Alverine->HT1A Antagonizes NFkB NF-κB Pathway Alverine->NFkB Inhibits SmoothMuscle->CaChannel EntericNeuron->HT1A ImmuneCell->NFkB Spasms Muscle Spasms & Cramping CaChannel->Spasms Mediates Hypersensitivity Visceral Hypersensitivity (Pain Signaling) HT1A->Hypersensitivity Mediates Inflammation Low-Grade Inflammation NFkB->Inflammation Mediates

Caption: Multimodal mechanism of action of Alverine HCl in the gut.

Section 2: Establishment of Rat IBS Models

The choice of animal model is critical and should align with the specific hypothesis being tested. Here, we present two robust and widely used protocols for inducing visceral hypersensitivity in rats.

Protocol 2.1: Water Avoidance Stress (WAS) Model

This model is excellent for studying the impact of chronic psychological stress on gut function, a key trigger for IBS symptoms in humans.[9]

Causality: Chronic stress activates the brain-gut axis, leading to lasting changes including increased visceral sensitivity, altered gut motility, and changes in the gut microbiota, all of which are hallmarks of IBS.[9][10]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-225g)

  • Plexiglass tank (approx. 45 cm L x 25 cm W x 25 cm H)

  • Small platform (10 cm x 8 cm x 8 cm)

  • Water (25°C ± 2°C)

Procedure:

  • Acclimation: Acclimate rats to the animal facility for at least 7 days prior to the start of the experiment. Handle the rats daily to minimize non-experimental stress.

  • Setup: Place the platform in the center of the plexiglass tank. Fill the tank with water to a level 1 cm below the top of the platform.[10]

  • Stress Induction: Place one rat on the platform for 1 hour. The rat will avoid the water by remaining on the small, elevated platform.

  • Regimen: Repeat this stress procedure once daily for 10 consecutive days.[9][10]

  • Controls (Sham Group): Control animals should be placed in identical tanks without water for the same duration. This accounts for the stress of handling and a novel environment.

  • Post-Stress Recovery: Efficacy testing (Section 4) can be performed 24 hours after the final stress session. The visceral hypersensitivity induced by this method is stable for several days.

Protocol 2.2: TNBS-Induced Post-Inflammatory Model

This model mimics the clinical phenomenon of post-infectious IBS (PI-IBS), where symptoms develop after an episode of acute gastroenteritis.[11]

Causality: A single insult of intracolonic 2,4,6-trinitrobenzene sulfonic acid (TNBS) induces a transient, transmural inflammation. Even after the inflammation has histologically resolved, the rats exhibit long-lasting visceral hypersensitivity due to persistent sensitization of nociceptive pathways.[12][13][14]

Materials:

  • Male Sprague-Dawley rats (225-250g)

  • TNBS (e.g., 5% w/v solution)

  • 50% Ethanol (in saline)

  • Soft, flexible catheter (e.g., 2 mm outer diameter)

  • Isoflurane or other suitable anesthetic

Procedure:

  • Preparation: Fast rats for 24 hours with free access to water.

  • Anesthesia: Anesthetize the rat lightly with isoflurane.

  • TNBS Instillation: Gently insert the catheter into the colon via the anus to a depth of 8 cm. Slowly instill 0.5 mL of the TNBS solution (commonly 5 mg TNBS in 50% ethanol).[11]

  • Positioning: After instillation, hold the rat in a head-down position for approximately 1 minute to ensure the TNBS solution is distributed within the distal colon.

  • Controls (Vehicle Group): Control animals should undergo the same procedure with the instillation of the vehicle (50% ethanol) only, as ethanol itself is a mild irritant.

  • Recovery & Washout Period: Allow the rats to recover. The acute inflammatory phase will peak and then resolve. Visceral hypersensitivity testing should be performed during the post-inflammatory phase, typically 14 to 28 days after TNBS administration, when macroscopic inflammation has subsided but hypersensitivity persists.[13][14]

Section 3: Protocol for Alverine HCl Administration

Proper drug formulation and a well-defined administration schedule are paramount for obtaining meaningful results.

Preparation of Alverine HCl Formulation for Oral Gavage

Rationale: Oral administration (p.o.) is the most clinically relevant route. A stable, homogenous suspension is required for accurate dosing.

Materials:

  • Alverine Hydrochloride powder

  • Vehicle: Sterile 0.5% (w/v) Methylcellulose or 0.5% (v/v) Tween 80 in 0.9% saline.

  • Weighing scale, magnetic stirrer, sterile tubes.

Procedure:

  • Calculate Required Mass: Determine the total amount of Alverine HCl needed based on the desired dose (e.g., 10 mg/kg), the number of rats, and the dosing volume (typically 5 mL/kg).

  • Prepare Vehicle: Prepare the chosen vehicle (e.g., 0.5% Methylcellulose in saline).

  • Formulation: Slowly add the weighed Alverine HCl powder to the vehicle while continuously stirring with a magnetic stirrer. Stir for at least 30 minutes to ensure a uniform suspension.

  • Storage: Prepare fresh daily. Store at 4°C for no more than a few hours before use. Vortex well immediately before each administration.

Dosing Regimen and Administration

Rationale: The selected dose should be based on preclinical efficacy studies. A dose of 10 mg/kg p.o. has been shown to be effective in reducing stress-induced hypersensitivity in rats.[15][16] The timing of administration should consider the pharmacokinetics of Alverine, which is rapidly metabolized to its active form.[5]

Procedure:

  • Dose Selection: A starting dose of 10 mg/kg is recommended.

  • Administration: Administer the Alverine HCl suspension or vehicle via oral gavage using a proper-sized, ball-tipped gavage needle.

  • Treatment Schedule:

    • For WAS Model: Begin daily administration 60-90 minutes before the stress procedure on days 6 through 10 of the WAS protocol. On the day of efficacy testing (day 11), administer the final dose 60-90 minutes before the assessment.

    • For TNBS Model: Begin daily administration for 5-7 consecutive days leading up to the day of efficacy testing (e.g., from day 21 to day 27 post-TNBS, with testing on day 28). Administer the final dose 60-90 minutes before the assessment.

Experimental_Workflow cluster_Induction IBS Model Induction Phase cluster_Washout Washout (TNBS only) cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment start_induction Day 1 end_induction Day 10 (WAS) or Day 1 (TNBS) start_induction->end_induction Induce IBS Model (e.g., WAS or TNBS) start_washout Day 2 start_treatment Day 6 (WAS) or Day 21 (TNBS) end_induction->start_treatment end_washout Day 21-28 start_washout->end_washout Allow Inflammation to Subside end_washout->start_treatment end_treatment Day 10 (WAS) or Day 27 (TNBS) start_treatment->end_treatment Daily Dosing: - Vehicle Control - Alverine HCl (10 mg/kg) final_dose Final Dose end_treatment->final_dose crd_test Visceral Sensitivity Test (CRD-AWR/VMR) final_dose->crd_test 60-90 min

Caption: General experimental workflow for testing Alverine HCl in rat IBS models.

Section 4: Efficacy Assessment - Measuring Visceral Hypersensitivity

The primary endpoint for assessing the efficacy of Alverine HCl is the reduction of visceral hypersensitivity. This is most commonly measured by quantifying the animal's response to colorectal distension (CRD).

Protocol 4.1: Assessment of Visceromotor Response (VMR) to Colorectal Distension (CRD)

Rationale: This procedure measures the pain response to a controlled, graduated mechanical stimulus applied to the colon. The response can be quantified either by a semi-quantitative behavioral score (Abdominal Withdrawal Reflex, AWR) or more objectively via electromyography (EMG) of the abdominal muscles.[10][17]

Materials:

  • CRD barostat/distention apparatus

  • Flexible balloon catheter (e.g., 4-6 Fr Fogarty)

  • Lubricant

  • (For VMR) EMG electrodes, amplifier, and recording software

  • (For AWR) Observation cages with a mirrored bottom

Procedure:

  • Animal Preparation: Fast rats for 12-18 hours with free access to water to ensure an empty distal colon.[10]

  • Catheter Insertion: Lightly anesthetize the rat with isoflurane. Gently insert the lubricated balloon catheter into the colon until the balloon is approximately 1-2 cm past the anal sphincter. Secure the catheter to the tail with tape.

  • Acclimation: Place the rat in a small, restrictive observation cage and allow it to recover from anesthesia and acclimate for at least 30 minutes.

  • Distension Protocol (Phasic):

    • The protocol consists of applying a series of graded distensions. A common paradigm is pressures of 20, 40, 60, and 80 mmHg.[10][14]

    • Each distension should last for a set duration (e.g., 20 seconds) followed by a rest period (e.g., 4 minutes).

    • The order of pressures can be ascending or randomized to prevent response sensitization.

  • Data Acquisition:

    • AWR Scoring: During each 20-second distension period, an observer blinded to the treatment groups assigns an AWR score based on the behavioral response[10][17]:

      • 0: No behavioral response.

      • 1: Brief head movement followed by immobility.

      • 2: Contraction of abdominal muscles.

      • 3: Lifting of the abdomen off the platform.

      • 4: Body arching and lifting of the pelvic structures.

    • VMR-EMG Recording: If using EMG, record the electrical activity of the external oblique musculature throughout the distension and baseline periods. The response is quantified as the total area under the curve (AUC) during the distension minus the baseline AUC.

Section 5: Data Presentation and Interpretation

Clear presentation of experimental design and results is essential.

Table 1: Experimental Groups and Design
Group IDGroup NamenIBS ModelTreatmentDose & RoutePrimary Endpoint
1Sham + Vehicle8-10Sham Stress/SalineVehicle5 mL/kg, p.o.AWR Score / VMR
2IBS + Vehicle8-10WAS or TNBSVehicle5 mL/kg, p.o.AWR Score / VMR
3IBS + Alverine8-10WAS or TNBSAlverine HCl10 mg/kg, p.o.AWR Score / VMR
Table 2: Example Data Presentation (AWR Scores)
Treatment GroupAWR Score at 20 mmHg (Mean ± SEM)AWR Score at 40 mmHg (Mean ± SEM)AWR Score at 60 mmHg (Mean ± SEM)AWR Score at 80 mmHg (Mean ± SEM)
Sham + Vehicle0.4 ± 0.21.1 ± 0.31.9 ± 0.32.5 ± 0.4
IBS + Vehicle1.2 ± 0.32.5 ± 0.43.4 ± 0.23.8 ± 0.1
IBS + Alverine0.7 ± 0.2#1.5 ± 0.3#2.3 ± 0.4#2.8 ± 0.3#
p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. IBS + Vehicle

Interpretation: A successful experiment will show a significant increase in AWR scores in the "IBS + Vehicle" group compared to the "Sham + Vehicle" group, confirming the establishment of visceral hypersensitivity. The "IBS + Alverine" group should show a statistically significant reduction in AWR scores compared to the "IBS + Vehicle" group, demonstrating the therapeutic efficacy of Alverine HCl. Data are typically analyzed using a two-way repeated measures ANOVA followed by post-hoc tests.

Conclusion

The protocols outlined in this guide provide a robust framework for evaluating the therapeutic effects of Alverine HCl in preclinical rat models of IBS. By employing validated models of visceral hypersensitivity and adhering to rigorous, well-controlled procedures, researchers can generate reliable and translatable data. The multi-faceted mechanism of action of Alverine, targeting both smooth muscle function and visceral nociception, makes it a significant compound for investigation in the ongoing effort to develop more effective treatments for IBS.

References

  • Alverine - Wikipedia. [Link]

  • Sacco, R., Facciorusso, A., Giannini, E., & Bellini, M. (2026). Revisiting Abdominal Pain in IBS: From Pathophysiology to Targeted Management with Alverine Citrate/Simeticone. MDPI. [Link]

  • Annaházi, A., Róka, R., Rosztóczy, A., & Wittmann, T. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome. World Journal of Gastroenterology, 20(20), 6031–6043. [Link]

  • Alverine: Uses & Dosage. MIMS Singapore. [Link]

  • Zhang, M., et al. (2023). Animal models with characteristics of irritable bowel syndrome with diarrhea: current applications and future perspectives. American Journal of Physiology-Gastrointestinal and Liver Physiology, 325(5), G495-G509. [Link]

  • Zhu, C., et al. (2017). Rodent Model of Irritable Bowel Syndrome. Graphy Publications. [Link]

  • Lee, J., et al. (2022). Putative inhibitory pathway for the anti-inflammatory action of alverine. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Modulation of colonic function in irritable bowel syndrome rats by electroacupuncture at ST25 and the neurobiological links between ST25 and the colon. Frontiers in Neuroscience, 16, 1007421. [Link]

  • Zhou, Q., et al. (2008). Visceral and somatic hypersensitivity in a subset of rats following TNBS-induced colitis. Pain, 134(1-2), 99-108. [Link]

  • Zhang, C., et al. (2015). Visceral hypersensitive rats share common dysbiosis features with irritable bowel syndrome patients. World Journal of Gastroenterology, 21(24), 7497-7507. [Link]

  • Johnson, A. C., et al. (2016). Visceral hypersensitivity induced by optogenetic activation of the amygdala in conscious rats. American Journal of Physiology-Gastrointestinal and Liver Physiology, 311(5), G896-G907. [Link]

  • Coelho, A. M., Jacob, L., Fioramonti, J., & Bueno, L. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Journal of Pharmacy and Pharmacology, 53(10), 1419-1426. [Link]

  • Larauche, M., et al. (2011). Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study. Journal of Neurogastroenterology and Motility, 17(3), 213–234. [Link]

  • Bueno, L., Beaufrand, C., Theodorou, V., & Andro-Delestrain, M. C. (2013). Influence of simethicone and alverine on stress-induced alterations of colonic permeability and sensitivity in rats: beneficial effect of their association. Merck. [Link]

  • Bueno, L., Beaufrand, C., Theodorou, V., & Andro-Delestrain, M. C. (2013). Influence of simethicone and alverine on stress-induced alterations of colonic permeability and sensitivity in rats: beneficial effect of their association. Mayoly Spindler. [Link]

  • Xu, G., et al. (2016). Visceral Hypersensitivity Is Provoked by 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Ileitis in Rats. Frontiers in Physiology, 7, 296. [Link]

  • Qin, H. Y., et al. (2018). Transcriptome and methylome profiling in a rat model of irritable bowel syndrome induced by stress. Experimental and Therapeutic Medicine, 16(5), 4411-4420. [Link]

  • Kim, Y. S., et al. (2003). Visceral hypersensitivity and altered colonic motility after subsidence of inflammation in a rat model of colitis. World Journal of Gastroenterology, 9(12), 2791-2795. [Link]

  • Coelho, A. M., Jacob, L., Fioramonti, J., & Bueno, L. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. ResearchGate. [Link]

  • Bueno, L., Beaufrand, C., Theodorou, V., & Andro-Delestrain, M. C. (2013). Influence of simethicone and alverine on stress-induced alterations of colonic permeability and sensitivity in rats: Beneficial effect of their association. ResearchGate. [Link]

  • Rizea-Savu, S., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]

  • Evolving mechanisms of action of alverine citrate on phasic smooth muscles. ResearchGate. [Link]

  • Rizea-Savu, S., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed. [Link]

Sources

Method

Application Note: Formulation Stability Profiling of Alverine Hydrochloride in Aqueous Buffers

Executive Summary & Scientific Rationale Alverine Hydrochloride (HCl) presents a classic physicochemical paradox in aqueous formulation: its chemical stability is often compromised by the very conditions required to main...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Alverine Hydrochloride (HCl) presents a classic physicochemical paradox in aqueous formulation: its chemical stability is often compromised by the very conditions required to maintain its solubility. As a tertiary amine with a pKa of approximately 9.5–10.4, Alverine exists as a soluble cation in acidic media but rapidly precipitates as a free base as pH approaches physiological levels (pH 7.4).

This guide addresses the solubility-stability interface . While the molecule is relatively resistant to hydrolytic cleavage due to the absence of ester or amide linkages, it is susceptible to oxidative N-dealkylation and photolytic degradation .

Critical Warning: In aqueous stability studies of Alverine HCl, a loss of API (Active Pharmaceutical Ingredient) content is frequently misdiagnosed as chemical degradation when it is actually physical precipitation or adsorption to container walls at pH > 6.0. This protocol is designed to distinguish between true chemical instability and physical incompatibility.[1]

Physicochemical Profile

Understanding the fundamental properties of Alverine HCl is prerequisite to experimental design.

PropertyValue / CharacteristicImpact on Protocol
Chemical Structure N-ethyl-3,3'-diphenyldipropylamineTertiary amine; prone to oxidation (N-oxides).[1]
pKa ~9.5 – 10.4 (Basic)Ionized (soluble) at pH < 7.[1] Un-ionized (insoluble) at pH > 8.[1]
LogP ~5.7 (Highly Lipophilic)High risk of adsorption to PVC/plastic tubing.[1] Use Glass/PTFE.[1]
Solubility pH-dependentHigh in 0.1N HCl; Low in Phosphate Buffer pH 6.[1]8.
Chromophore Weak UV absorptionDetection requires low UV (210–220 nm).[1]

Experimental Workflow: Stability Profiling

The following workflow integrates ICH Q1A(R2) guidelines with specific adaptations for lipophilic amines like Alverine.

DOT Diagram 1: Stability Study Workflow

Alverine_Stability_Workflow cluster_Prep Phase 1: Preparation cluster_Stress Phase 2: Stress Conditions (ICH Q1A) cluster_Analysis Phase 3: Analysis Start Start: Alverine HCl API BufferPrep Buffer Preparation (pH 1.2, 4.5, 6.8) Start->BufferPrep SolubilityCheck Solubility Verification (Visual & Turbidimetry) BufferPrep->SolubilityCheck Acid Acid Stress 0.1N HCl, 60°C SolubilityCheck->Acid If Soluble Base Base Stress 0.1N NaOH, 60°C SolubilityCheck->Base Precipitation Risk! Oxidation Oxidative Stress 3% H2O2, RT SolubilityCheck->Oxidation Thermal Thermal/Photo 80°C / UV Light SolubilityCheck->Thermal Quench Neutralization/Quenching Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench HPLC RP-HPLC Analysis (C18, Acidic Mobile Phase) Quench->HPLC DataEval Data Evaluation: Mass Balance Check HPLC->DataEval

Caption: Step-by-step workflow for Alverine HCl stability profiling, emphasizing the critical solubility check before base stress testing.

Detailed Protocols

Protocol A: Buffer Preparation (The Environment)

Rationale: Buffer species can catalyze degradation. We use standard pharmacopoeial buffers to minimize artifacts.

  • pH 1.2 (SGF without enzymes): Dissolve 2.0 g NaCl in 7.0 mL HCl; dilute to 1000 mL with water.

  • pH 4.5 (Acetate Buffer): Dissolve 2.99 g Sodium Acetate Trihydrate in ~900 mL water. Adjust pH to 4.5 with 2N Acetic Acid.[1] Dilute to 1000 mL.[1]

  • pH 6.8 (Phosphate Buffer): Dissolve 6.8 g

    
     in ~900 mL water. Adjust pH to 6.8 with 0.2N NaOH. Dilute to 1000 mL.[1]
    
    • Note: For Alverine, ensure the phosphate concentration is not excessive (<50mM) to avoid salting-out effects.[1]

Protocol B: Forced Degradation (The Stress)

Target Concentration: 0.5 mg/mL (or lower if solubility at pH 6.8 is limiting).[1]

  • Acid Hydrolysis: Mix 5 mL API stock + 5 mL 0.1N HCl. Heat at 60°C for 4–24 hours.

  • Base Hydrolysis: Mix 5 mL API stock + 5 mL 0.1N NaOH. Heat at 60°C for 4 hours.

    • Checkpoint: Immediately check for precipitation (cloudiness).[1] If precipitate forms, add Acetonitrile (up to 20%) as a co-solvent.[1] If precipitation persists, base hydrolysis data is invalid.[1]

  • Oxidation: Mix 5 mL API stock + 5 mL 3%

    
    . Incubate at Room Temperature for 2–6 hours.
    
    • Expectation: This is the most active pathway for Alverine (N-oxide formation).[1]

Protocol C: Analytical Method (The Detection)

Rationale: Alverine is a base. You must use an acidic mobile phase to keep it protonated and prevent peak tailing (silanol interaction).

  • Column: C18 (e.g., Symmetry C18 or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.0 (60:40 v/v).[1]

    • Buffer Prep: 20mM

      
       adjusted to pH 3.0 with Orthophosphoric acid.
      
  • Flow Rate: 1.0 mL/min.[1][2]

  • Wavelength: 215 nm (Critical: 254 nm is often too insensitive).[1]

  • Temperature: 30°C.

  • Injection Volume: 20 µL.

Degradation Logic & Impurity Identification

When analyzing chromatograms, use the following logic to categorize peaks.

DOT Diagram 2: Degradation Pathway Logic

Alverine_Degradation_Logic API Alverine Peak (RT ~ 8-10 min) Cond_Ox Condition: Oxidative (H2O2) API->Cond_Ox Cond_Acid Condition: Acid/Heat API->Cond_Acid Cond_Base Condition: Base (pH > 10) API->Cond_Base Res_N_Oxide Product: N-Oxide Impurity (Early Eluting) Cond_Ox->Res_N_Oxide Major Pathway Res_Cleavage Product: Dealkylation (3-phenylpropan-1-amine) Cond_Ox->Res_Cleavage Secondary Cond_Acid->Res_Cleavage Slow Hydrolysis Cond_Base->Res_Cleavage If Solubilized Res_Precip Artifact: Precipitation (Loss of Area, No New Peaks) Cond_Base->Res_Precip Likely Outcome

Caption: Decision tree for identifying Alverine degradation products vs. physical stability artifacts.

Interpretation of Results
  • Oxidative Stress: Expect new peaks eluting before the main peak.[1] The N-oxide is more polar than the parent amine.

  • Base Stress: If the main peak area decreases by 50% but no new peaks appear (mass balance failure), the drug has precipitated or adsorbed to the filter/vial. Do not report this as degradation.

  • Acid Stress: Generally stable.[1] Minor cleavage of the N-alkyl chain may occur under extreme conditions (e.g., 1N HCl, reflux).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5] (2003).[1][4] Available at: [Link]

  • PubChem. Alverine Hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • World Health Organization. Annex 4: General Notes on Stability Testing.[1] WHO Technical Report Series, No. 953.[1][3] (2009).[1][3] Available at: [Link]

Sources

Application

Application Notes and Protocols for Alverine Hydrochloride Receptor Binding Assays

Introduction: Elucidating the Multifaceted Pharmacology of Alverine Alverine is a smooth muscle relaxant utilized in the management of functional gastrointestinal disorders, such as irritable bowel syndrome (IBS).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Multifaceted Pharmacology of Alverine

Alverine is a smooth muscle relaxant utilized in the management of functional gastrointestinal disorders, such as irritable bowel syndrome (IBS).[1][2] Its therapeutic efficacy is attributed to a complex mechanism of action that extends beyond simple smooth muscle relaxation.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for characterizing the receptor binding profile of alverine hydrochloride. In-vitro binding studies have revealed that alverine possesses a notable affinity for multiple receptor targets, primarily acting as a 5-HT1A receptor antagonist.[4][5][6] Additionally, its pharmacological activity involves the modulation of L-type calcium channels and potential anti-inflammatory effects through the Src/NF-κB signaling pathway.[7][8][9]

This application note will detail the established receptor interactions of alverine and provide step-by-step protocols for competitive radioligand binding assays to determine its binding affinity (Ki) for its key molecular targets. Understanding these interactions is crucial for elucidating its therapeutic effects and exploring its potential for new clinical applications.

Known Molecular Targets of Alverine

Alverine's pharmacological profile is characterized by its interaction with several key receptors and ion channels:

  • 5-HT1A Receptors: Alverine citrate has demonstrated a high affinity for 5-HT1A receptors, acting as an antagonist with a reported IC50 of 101 nM.[5][10] This interaction is believed to contribute to its efficacy in reducing visceral hypersensitivity, a common symptom in IBS.[1][4][6]

  • L-type Calcium Channels: Alverine has been shown to inhibit L-type calcium channels.[7][11][12] This action likely contributes to its direct smooth muscle relaxant effects by preventing the influx of calcium necessary for muscle contraction.[2][3][13]

  • Src/NF-κB Pathway: Recent studies have indicated that alverine can exert anti-inflammatory effects by targeting Src kinase in the NF-κB signaling pathway.[8][9] This suggests a role for alverine in mitigating low-grade inflammation associated with certain gastrointestinal disorders.[8]

The following sections will provide detailed protocols to quantitatively assess the binding of alverine hydrochloride to these targets.

Experimental Workflow for Receptor Binding Assays

The general workflow for a competitive radioligand binding assay is a robust method to determine the affinity of a test compound (in this case, alverine hydrochloride) for a specific receptor. The principle lies in measuring the ability of the unlabeled test compound to displace a radiolabeled ligand of known high affinity and specificity for the target receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from tissues or cell lines) Incubation Incubation of Membranes, Radioligand, and Alverine HCl Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & Alverine HCl) Ligand_Prep->Incubation Filtration Rapid Filtration (to separate bound from free ligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis G Alverine Alverine Hydrochloride HT1A 5-HT1A Receptor Alverine->HT1A Antagonizes LType L-type Ca²⁺ Channel Alverine->LType Blocks Src Src Kinase Alverine->Src Inhibits AC Adenylyl Cyclase HT1A->AC Inhibits Ca_Influx ↓ Ca²⁺ Influx LType->Ca_Influx NFkB NF-κB Pathway Src->NFkB Activates cAMP ↓ cAMP AC->cAMP Hypersensitivity ↓ Visceral Hypersensitivity cAMP->Hypersensitivity Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Inflammation ↓ Pro-inflammatory Mediators NFkB->Inflammation Anti_Inflammatory Anti-inflammatory Effect Inflammation->Anti_Inflammatory

Caption: Simplified signaling pathways modulated by alverine hydrochloride.

Conclusion

The protocols outlined in this application note provide a robust framework for the in-vitro characterization of alverine hydrochloride's binding affinity to its key molecular targets. By employing competitive radioligand binding assays, researchers can quantitatively determine the Ki values of alverine for the 5-HT1A receptor, L-type calcium channels, and potentially other targets like the sigma-1 receptor. This information is invaluable for understanding the molecular basis of alverine's therapeutic actions and for the rational design and development of novel therapeutics for functional gastrointestinal and inflammatory disorders.

References

  • Coelho, A.M., et al. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Journal of Pharmacy and Pharmacology, 53(10), 1419-26. [Link]

  • Alverine - Wikipedia. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • What is the mechanism of Alverine Citrate? (2024, July 17). Patsnap Synapse. [Link]

  • Hayase, M., Hashitani, H., Suzuki, H., Kohri, K., & Brading, A. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(8), 1228–1238. [Link]

  • Revisiting Abdominal Pain in IBS: From Pathophysiology to Targeted Management with Alverine Citrate/Simeticone. (2026, January 15). MDPI. [Link]

  • Hayase, M., Hashitani, H., Suzuki, H., Kohri, K., & Brading, A. F. (2007). Evolving Mechanisms of Action of Alverine Citrate on Phasic Smooth Muscles. British journal of pharmacology, 152(8), 1228–1238. [Link]

  • Coelho, A. M., et al. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Journal of Pharmacy and Pharmacology, 53(10), 1419-1426. [Link]

  • ALVERINE - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. Retrieved February 23, 2026, from [Link]

  • Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Sigma Receptor Binding Assays. (2016, December 8). Current Protocols in Pharmacology. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2025, September 11). Celtarys Research. [Link]

  • Human 5-HT1A Receptor Membrane Preparation. (n.d.). GenScript. Retrieved February 23, 2026, from [Link]

  • What is Alverine Citrate used for? (2024, June 14). Patsnap Synapse. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021, July 29). MDPI. [Link]

  • tcsc2694 Alverine (citrate). (n.d.). Taiclone. Retrieved February 23, 2026, from [Link]

  • Assays for L-type voltage gated calcium channels. (2022, November 1). Analytical Biochemistry. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved February 23, 2026, from [Link]

  • Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. (n.d.). GenScript. Retrieved February 23, 2026, from [Link]

  • Basal activity and ligand-induced activation of 5-HT1A. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Identifying Key Binding Interactions Between the Cardiac L-Type Calcium Channel and Calmodulin Using Molecular Dynamics Simulations. (2024, June 13). Journal of Chemical Information and Modeling. [Link]

  • Calcium Channel Blockers. (2019, July 18). LITFL. [Link]

  • Putative inhibitory pathway for the anti-inflammatory action of alverine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. (n.d.). Journal of Chemical Information and Modeling. [Link]

  • Calcium channel blockers: Types, uses, and side effects. (2023, November 8). Medical News Today. [Link]

  • Anti-Inflammatory Functions of Alverine via Targeting Src in the NF-κB Pathway. (2020, April 15). International Journal of Molecular Sciences. [Link]

  • An experimental investigation of rundown of the L-type calcium current. (2024, May 14). Wellcome Open Research. [Link]

  • Antagonism of Sigma-1 receptor blocks heavy alcohol drinking and associated hyperalgesia in male mice. (n.d.). Neuropharmacology. [Link]

  • In Vitro Characterization of L-Type Calcium Channels and Their Contribution to Firing Behavior in Invertebrate Respiratory Neurons. (n.d.). Journal of Neurophysiology. [Link]

  • L-Type Calcium Channels. (2002, May 17). Circulation Research. [Link]

  • Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66. (2019, June 14). Frontiers in Pharmacology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Alverine Hydrochloride Solubility in Cell Culture

Welcome to the technical support guide for utilizing Alverine hydrochloride in your cell culture experiments. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing Alverine hydrochloride in your cell culture experiments. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome solubility challenges, ensuring the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: My Alverine hydrochloride isn't dissolving directly in my cell culture medium. Is this normal?

A: Yes, this is expected. Alverine hydrochloride, like many small molecule compounds, has limited solubility in aqueous solutions such as basal media and buffers (e.g., PBS).[1][2] Direct addition to your final culture medium will likely result in precipitation, leading to inaccurate dosing and inconsistent experimental results. The standard and required practice is to first prepare a concentrated stock solution in a suitable organic solvent.

Q2: What is the recommended solvent for making an Alverine hydrochloride stock solution?

A: The recommended solvent of choice is high-purity, sterile Dimethyl Sulfoxide (DMSO).[1] Alverine citrate, a closely related salt, is readily soluble in DMSO at concentrations of approximately 30 mg/mL or higher.[1][3] Alverine hydrochloride is also expected to have high solubility in DMSO.

Q3: I've dissolved my Alverine hydrochloride in DMSO, but it precipitates when I add it to my complete medium (containing serum). Why?

A: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. The abrupt change in solvent polarity causes the compound to precipitate. This can be mitigated by using a stepwise dilution method and ensuring the final DMSO concentration remains low.[4]

Q4: What is the maximum safe concentration of DMSO for my cells?

A: This is a critical parameter that is cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, with 0.1% being a widely accepted safe concentration.[5][6][7] However, sensitive cell types, such as primary cells or stem cells, may show toxicity at concentrations below 0.1%.[5][8] It is imperative to perform a vehicle control (medium + same final concentration of DMSO) to assess the baseline effect of the solvent on your specific cell line.[9]

Q5: Can I use ethanol instead of DMSO?

A: While Alverine citrate is slightly soluble in ethanol, its solubility is significantly lower than in DMSO.[1] Ethanol can also be more cytotoxic to cells than DMSO at equivalent concentrations. For these reasons, DMSO is the preferred primary solvent.

In-Depth Troubleshooting & Protocols

This section provides a systematic approach to preparing and using Alverine hydrochloride in your experiments, designed to prevent common solubility issues before they arise.

Understanding the Physicochemical Properties

A clear understanding of the compound's properties is the first step in troubleshooting.

PropertyValueSource
Compound Name Alverine hydrochloride[10]
Molecular Formula C₂₀H₂₈ClN[10][11]
Molecular Weight 317.9 g/mol [10][11]
Appearance Crystalline solid[1]
Solubility (Organic) Soluble in DMSO (~30 mg/mL for citrate salt)[1]
Solubility (Aqueous) Slightly soluble in PBS (~1 mg/mL for citrate salt)[1]

Note: Data for the closely related citrate salt is often used as a proxy where hydrochloride-specific data is unavailable. The principles of solubilization remain the same.

The Core Strategy: High-Concentration Stock Solutions

The universally accepted method for introducing poorly soluble compounds into cell culture is via a concentrated stock solution in an organic solvent, followed by serial dilution into the aqueous culture medium.[4][9] This strategy ensures the final concentration of the organic solvent is kept at a non-toxic level.

Below is a workflow diagram illustrating the decision-making process for preparing your Alverine hydrochloride working solution.

G cluster_0 Preparation Workflow cluster_1 Dilution & Validation start Start: Weigh Alverine HCl Powder dissolve Dissolve in 100% Sterile DMSO to create High-Conc. Stock (e.g., 50 mM) start->dissolve vortex Vortex/Sonicate Until Fully Dissolved dissolve->vortex check_stock Visually Inspect Stock: Is it a clear solution? vortex->check_stock serial_dilute Perform Serial Dilution in Complete Medium check_stock->serial_dilute Yes re_dissolve Troubleshoot: - Gently warm (37°C) - Increase solvent volume check_stock->re_dissolve No check_final Visually Inspect Final Solution: Precipitate present? serial_dilute->check_final treat_cells Proceed to Cell Treatment check_final->treat_cells No re_dilute Troubleshoot: - Lower final concentration - Use stepwise dilution - Consider solubilizing agents check_final->re_dilute Yes re_dissolve->vortex re_dilute->serial_dilute G cluster_0 Cyclodextrin Solubilization drug Alverine HCl (Hydrophobic) complex Alverine-Cyclodextrin Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Forms water Aqueous Medium (Cell Culture) complex->water Soluble In

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • What concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. [Link]

  • DMSO usage in cell culture. (2023). LifeTein. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. [Link]

  • Maximum DMSO concentration in media for cell culture? (2023). Reddit. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. (2014). PMC. [Link]

  • Alverine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). MDPI. [Link]

  • Cas 150-59-4,Alverine. LookChem. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC. [Link]

  • How to prepare sterile drug solution in DMSO for cell culture? (2024). Reddit. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Academia.edu. [Link]

  • How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM? (2016). ResearchGate. [Link]

  • Alverine | CAS#:150-59-4. Chemsrc. [Link]

  • Benzenepropanamine, N-ethyl-N-(3-phenylpropyl)-, hydrochloride (1:1). PubChem. [Link]

  • How do you dissolve chemicals in the culture medium? (2022). ResearchGate. [Link]

Sources

Optimization

Troubleshooting peak tailing in Alverine HCl HPLC analysis

Technical Support & Troubleshooting Guide Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Subject: Alverine Hydrochloride (HCl) / Citrate Issue: Asymmetric Peak Shape (Tailing Factor > 1.5)[1][]

Introduction: Why Alverine Tails

Welcome to the bench. If you are analyzing Alverine HCl (or Citrate), you are likely struggling with a peak that looks less like a Gaussian curve and more like a "shark fin."

The Root Cause: Alverine is a secondary amine .[] In typical reversed-phase conditions (pH < 8), it exists as a protonated cation (


).[1] The silica support inside your HPLC column contains residual silanol groups (

).[1][][3]
  • The Trap: At pH > 3, these silanols ionize to

    
    .[1][]
    
  • The Interaction: The positive Alverine cation binds electrostatically to the negative silanol. This is a secondary retention mechanism (Ion-Exchange) that is slower than the primary hydrophobic interaction, causing the "tail" of the peak to drag.

Module 1: The Mechanism (Visualized)

To fix the problem, you must visualize the microscopic war happening inside your column.

Diagram 1: The Silanol Trap vs. The TEA Shield

This diagram illustrates how Alverine gets trapped by active silanols and how Triethylamine (TEA) blocks this interaction.

Alverine_Silanol_Mechanism cluster_0 The Problem: Unshielded Interaction cluster_1 The Solution: TEA Competition Silanol Ionized Silanol (Si-O-) (Stationary Phase Surface) Alverine Alverine Cation (R2NH2+) (Analyte) Alverine->Silanol Strong Ionic Attraction (Causes Tailing) Silanol_Blocked Silanol (Si-O-) TEA Triethylamine (TEA+) (Sacrificial Base) TEA->Silanol_Blocked Blocks Active Site Alverine_Free Alverine Cation (Elutes Symmetrically) Alverine_Free->Silanol_Blocked Repelled/Blocked

Figure 1: Mechanism of amine-silanol interaction and the competitive inhibition provided by TEA.

Module 2: Troubleshooting Protocols

Protocol A: The "TEA Sweep" (Mobile Phase Optimization)

If your column is decent but tailing persists, you need a silanol blocker. Triethylamine (TEA) is the industry standard "sacrificial base."[1]

The Logic: TEA is a small, tertiary amine that saturates the active silanol sites, preventing the bulky Alverine molecule from binding to them.

Step-by-Step Method:

  • Preparation: Start with your aqueous buffer (e.g., Phosphate).[1][]

  • Addition: Add 5.0 – 10.0 mM Triethylamine (approx. 0.7 – 1.4 mL per liter).[1][]

  • pH Adjustment (CRITICAL): You must adjust the pH after adding TEA.[1][] TEA is basic; it will spike your pH.[1][] Adjust to pH 2.5 – 3.0 using Phosphoric Acid (

    
    ).[1][]
    
    • Why pH 3.0? This keeps Alverine protonated (good solubility) but suppresses the ionization of silanols (reduces tailing).

  • Filtration: Filter through a 0.45 µm nylon filter.

Protocol B: The Column Audit

Not all C18 columns are created equal.[] Using an old "Type A" silica column for Alverine is a guarantee of failure.[1][]

Column GenerationSilica PurityCarbon LoadSuitability for AlverineExpected Tailing (Tf)
Type A (Traditional) Low (High metal content)VariablePoor (Avoid)> 2.0
Type B (High Purity) High (Low metal)HighGood 1.2 - 1.5
Hybrid (Organosilica) Very HighMedium/HighExcellent 1.0 - 1.2
BDS (Base Deactivated) HighHighGood 1.1 - 1.3

Recommendation: Switch to a Hybrid C18 or a BDS (Base Deactivated Silica) C18 column.[1][] Ensure the column is "End-capped" (secondary bonding phase that covers remaining silanols).[1][][4]

Module 3: Diagnostic Decision Tree

Use this logic flow to identify the specific source of your tailing.

Troubleshooting_Tree Start Start: Tailing Factor > 1.5 Check_Load Check Sample Load (Is peak shark-finned?) Start->Check_Load Dilute Dilute Sample 10x Check_Load->Dilute Better Did Shape Improve? Dilute->Better Mass_Overload Cause: Mass Overload Action: Reduce Inj Vol Better->Mass_Overload Yes Check_Mobile Check Mobile Phase (Is TEA present?) Better->Check_Mobile No Add_TEA Action: Add 5mM TEA Adjust pH to 2.5 Check_Mobile->Add_TEA No TEA Check_Column Check Column Type Check_Mobile->Check_Column TEA Present Old_Silica Is it Type A Silica? Check_Column->Old_Silica Replace_Col Action: Switch to BDS or Hybrid C18 Old_Silica->Replace_Col Yes System_Vol Check System (Extra-Column Volume) Old_Silica->System_Vol No (It is Type B)

Figure 2: Step-by-step diagnostic workflow for isolating peak tailing causes.

Frequently Asked Questions (FAQ)

Q: I am using Alverine Citrate, but the method specifies Alverine HCl. Does this change the tailing behavior? A: Chromatographically, no.[] Once dissolved in the mobile phase, the salt dissociates. You are analyzing the Alverine cation . However, if you are preparing high-concentration standards, remember that Citrate is a different counter-ion than Chloride.[1][] Ensure your buffer capacity (20-50 mM) is high enough to overcome any local pH effects from the sample matrix.[1][]

Q: Can I use Dimethyloctylamine (DMOA) instead of TEA? A: Yes, DMOA is a stronger silanol blocker than TEA because it is more hydrophobic and binds tighter to the C18 surface. However, it is harder to wash off the column. If you dedicate a column to Alverine, DMOA is fine.[1] If you share the column, stick to TEA.

Q: My peak is tailing AND splitting. Is this silanol interaction? A: Likely not.[1][] Splitting usually indicates a physical void at the head of the column (collapsed bed) or a blocked frit.

  • Test: Reverse the column (if permitted by manufacturer) and wash into a beaker. If the pressure drops or the peak heals, it’s a frit issue. If not, the column bed is likely voided—replace it.[4]

Q: Why does the USP method for some basic drugs suggest pH 2.5? A: At pH 2.5, the silanol groups (


) are protonated and neutral. They cannot ionize to 

, meaning they cannot bind the Alverine cation.[1][] This is the "suppression" strategy.[1][] It is often cleaner than using TEA but requires a stable, low-pH compatible column (Sterically Protected C18).[1][]

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2026).[1][]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (2025).[1][][3][5][6]

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018).[1][][7]

  • LCGC International. HPLC Diagnostic Skills II – Tailing Peaks. (2022).[1][][8]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21718, Alverine Citrate.[1][] (Accessed 2026).[1][]

Sources

Troubleshooting

Technical Support Center: Ethylbis(3-phenylpropyl)ammonium chloride Solutions

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on preventing the degradation of Ethylbis(3-phenylpropyl)ammonium chloride solutions. Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on preventing the degradation of Ethylbis(3-phenylpropyl)ammonium chloride solutions.

Welcome to the technical support center for Ethylbis(3-phenylpropyl)ammonium chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions. As a quaternary ammonium compound (QAC), the stability of Ethylbis(3-phenylpropyl)ammonium chloride in solution is paramount for reproducible and accurate results. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of chemical stability for QACs.

Frequently Asked Questions (FAQs)

Q1: What is Ethylbis(3-phenylpropyl)ammonium chloride and what are its general properties?

Ethylbis(3-phenylpropyl)ammonium chloride is a quaternary ammonium salt. These compounds are characterized by a central positively charged nitrogen atom covalently bonded to four organic groups.[1] This permanent positive charge, independent of solution pH, defines many of its chemical and physical properties.[1] Like many QACs, it is typically a solid at room temperature and should be stored in a tightly closed container in a dry, well-ventilated place.[2][3]

Q2: What are the primary factors that can cause the degradation of my Ethylbis(3-phenylpropyl)ammonium chloride solution?

The degradation of QACs in solution is influenced by several environmental factors. The stability can depend on temperature, pH, exposure to light, and the presence of reactive chemical species.[4][5] Although generally stable, harsh conditions such as high temperatures or exposure to strong bases can lead to degradation pathways like dealkylation or rearrangement.[1] Radical-induced degradation can also occur, particularly in complex experimental systems.[6]

Q3: What are the ideal storage conditions for the solid compound and its prepared solutions?

Proper storage is the first and most critical step in preventing degradation. The following conditions are recommended based on best practices for handling chemical reagents.[2][7][8]

Form Parameter Recommendation Rationale
Solid Compound TemperatureRoom TemperatureAvoids thermal stress. Stable under recommended storage conditions.[2]
AtmosphereDry, well-ventilated areaPrevents moisture absorption and clumping.
ContainerTightly sealed, original packagingMinimizes exposure to air and contaminants.[3]
Prepared Solution Temperature2-8°C (Refrigerated)Slows down potential degradation kinetics.[9]
Light ExposureStore in an amber vial or in the darkProtects against potential photodegradation.
ContainerTightly sealed glass or compatible polymer (e.g., Polypropylene)Prevents solvent evaporation and contamination.
AtmosphereConsider purging with an inert gas (e.g., Argon, Nitrogen) for long-term storageMinimizes oxidation, especially if the solvent or other components are susceptible.

Q4: Which solvents are recommended for preparing stable solutions?

The choice of solvent is critical. For many QACs, high-purity water or polar aprotic solvents are suitable. The stability of QACs can be significantly affected by the solvent system; for instance, the presence of water can sometimes hinder degradation by solvating reactive species like hydroxide ions.[10] Always use high-purity, HPLC-grade, or equivalent solvents to avoid introducing reactive impurities.

Q5: How can I determine if my solution has degraded?

Degradation can manifest as a visual change (color shift, precipitation) or as a change in chemical purity that affects experimental outcomes. The most reliable method is to use analytical techniques to assess the purity and concentration of the compound.[11] High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common and effective method for quantifying QACs and their potential degradation products.[12][13][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The following flowchart provides a general workflow for troubleshooting common problems.

G cluster_0 Troubleshooting Workflow for Solution Instability observe Observe Issue (e.g., Color Change, Precipitate, Inconsistent Data) visual Visual Inspection Is solution clear and colorless? observe->visual data_issue Inconsistent Results? observe->data_issue If no visual signs precipitate Precipitate Present? visual->precipitate No color_change Color Change Noted? visual->color_change Yes check_storage 1. Review Storage Conditions (Temp, Light, Container Seal) precipitate->check_storage Yes color_change->check_storage data_issue->check_storage check_prep 2. Review Preparation Log (Solvent Purity, Date, Procedure) check_storage->check_prep qc_check 3. Perform QC Check (pH, Appearance vs. Fresh Standard) check_prep->qc_check analytical 4. Advanced Analysis (HPLC, LC-MS) qc_check->analytical If issue persists discard Decision: Discard Solution Prepare Fresh Stock qc_check->discard Obvious deviation use_cautiously Decision: Use with Caution (If minor issue, for non-critical work) qc_check->use_cautiously No change observed, monitor closely analytical->discard Degradation Confirmed G cluster_prep Workflow for Preparing a Stable Stock Solution start Start: Gather Materials weigh 1. Weigh Compound Accurately weigh solid in a clean vessel. start->weigh solvent 2. Add Solvent Use high-purity solvent (e.g., HPLC-grade water or DMSO). weigh->solvent dissolve 3. Dissolve Use gentle agitation (vortex or sonication). Avoid excessive heating. solvent->dissolve filter 4. (Optional) Filter Use a 0.22 µm syringe filter if particulates are present. dissolve->filter transfer 5. Transfer & Aliquot Transfer to a sterile, amber glass storage vial. Create single-use aliquots. filter->transfer inert 6. (Optional) Inert Gas Purge Purge headspace with Argon or Nitrogen. transfer->inert store 7. Store Properly Seal tightly and store at 2-8°C, protected from light. inert->store end End: Labeled, Stored Stock store->end

Caption: Step-by-step workflow for preparing stable stock solutions.

  • Preparation: Allow the Ethylbis(3-phenylpropyl)ammonium chloride solid to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of the solid compound using an analytical balance.

  • Solvent Addition: Use a high-purity, appropriate solvent (e.g., HPLC-grade water, DMSO). Add approximately 80% of the final volume of the solvent to the weighing vessel.

  • Dissolution: Gently agitate the mixture to dissolve the compound. A vortex mixer or a brief sonication bath can be used to aid dissolution. Avoid heating the solution unless specified, as this can accelerate degradation. [9]5. Final Volume: Once fully dissolved, transfer the solution to a Class A volumetric flask and add solvent to the final desired volume. Mix thoroughly to ensure homogeneity.

  • Aliquoting and Storage: Filter the solution through a 0.22 µm syringe filter if necessary to remove any particulates. Dispense the solution into smaller, single-use aliquots in amber glass vials. This prevents contamination and degradation from repeated freeze-thaw cycles or exposure to the atmosphere.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials. Store immediately at the recommended temperature (2-8°C), protected from light.

Protocol 2: Routine Quality Control (QC) Check of a Solution

Perform this check if you suspect degradation or as part of a periodic stability assessment.

  • Prepare a Fresh Standard: Prepare a new solution of Ethylbis(3-phenylpropyl)ammonium chloride at the same concentration as your stock solution, following Protocol 1. This will serve as your control.

  • Visual Comparison: Visually inspect your stock solution alongside the fresh standard. Note any differences in color or clarity.

  • pH Measurement (for aqueous solutions): Measure the pH of both your stock solution and the fresh standard. A significant deviation in the pH of the stock solution can indicate degradation (e.g., hydrolysis leading to acidic or basic byproducts).

  • Analytical Verification (Recommended):

    • Method: Use an established analytical method such as HPLC-UV or LC-MS to compare the stock solution to the fresh standard. [14] * Procedure: a. Dilute a sample of your stock solution and the fresh standard to an appropriate concentration for analysis. b. Inject both samples onto the chromatography system. c. Analysis: Compare the chromatograms. Look for three key indicators: i. Peak Area: A significant decrease (>10%) in the peak area of the main compound in your stock solution compared to the fresh standard indicates a loss of concentration. ii. Purity: The appearance of new peaks in the chromatogram of your stock solution that are not present in the standard indicates the formation of degradation products. iii. Peak Shape: Changes in peak shape (e.g., tailing, fronting) can sometimes indicate issues, although this is less specific to degradation.

By implementing these handling, storage, and quality control procedures, you can significantly reduce the risk of solution degradation and ensure the integrity and reproducibility of your experimental data.

References

  • (No Title)
  • Stability of quaternary ammonium compounds (QACs) at various...
  • Comparison of alkaline stability of qu
  • Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications | Chemistry of Materials - ACS Public
  • Quaternary Ammonium Disinfectant Product Altern
  • Quaternary ammonium c
  • METHODS FOR DETERMINING QUATERNARY AMMONIUM COMPOUNDS IN DISINFECTANTS - ResearchGate [researchg
  • PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3.
  • Safety D
  • Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/ - Aesan [aesan.gob.es]
  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
  • Evaluation of quaternary ammonium compounds residues in food plants surfaces [researchg
  • Genotoxicity and Biodegradation of Quaternary Ammonium Salts in Aquatic Environments [researchg
  • LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
  • Investigation of the Stability of Quaternary Ammonium Methyl Carbonates - ResearchGate [researchg
  • Investigation of Permeability Trend in Primary Alkyl Ammonium Salts of Diclofenac [pubs.acs.org]
  • SAFETY DATA SHEET - Thermo Fisher Scientific [fishersci.com]
  • On the Chemical Stabilities of Ionic Liquids - PMC [ncbi.nlm.nih.gov]
  • Genotoxicity and biodegradation of quaternary ammonium salts in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
  • Design and production of environmentally degradable quaternary ammonium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
  • Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts | Chemical Engineering and Industrial Chemistry | ChemRxiv | Cambridge Open Engage [chemrxiv.org]
  • 20.2: Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts [chem.libretexts.org]
  • On the Radical-Induced Degradation of Quaternary Ammonium Cations for Anion-Exchange Membrane Fuel Cells and Electrolyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
  • Safety data sheet - ITW Reagents [itwreagents.com]

Sources

Optimization

Technical Support Center: Optimizing Alverine HCl Recovery from Plasma

Welcome to the technical support resource for the optimization of Alverine hydrochloride (HCl) recovery from plasma samples. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the optimization of Alverine hydrochloride (HCl) recovery from plasma samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in bioanalysis.

Section 1: Understanding Alverine HCl - Key Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of a robust extraction method. Alverine is a basic drug, and its behavior in a biological matrix like plasma is governed by its physicochemical characteristics.

PropertyValue/CharacteristicImplication for Extraction
Molecular Formula C20H27N[1]Provides the basic structure for mass spectrometry analysis.
Molecular Weight 281.44 g/mol [1]
pKa >10[2]As a basic compound, Alverine will be protonated (positively charged) at physiological pH (~7.4). This is a critical factor for ion-exchange solid-phase extraction (SPE).
Nature Basic DrugDictates the choice of extraction technique, often favoring methods optimized for basic compounds.[3]

After oral administration, Alverine is quickly metabolized into its main active metabolite, para-hydroxy alverine (PHA).[2] Therefore, most bioanalytical methods are developed for the simultaneous quantification of both Alverine and PHA.[2][4][5]

Section 2: Troubleshooting Common Issues in Alverine HCl Extraction

This section addresses specific problems you may encounter during sample preparation, providing a systematic approach to identify the root cause and implement effective solutions.

Q1: I am experiencing low recovery of Alverine HCl using Protein Precipitation (PPT). What are the possible causes and how can I improve it?

Answer:

Low recovery with PPT is a common issue and can often be traced back to several factors. Let's break down the potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Incomplete Protein Precipitation: The primary goal of PPT is to efficiently remove proteins that can interfere with analysis.[6]

    • Solution: Ensure you are using an adequate volume of organic solvent. A general rule of thumb is a 3:1 ratio of solvent to plasma.[7] Acetonitrile is a common and effective choice for precipitating plasma proteins.[8] Also, allow sufficient time for the precipitation to complete; a brief vortex and a short incubation period (e.g., 2-5 minutes) can enhance efficiency.[7][8]

  • Analyte Co-precipitation: Alverine, being protein-bound to some extent, can be trapped and removed with the precipitated proteins.[9]

    • Solution: To disrupt protein-drug binding, you can adjust the pH of the sample.[10] Adding a small amount of acid (e.g., formic acid) to the precipitation solvent can help by protonating Alverine and reducing its affinity for proteins.

  • Analyte Instability: Although Alverine is generally stable, extreme pH or temperature conditions during sample processing could potentially lead to degradation.[2][11][12]

    • Solution: Process samples at room temperature or on ice to minimize degradation.[6] Studies have shown Alverine to be stable in plasma for up to 6 hours at room temperature and for extended periods when frozen.[11][12]

Workflow for Troubleshooting Low Recovery in PPT:

Caption: Troubleshooting workflow for low PPT recovery.

Q2: My Alverine HCl recovery is inconsistent with Liquid-Liquid Extraction (LLE). What factors should I investigate?

Answer:

Inconsistent LLE results often point to issues with phase separation, pH control, or solvent choice.

Potential Causes & Troubleshooting Steps:

  • Suboptimal pH of the Aqueous Phase: For efficient extraction of a basic drug like Alverine into an organic solvent, the aqueous phase (plasma) should be at a pH higher than its pKa to ensure it is in its neutral, more lipophilic form.

    • Solution: Adjust the plasma sample pH to >11 using a basifying agent like ammonium hydroxide or a suitable buffer before adding the extraction solvent.[3][13]

  • Inappropriate Extraction Solvent: The choice of organic solvent is critical for partitioning the analyte from the aqueous to the organic phase.[13]

    • Solution: While various solvents can be used, a mixture of non-polar and slightly polar solvents often yields good results. For basic drugs, combinations like ethyl acetate or methyl tert-butyl ether (MTBE) are commonly employed.[2] You may need to screen a few different solvents or solvent mixtures to find the optimal one for your specific application.

  • Incomplete Phase Separation/Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor and variable recovery.

    • Solution: To break emulsions, you can try centrifugation at a higher speed or for a longer duration. Adding a small amount of salt (salting out) to the aqueous phase can also help.[6]

Q3: I'm developing a Solid-Phase Extraction (SPE) method for Alverine HCl and facing low recovery. How can I optimize my SPE protocol?

Answer:

SPE is a powerful technique for cleaning up complex samples and concentrating analytes.[14] However, each step needs to be carefully optimized. For a basic drug like Alverine, a polymeric reversed-phase or a mixed-mode cation-exchange sorbent is often a good choice.[3][15]

Optimizing Your SPE Protocol:

StepCommon PitfallsOptimization Strategy
Conditioning Incomplete wetting of the sorbent.Ensure the sorbent is fully activated by passing a sufficient volume of methanol (or the recommended solvent) through the cartridge.
Equilibration Incorrect pH of the equilibration buffer.Equilibrate the sorbent with a buffer that matches the pH of your loading solution to ensure proper retention.
Loading Sample pH is too high, preventing retention on a cation-exchange sorbent.For cation-exchange SPE, the sample pH should be adjusted to be at least 2 pH units below the pKa of Alverine to ensure it is positively charged and binds to the sorbent.
Washing Wash solvent is too strong, leading to premature elution of the analyte.Use a weak organic solvent (e.g., 5-10% methanol in water) to remove interferences without eluting Alverine. You may need to optimize the percentage of organic solvent in your wash step.[16]
Elution Elution solvent is too weak or has the wrong pH to disrupt the analyte-sorbent interaction.For reversed-phase SPE, use a high percentage of organic solvent (e.g., acetonitrile or methanol). For cation-exchange SPE, the elution solvent should have a high pH to neutralize Alverine and release it from the sorbent. A common choice is a small amount of ammonium hydroxide in an organic solvent.[3]

SPE Method Development Workflow:

SPE_Optimization Start Start SPE Method Development Select_Sorbent Select Sorbent (e.g., Polymeric RP or Mixed-Mode Cation Exchange) Start->Select_Sorbent Optimize_Load Optimize Loading Conditions (Adjust sample pH) Select_Sorbent->Optimize_Load Optimize_Wash Optimize Wash Step (Vary % organic solvent) Optimize_Load->Optimize_Wash Optimize_Elute Optimize Elution Step (Solvent strength and pH) Optimize_Wash->Optimize_Elute Validate Validate Method Optimize_Elute->Validate

Sources

Troubleshooting

Technical Support Center: Alverine Hydrochloride Hygroscopicity Management

Case ID: ALV-HCL-HYGRO-001 Status: Open Priority: High (Stability/Process Risk) Assigned Specialist: Senior Application Scientist, Solid State Chemistry[1] Executive Summary You are encountering handling and stability is...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ALV-HCL-HYGRO-001 Status: Open Priority: High (Stability/Process Risk) Assigned Specialist: Senior Application Scientist, Solid State Chemistry[1]

Executive Summary

You are encountering handling and stability issues with Alverine Hydrochloride (HCl) powder. Unlike the more common commercial form (Alverine Citrate), the hydrochloride salt of secondary and tertiary amines often exhibits significantly higher hygroscopicity due to the high aqueous solubility of the chloride counterion and its tendency to facilitate moisture uptake at lower Critical Relative Humidity (CRH) thresholds.

This guide provides a validated workflow to characterize, handle, and formulate Alverine HCl, minimizing deliquescence (liquefaction) and hydrolytic degradation.

Module 1: Diagnostic & Characterization

User Question: "My Alverine HCl powder clumps immediately upon opening the container. How do I determine the safe humidity range for processing?"

Technical Insight: The Critical Relative Humidity (CRH)

You must identify the CRH—the point at which the solid spontaneously dissolves in adsorbed moisture. For amine hydrochlorides, this can be as low as 40-50% RH.[1] If your facility is at 55% RH and the CRH is 45%, the powder will continuously absorb water until it liquefies.

Protocol: Dynamic Vapor Sorption (DVS) Profiling

Do not rely on simple "loss on drying" (LOD) as it destroys the sample and cannot track kinetics. Use DVS to map the sorption isotherm.[1][2][3][4][5]

Step-by-Step Workflow:

  • Tare: Load 10–20 mg of Alverine HCl into the DVS sample pan (quartz/metal).

  • Drying Phase: Equilibrate at 0% RH (using dry

    
    ) at 25°C for 60 mins to establish dry mass (
    
    
    
    ).
  • Sorption Cycle: Increase RH in 10% increments (0%

    
     90%).
    
    • Equilibrium Criteria: Mass change (

      
      ) < 0.002% per minute.[1]
      
  • Desorption Cycle: Decrease RH from 90%

    
     0%.
    
  • Analysis: Identify the inflection point where mass uptake spikes exponentially.[1] This is your CRH.

Visualization: DVS Workflow & Hysteresis Analysis

DVS_Workflow Start Sample Loading (10-20mg Alverine HCl) Dry Equilibration (0% RH, 25°C) Start->Dry Sorption Sorption Cycle (Step +10% RH) Dry->Sorption Check Mass Stable? (dm/dt < 0.002%) Sorption->Check Check->Sorption No Record Record Mass (Isotherm Point) Check->Record Yes Record->Sorption Next Step (<90%) CRH_Point Identify CRH (Exponential Uptake) Record->CRH_Point Analysis Phase

Figure 1: Logical flow for determining Critical Relative Humidity (CRH) using Dynamic Vapor Sorption. Note the loop at the stability check to ensure equilibrium.

Module 2: Handling & Storage Protocols

User Question: "I am seeing variability in assay results. Could moisture uptake during weighing be the cause?"

Technical Insight: Weighing Errors

Yes. Hygroscopic powders can gain 0.5–2% weight in minutes during weighing on an open balance.[1] If you weigh 100.0 mg of "powder" that is actually 2% water, you are only dosing 98 mg of API.

Troubleshooting Matrix: Handling Alverine HCl
IssueRoot CauseImmediate Corrective Action
Drifting Balance Reading Rapid moisture adsorption during weighing.[1]Use "Weighing by Difference" technique (see below).[1] Do not add powder slowly to an open pan.[1]
Powder Caking Storage above CRH; container seal failure.Re-dry (vacuum oven, 40°C) if chemical stability permits.[1] Store with silica gel sachets.
Flowability Loss Liquid bridges forming between particles.[1]Add 0.5% Colloidal Silicon Dioxide (Aerosil 200) as a glidant before processing.[1]
Standard Operating Procedure (SOP): Weighing by Difference
  • Tare the entire closed weighing bottle containing the Alverine HCl.[1]

  • Remove the approximate amount needed outside the balance (or quickly inside).[1]

  • Close the bottle immediately.[1]

  • Weigh the bottle again.

  • Mass of Sample = (Initial Weight) - (Final Weight). [1]

    • Why? The powder inside the closed bottle remains at constant humidity. You are measuring the loss from the source, not the gain on the pan.

Module 3: Formulation & Excipient Selection

User Question: "We are attempting to tablet Alverine HCl, but it sticks to the punches. What excipients counteract this?"

Technical Insight: Moisture Scavenging

You need excipients that have a higher affinity for water than the Alverine HCl (competitive adsorption) or that remain brittle even when wet.

Recommended Excipient Strategy
  • Diluent: Switch from Lactose Monohydrate (which already has water) to Mannitol (non-hygroscopic) or Microcrystalline Cellulose (MCC) PH-112 .[1]

    • Note: MCC PH-112 has lower moisture content (< 1.5%) compared to standard PH-102 (< 5%), making it a "moisture sink" that protects the API.[1]

  • Glidant: Colloidal Silicon Dioxide (0.5–1.0%).[1] This coats the API particles, creating a physical barrier against moisture bridging.[6]

  • Coating: If the core tablet is stable, apply a PVA-based moisture barrier coating (e.g., Opadry amb II) immediately after compression.[1]

Visualization: Formulation Decision Tree

Formulation_Logic Problem Alverine HCl Formulation Issues Flow Poor Flow/Caking? Problem->Flow Sticking Sticking to Punches? Flow->Sticking No Sol_Flow Add Colloidal Silicon Dioxide (0.5% w/w) Flow->Sol_Flow Yes Sol_Stick Switch Diluent to MCC PH-112 (Low Water) Sticking->Sol_Stick Yes Env_Control Reduce Room RH < 40% Sticking->Env_Control Severe Cases Sol_Flow->Sticking

Figure 2: Decision tree for selecting excipients and process controls based on specific failure modes (Flow vs. Compression).

Frequently Asked Questions (FAQ)

Q1: Can I dry Alverine HCl in a standard oven if it gets wet? A: Use caution. While Alverine HCl is thermally stable up to its melting point, hydrolysis is accelerated by heat + moisture.[1] Vacuum drying at lower temperatures (30–40°C) is safer than standard convection ovens to prevent chemical degradation.[1]

Q2: Why is the HCl salt more hygroscopic than Alverine Citrate? A: Lattice energy and hydrogen bonding. The Citrate salt forms a robust crystal lattice with strong intermolecular forces that resist water penetration.[1] The Hydrochloride salt often has a higher charge density on the anion (


), which attracts water dipoles more aggressively, leading to deliquescence.

Q3: What packaging is required for long-term storage? A: Do not use standard LDPE bags alone, as they are permeable to moisture over time.[1]

  • Recommendation: Double LDPE bag with a desiccant sachet between the layers, placed inside an Alu-Alu (Aluminum) bag or a High-Density Polyethylene (HDPE) drum with a rubber gasket seal.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80086, Alverine Hydrochloride. Retrieved from [Link][1]

  • Surface Measurement Systems. Dynamic Vapor Sorption (DVS) – Theory and Applications. (Standard industry method for CRH determination). Retrieved from [Link]

  • Colorcon. Moisture Management in Solid Dose Formulation. (Excipient selection strategies). Retrieved from [Link][1]

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Governing standard for sorption analysis).[1][4]

Sources

Optimization

Technical Support Center: Resolution of Alverine HCl Impurities in Reverse-Phase Chromatography

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of Alverine Hydrochloride (HCl) and its related substances. This guide is designed for researchers, analytical sc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Alverine Hydrochloride (HCl) and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, validate, and troubleshoot robust reverse-phase HPLC methods for impurity profiling. As Alverine is a tertiary amine, its analysis presents specific chromatographic challenges, primarily related to peak shape and resolution from structurally similar impurities. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chromatographic analysis of Alverine HCl.

Q1: What are the common impurities of Alverine HCl I should be aware of?

Understanding the potential process-related and degradation impurities is the first step in developing a specific and stability-indicating method. Alverine can have several known impurities, which are often listed in pharmacopeias or by specialty chemical suppliers.[1] Key impurities include precursors, by-products from the synthesis, and degradation products.[][3]

Table 1: Common Impurities of Alverine HCl

Impurity NameStructure / TypeTypical OriginChromatographic Challenge
N-Desethyl AlverinePrimary AmineProcess Impurity / Metabolite[][4]Highly polar, may elute early with poor retention.
Alverine EP Impurity APrecursorProcess Impurity[5]Different chromophore may require multi-wavelength detection.
Alverine EP Impurity BPrecursor/DegradantProcess Impurity[6]Can be a challenge to separate from other early-eluting components.
Alverine EP Impurity CRelated SubstanceProcess Impurity[][5]Structurally similar, potential for co-elution.
4-Hydroxy AlverineMetabolite/Oxidative DegradantDegradation/Metabolism[][4]Increased polarity affects retention; critical to monitor in stability studies.
N-Nitroso AlverinePotential Mutagenic ImpurityFormed in presence of nitrite sourcesCritical to detect at very low levels. Requires a highly sensitive and specific method.
Q2: Why is mobile phase pH so critical for the analysis of Alverine and its impurities?

Mobile phase pH is arguably the most powerful parameter for controlling the retention and selectivity of ionizable compounds like Alverine.[7][8] Alverine is a basic compound with a tertiary amine functional group. Its ionization state, and therefore its hydrophobicity and interaction with the stationary phase, is directly dependent on the pH.[9]

  • At Low pH (e.g., pH 2.5-3.5): Alverine's amine group is fully protonated (positively charged). This state is consistent and reproducible. It also suppresses the ionization of acidic silanol groups on the silica-based stationary phase, minimizing strong, undesirable ionic interactions that cause severe peak tailing.[10][11] This is generally the recommended pH range for starting method development.

  • At Mid-Range pH (e.g., pH 4-7): This range is often close to the pKa of Alverine and the pKa of surface silanols. Operating in this range can lead to the presence of multiple analyte forms (ionized and unionized), resulting in split or broad peaks and poor reproducibility.[9] It should generally be avoided.

  • At High pH (e.g., pH 8-11): Alverine is in its neutral, un-ionized form, making it more hydrophobic and thus more retained. While this can increase retention, it requires a pH-stable column (e.g., hybrid silica or polymer-based) to prevent rapid degradation of the stationary phase.[10]

Q3: What type of HPLC column is best suited for an Alverine HCl impurity method?

The ideal column will provide good peak shape for basic compounds and sufficient resolving power.

  • Stationary Phase: A high-purity, end-capped C18 or C8 column is the standard choice. "End-capping" is a process that deactivates most of the residual silanol groups on the silica surface, which are primary sites for undesirable interactions with basic analytes like Alverine, leading to peak tailing.[12]

  • Particle Size: For standard HPLC, 3 µm or 5 µm particles offer a good balance of efficiency and backpressure. For UHPLC applications, sub-2 µm particles provide higher resolution and faster analysis times.

  • Manufacturer: Columns specifically marketed for good peak shape with basic compounds, often featuring proprietary surface deactivation or hybrid particle technology, are highly recommended.

Q4: How can I confirm the identity of a suspected impurity peak in my chromatogram?

Confirmation is critical for regulatory compliance. Several methods can be employed:

  • Spiking with a Reference Standard: The most straightforward method is to inject a solution of the sample spiked with a small amount of a known impurity reference standard. If the peak height or area of the suspected peak increases without any change in shape or retention time, its identity is confirmed.[13]

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the eluting peak. This can be used to confirm the molecular weight of the impurity, providing strong evidence of its identity.[14]

  • Forced Degradation Studies: Subjecting the Alverine drug substance to stress conditions (acid, base, oxidation, heat, light) can help generate degradation products.[15][16] Tracking the formation of peaks under specific conditions (e.g., an oxidative degradant appearing only after H₂O₂ stress) helps in identification and demonstrates the stability-indicating nature of the method.[17]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem: Severe peak tailing for the Alverine main peak (Tailing Factor > 2.0).
  • Question: My Alverine peak is showing significant tailing, which is affecting the accurate integration of small impurity peaks eluting on its tail. What is the cause and how can I fix it?

  • Answer & Explanation: Peak tailing for basic compounds like Alverine is a classic problem in reverse-phase HPLC. It is primarily caused by secondary interactions between the protonated amine group of Alverine and ionized residual silanol groups (Si-O⁻) on the silica stationary phase. This interaction is strong and leads to a portion of the analyte molecules being delayed as they travel through the column, resulting in a tailed peak.

    G Cause1 Cause1 Sol1 Sol1 Cause1->Sol1 Mitigates interaction Sol2 Sol2 Cause1->Sol2 Mitigates interaction Sol3 Sol3 Cause1->Sol3 Mitigates interaction Cause2 Cause2 Cause2->Sol1 Ensures single ionic state Cause3 Cause3 Sol4 Sol4 Cause3->Sol4 Reduces mass on column Cause4 Cause4 Sol5 Sol5 Cause4->Sol5 Protects & cleans column

    Logical decision tree for troubleshooting peak tailing.

    Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an appropriate acid like phosphoric acid or formic acid.[11] This ensures the Alverine is fully protonated and simultaneously suppresses the ionization of the silanols, converting them from Si-O⁻ to the less interactive Si-OH form.

    • Increase Buffer Strength: If you are already at a low pH, increase the concentration of your buffer (e.g., from 10 mM to 25-50 mM). The buffer cations (e.g., K⁺, NH₄⁺) will compete with the protonated Alverine for interaction with any remaining ionized silanols, effectively shielding the analyte from these sites.[12]

    • Evaluate Your Column: Ensure you are using a modern, high-purity, end-capped C18 column. If your column is old or has been used extensively with high pH mobile phases, its performance may be compromised. Consider replacing it.

    • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak shape distortion. Try reducing the injection volume or sample concentration to see if the tailing improves.[18]

Problem: Poor resolution (Rs < 1.5) between Alverine and a critical impurity.
  • Question: I am unable to separate Alverine from a closely eluting impurity. How can I improve the resolution?

  • Answer & Explanation: Achieving adequate resolution depends on three factors: efficiency (N), retention (k), and selectivity (α). Selectivity is the most powerful factor for separating closely eluting peaks. The goal is to manipulate the mobile or stationary phase to make the column "see" the two compounds differently.

    G Start Poor Resolution (Rs < 1.5) Step1 Modify Gradient Slope Start->Step1 Step2 Change Organic Modifier (ACN vs. MeOH) Step1->Step2 No Improvement End Resolution Achieved (Rs >= 1.5) Step1->End Success Step3 Adjust Mobile Phase pH Step2->Step3 No Improvement Step2->End Success Step4 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Step3->Step4 No Improvement Step3->End Success Step4->End Success

    Systematic workflow for improving chromatographic resolution.

    Troubleshooting Steps:

    • Optimize the Gradient: If using a gradient method, make the slope shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, often improving separation.[19]

    • Change the Organic Modifier: Acetonitrile and Methanol have different solvent properties and can produce different selectivities. If you are using acetonitrile, try replacing it with methanol (or vice-versa). This simple change can sometimes completely resolve a critical pair.[20]

    • Adjust pH (Systematically): Even small changes in pH can significantly impact selectivity between two ionizable compounds with different pKa values.[7] Try adjusting the pH by ±0.2 units from your current method to see if selectivity improves.

    • Change the Stationary Phase: If mobile phase optimizations fail, the next step is to try a column with a different selectivity. If you are using a C18 column, consider a Phenyl-Hexyl or a Polar-Embedded phase. These stationary phases offer different interaction mechanisms (like pi-pi interactions) that can resolve compounds that are inseparable on a C18.[21]

Problem: My retention times are drifting to shorter times with each injection.
  • Question: Over a sequence of injections, the retention times for all my peaks are gradually decreasing. What could be causing this instability?

  • Answer & Explanation: Drifting retention times are a common sign of a column that is not properly equilibrated or a change in mobile phase conditions over time.[22]

    Troubleshooting Steps:

    • Ensure Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For reverse-phase, flushing with 10-20 column volumes is a good starting point. If the mobile phase contains additives or buffers, equilibration can take longer.[12]

    • Check Mobile Phase Preparation: If your mobile phase is prepared by mixing aqueous and organic components, ensure it is done accurately and consistently. Inaccurate mixing can lead to drift. Using a single, pre-mixed mobile phase can improve stability. Also, ensure the mobile phase is well-mixed and degassed to prevent bubble formation in the pump.[22]

    • Verify Column Temperature: A stable column temperature is crucial for reproducible retention times. Use a column thermostat and ensure it is set to a stable temperature (e.g., 30 °C). Fluctuations in ambient lab temperature can cause significant drift.[23]

    • Check for Leaks: A small, undetected leak in the system can cause pressure fluctuations and lead to drifting retention times. Carefully inspect all fittings from the pump to the detector.[11]

Section 3: Key Protocols & Methodologies

Protocol 1: Generic Starting Method for Alverine HCl Impurity Profiling

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µmGood balance of resolution and backpressure; minimizes silanol interactions.
Mobile Phase A 20 mM Potassium Phosphate or Ammonium Formate in Water, pH adjusted to 3.0 with Phosphoric/Formic AcidLow pH for good peak shape. Phosphate is a good UV buffer; Formate is MS-compatible.[14][21]
Mobile Phase B AcetonitrileCommon organic modifier with good selectivity and low viscosity.
Gradient 5% B to 70% B over 30 minutesA broad gradient to ensure elution of all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 210 nm and 254 nmAlverine lacks a strong chromophore; 210 nm provides general sensitivity. 254 nm can help differentiate impurities.
Injection Vol. 10 µLA standard volume to avoid column overload.
Sample Conc. 0.5 - 1.0 mg/mL in Mobile Phase A/WaterEnsures adequate sensitivity for impurities at the 0.05% reporting threshold.[13][24]
Protocol 2: Forced Degradation Study for Alverine HCl

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[16]

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of Alverine HCl in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at 60 °C for 8 hours.[25]

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 80 °C for 48 hours. Dissolve in the stock solution solvent before analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base/acid. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase. Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the area of the main Alverine peak. Aim for 5-20% degradation of the active ingredient for meaningful results.[16]

References

  • Pharmaffiliates. (n.d.). Alverine-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Alverine EP Impurity C HCl | CAS 13125-63-8. Retrieved from [Link]

  • Cleanchem. (n.d.). Alverine EP Impurity A | CAS No: 104-52-9. Retrieved from [Link]

  • Kumar, M., et al. (2013). Forced degradation study of alverine citrate in acid by UV spectrophotometry method. Indo American Journal of Pharmaceutical Research.
  • Abdel-Ghany, M. F., et al. (2023). A reversed-phase-high performance liquid chromatography method for simultaneous determination of paracetamol, caffeine, drotaverine HCl and their related impurities... Biomedical Chromatography, 37(2). Retrieved from [Link]

  • Sharma, M., & Kaushik, D. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Alverine citrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Suresh, A. J., et al. (2013). FORCED DEGRADATION STUDY OF ALVERINE CITRATE IN ACID BY UV SPECTROPHOTOMETRY METHOD. Semantic Scholar. Retrieved from [Link]

  • Taut, A. C., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. Retrieved from [Link]

  • Kumar, M. (2014). Forced Degradation Studies of Alverine Citrate in Bulk and Formulation by UV, IR Spectrophotometry, TLC, and RP-HPLC Method. Semantic Scholar. Retrieved from [Link]

  • Welch, C. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • International Labmate. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • Rathod, D. M., et al. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(2), 99-105. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(4), 809. Retrieved from [Link]

  • U.S. Pharmacopeia. (2014). General Chapter <1086> Impurities in Drug Substances and Drug Products. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • Jelińska, A., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents.
  • DR JCR BIO. (n.d.). Alverine Archives. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Dolan, J. W. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America. Retrieved from [Link]

  • Rezk, M. R., et al. (2015). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products... Journal of Chromatographic Science, 53(5), 724-731. Retrieved from [Link]

  • Al-Deeb, O. A., et al. (2005). A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Alverine Reference Materials: A Technical Sourcing &amp; Validation Guide

Topic: Alverine Hydrochloride Certified Reference Material (CRM) Suppliers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Salt Form Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alverine Hydrochloride Certified Reference Material (CRM) Suppliers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Salt Form Challenge

For researchers developing analytical methods for Alverine formulations, a critical sourcing discrepancy often arises: while Alverine Citrate (CAS 5560-59-8) is the standard pharmacopeial salt form (EP, BP, USP), Alverine Hydrochloride (CAS 5982-87-6) is frequently required as a specific impurity standard, intermediate, or for non-compendial formulations.

This guide objectively compares suppliers for Alverine Hydrochloride CRMs and provides a validated workflow for using Alverine Citrate primary standards to quantify Alverine Hydrochloride samples when a direct primary CRM is unavailable.

Supplier Landscape & Comparative Analysis

The market is bifurcated into Primary Pharmacopeial Sources (mostly Citrate) and Specialized Secondary Suppliers (HCl and Impurities).

Table 1: Comparative Specification of Alverine Reference Materials
FeatureEDQM / BP (Primary) LGC Standards (Mikromol/TRC) Sigma-Aldrich (Merck) TargetMol / Veeprho
Primary Analyte Alverine Citrate Alverine HCl & CitrateAlverine Citrate (EP/BP dist.)Alverine HCl
Accreditation ISO 17034 (Regulatory Gold Standard)ISO 17034 / ISO 17025ISO 17034 (Secondary)ISO 9001 / Research Grade
Purity Specification Assumed 100.0% (unless stated)> 99.0% (Detailed CoA)> 98.0%> 98.0%
Traceability Statutory (Legal Reference)Traceable to EP/USPTraceable to EP/USPInternal NMR/HPLC
Impurity Profile Impurities A, B, C, D, E (Sold Separately)Extensive Impurity Library (HCl salts)Limited ImpuritiesHigh Availability of Metabolites
Cost Efficiency High (

$)
Moderate (

)
Moderate (

)
Low ($)
Best Use Case GMP Release / Dispute ResolutionMethod Validation / Impurity ProfilingRoutine QCEarly R&D / Screening

Critical Insight: Most "Alverine Hydrochloride" standards on the market are Secondary Standards . For GMP release testing of an Alverine HCl drug substance, you must typically validate your secondary HCl standard against the EP/BP Alverine Citrate Primary Standard.

Decision Logic: Selecting the Right CRM

The following decision tree illustrates the regulatory logic for selecting the appropriate Alverine standard based on your development phase.

Alverine_CRM_Selection Start Start: Select Alverine Standard Purpose What is the Analytical Purpose? Start->Purpose GMP_Release GMP Batch Release / Regulatory Filing Purpose->GMP_Release Compliance Research R&D / Early Screening / Internal Testing Purpose->Research Exploratory Check_Salt Is the Drug Substance Alverine HCl? GMP_Release->Check_Salt Use_Sec_HCl USE: ISO 17034 Alverine HCl (LGC/Merck Secondary Std) Research->Use_Sec_HCl Direct Sourcing EP_Avail Is Alverine HCl Available as EP/USP CRM? Check_Salt->EP_Avail Yes Use_Citrate USE: Alverine Citrate EP/BP CRS (Apply Salt Correction Factor) EP_Avail->Use_Citrate No (Current Status) EP_Avail->Use_Sec_HCl Yes (Rare) Validate ACTION: Bridge Secondary HCl against Primary Citrate Use_Sec_HCl->Validate If used for GMP

Figure 1: Strategic selection workflow for Alverine Reference Materials ensuring regulatory compliance.

Technical Protocol: Salt Form Conversion & Validation

When using Alverine Citrate (Primary CRM) to quantify Alverine Hydrochloride (Sample) , you must apply a stoichiometric correction factor. Neglecting this leads to a ~33% potency error .

4.1. Stoichiometric Correction Factor (

)


Molecular Weights:

  • Alverine Citrate (

    
    ): 473.56  g/mol  
    
  • Alverine Hydrochloride (

    
    ): 317.90  g/mol  
    

Calculation:



4.2. Validation Workflow (HPLC-UV)

Objective: Quantify Alverine HCl sample using Alverine Citrate EP Standard.

Reagents:

  • Mobile Phase: Acetonitrile : Buffer (Phosphate pH 3.5) [60:40 v/v].

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or equiv).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm.

Step-by-Step Protocol:

  • Standard Preparation (Citrate):

    • Weigh 47.4 mg Alverine Citrate EP CRS into a 100 mL volumetric flask.

    • Dissolve in mobile phase.

    • Concentration (

      
      ) = 0.474 mg/mL (as Citrate).
      
  • Sample Preparation (HCl):

    • Weigh 31.8 mg Alverine HCl sample into a 100 mL volumetric flask.

    • Dissolve in mobile phase.

    • Target Concentration = 0.318 mg/mL.

  • System Suitability:

    • Inject Standard 6 times.

    • Requirement: RSD < 2.0% for peak area.[1]

  • Calculation of Potency: Calculate the potency of the Alverine HCl sample (

    
    ) using the response factor of the Citrate standard.
    
    
    
    
    • 
      : Peak area of HCl sample.
      
    • 
      : Average peak area of Citrate standard.
      
    • 
      : Purity of Citrate standard (decimal, e.g., 0.998).
      
    • 
      : 0.6713  (The Correction Factor).
      
Impurity Profiling: The "HCl" Trap

Alverine synthesis often generates specific impurities that are available as HCl salts. When sourcing these from suppliers like LGC or TLC Pharmaceutical Standards , ensure you account for the counter-ion in your calculations.

Common Impurities (EP/BP Nomenclature):

  • Impurity A: 1-(3-chloropropyl)benzene (Starting material).[2]

  • Impurity B: 3-phenylpropan-1-ol.

  • Impurity C:

    
    -ethyl-3-phenylpropan-1-amine (Secondary amine).[3]
    
    • Note: Often supplied as Impurity C Hydrochloride (CAS 13125-63-8).[2][4][5]

    • Risk: If you use the HCl salt of Impurity C as a standard but calculate it as the free base without correction, your impurity quantification will be underestimated .

Visualizing the Impurity Pathway:

Alverine_Impurities SM1 1-(3-chloropropyl) benzene (Impurity A) Alverine Alverine (Free Base) SM1->Alverine + Alkylation SM2 N-ethyl-3-phenyl propan-1-amine (Impurity C) SM2->Alverine + Alkylation Alv_HCl Alverine HCl (Target Salt) Alverine->Alv_HCl + HCl Alv_Cit Alverine Citrate (Pharmacopeial Salt) Alverine->Alv_Cit + Citric Acid Degradant 4-Hydroxy Alverine (Metabolite/Deg) Alverine->Degradant Oxidation (In Vivo/Stress)

Figure 2: Synthetic origin of key impurities and salt formation pathways.

References
  • European Directorate for the Quality of Medicines (EDQM). "Alverine Citrate Reference Standard (Y0000687)."[6] European Pharmacopoeia Online. [Link]

  • British Pharmacopoeia (BP). "Alverine Citrate Chemical Reference Substance (Cat# 725)."[7] BPCRS Catalogue. [Link]

  • National Center for Biotechnology Information (NCBI). "Alverine Citrate (CID 21718) and Alverine Hydrochloride (CID 80086)." PubChem Compound Summary. [Link]

Sources

Comparative

A Comprehensive Guide to the Validation of Alverine HCl Assay Following ICH Q2(R1) Guidelines

This guide provides an in-depth, scientifically grounded framework for the validation of analytical assays for Alverine HCl (or its common salt form, Alverine Citrate), a widely used antispasmodic agent. The protocols an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded framework for the validation of analytical assays for Alverine HCl (or its common salt form, Alverine Citrate), a widely used antispasmodic agent. The protocols and principles detailed herein are aligned with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," to ensure regulatory compliance and the generation of reliable, reproducible data.[1][2] This document is intended for researchers, quality control analysts, and drug development professionals tasked with developing and validating robust analytical methods for Alverine.

Introduction: The Imperative for Validated Alverine HCl Assays

Alverine is an antispasmodic drug used to relieve cramps or spasms of the stomach and intestines. Accurate quantification of Alverine in bulk drug substances and finished pharmaceutical products is critical for ensuring product quality, safety, and efficacy. An analytical method's validation is the documented process that proves it is suitable for its intended purpose.[2] The ICH Q2(R1) guidelines provide a comprehensive framework for this process, outlining the specific validation characteristics required for assay procedures.[1]

This guide moves beyond a simple checklist of validation parameters. It explains the scientific rationale behind each experimental choice and provides a self-validating structure, ensuring the integrity of the results.

Foundational Component: The Analytical Method

While various techniques exist, High-Performance Liquid Chromatography (HPLC) is the predominant method for Alverine assay due to its high specificity, precision, and accuracy. A typical Reverse-Phase (RP-HPLC) method serves as the basis for the validation discussion that follows.

Typical Starting HPLC Conditions for Alverine Citrate:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer (e.g., phosphate buffer).[3]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection: UV spectrophotometry at a suitable wavelength (e.g., 265 nm).[4]

  • Column Temperature: Ambient or controlled (e.g., 25°C).[3]

It is crucial to optimize these parameters during method development before proceeding with formal validation.

The Pillars of Validation: A Parameter-by-Parameter Analysis

The objective of validating an assay is to demonstrate that it can accurately and precisely measure the analyte of interest.[2] The core validation characteristics for an assay include specificity, linearity, range, accuracy, and precision.[2]

Why it Matters: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components (excipients).[5][6] For a stability-indicating method, this is arguably the most critical parameter. It ensures that a decrease in the active ingredient's concentration due to degradation is accurately measured without interference from the degradation products themselves.[7]

Experimental Protocol: Forced Degradation (Stress Testing) Forced degradation studies are essential for establishing the stability-indicating nature of an assay.[8][9][10] The drug substance is subjected to conditions more severe than accelerated stability testing to produce degradation products.[8][10]

  • Objective: To generate potential degradation products and demonstrate that the analytical method can separate them from the intact Alverine peak. A target degradation of 5-20% is generally considered optimal.[7]

  • Procedure:

    • Acid Hydrolysis: Treat Alverine HCl solution with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).[10]

    • Base Hydrolysis: Treat Alverine HCl solution with 0.1 M NaOH at room or elevated temperature.[10]

    • Oxidative Degradation: Treat Alverine HCl solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

    • Thermal Degradation: Expose solid Alverine HCl to dry heat (e.g., 105°C) for several hours.

    • Photolytic Degradation: Expose an Alverine HCl solution to UV and/or visible light as per ICH Q1B guidelines.

    • Analysis: Analyze a control (unstressed) sample and each stressed sample by the proposed HPLC method.

  • Acceptance Criteria:

    • The method must demonstrate resolution between the Alverine peak and all degradation product peaks. Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the Alverine peak in the presence of its degradants.

Workflow for Specificity via Forced Degradation

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) HPLC Inject Stressed Samples into HPLC System Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal (e.g., 105°C, solid) Thermal->HPLC Photo Photolytic (UV/Vis Light) Photo->HPLC Purity Evaluate Peak Purity (e.g., PDA Detector) HPLC->Purity Resolution Assess Resolution (Rs) between Alverine & Degradants Purity->Resolution Pass Method is Specific & Stability-Indicating Resolution->Pass If Rs > 2 and Peak is Pure Fail Method is Not Specific (Requires Re-development) Resolution->Fail If Rs < 2 or Peak is Impure Control Prepare Alverine HCl Stock Solution Control->Acid Expose to Control->Base Expose to Control->Oxidation Expose to Control->Thermal Expose to Control->Photo Expose to

Caption: Workflow for establishing method specificity.

Why it Matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[2]

Experimental Protocol:

  • Preparation: Prepare a series of at least five standard solutions of Alverine HCl spanning the expected working range.[2] For an assay, the minimum specified range is typically 80% to 120% of the test concentration.[2]

  • Analysis: Inject each concentration in triplicate.

  • Data Evaluation: Plot a graph of the mean peak area (or other response) versus concentration. Perform a linear regression analysis to obtain the regression equation (y = mx + c) and the correlation coefficient (r) or coefficient of determination (r²).

Acceptance Criteria:

  • Correlation Coefficient (r): Should be ≥ 0.999.

  • Coefficient of Determination (r²): Should be ≥ 0.998.[4]

  • Y-intercept: Should be insignificant compared to the response at 100% concentration.

  • Visual Inspection: The data points on the calibration curve should not show significant deviation from the line of best fit.

Why it Matters: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by analyzing a sample with a known concentration and comparing the measured value to the true value.[5]

Experimental Protocol (Spiked Placebo Method for Drug Product):

  • Preparation: Prepare a placebo mixture (all formulation excipients without Alverine HCl). Spike the placebo with known amounts of Alverine HCl at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicate samples at each level.

  • Analysis: Analyze the nine samples according to the test procedure.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) for the recovery at each level should not exceed 2.0%.

Why it Matters: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • A. Repeatability (Intra-assay Precision):

    • Preparation: Prepare a minimum of six independent test samples at 100% of the test concentration.

    • Analysis: Analyze all samples on the same day, with the same analyst, and on the same instrument.

    • Calculation: Calculate the mean, standard deviation, and %RSD of the results.

  • B. Intermediate Precision (Inter-assay Precision):

    • Preparation: Prepare a new set of six samples at 100% concentration.

    • Analysis: Analyze the samples under different conditions than the repeatability study (e.g., on a different day, with a different analyst, or on a different instrument).

    • Calculation: Calculate the %RSD for this set of results and perform a statistical comparison (e.g., F-test) with the repeatability results to assess the overall precision of the method.

Acceptance Criteria:

  • The %RSD for both repeatability and intermediate precision should not be more than 2.0%.[4][11]

Data Summary: A Comparative Overview

The following table summarizes typical acceptance criteria for the validation of an Alverine HCl assay, providing a clear benchmark for performance.

Validation ParameterMinimum Requirements (ICH Q2(R1))Typical Acceptance CriteriaSupporting Data (Example)
Specificity Demonstrate discrimination from degradants/impuritiesPeak purity > 990; Resolution (Rs) > 2.0Forced degradation shows no co-elution.
Linearity (r²) Justified by statistical analysis≥ 0.9980.9998 over 50-150 µg/mL range.
Range 80% to 120% of test concentration for assay80% to 120% of test concentrationMethod is accurate and precise in this range.
Accuracy (% Recovery) 9 determinations across 3 levels98.0% - 102.0%Mean recovery of 99.2%.[4]
Precision (% RSD) Repeatability & Intermediate Precision≤ 2.0%Repeatability RSD = 0.8%; Int. Precision RSD = 1.2%.
Robustness Show reliability with minor method parameter changesSystem suitability passes under all varied conditionsMethod is unaffected by ±5% organic phase change.

Logical Flow of Assay Validation Parameters

G cluster_core Core Validation Parameters cluster_verification Method Reliability Checks Specificity Specificity (Is it the right analyte?) Linearity Linearity & Range (Proportional response?) Specificity->Linearity SST System Suitability (Is the system ready?) Specificity->SST Accuracy Accuracy (Is the result correct?) Linearity->Accuracy Linearity->SST Precision Precision (Is the result reproducible?) Accuracy->Precision Accuracy->SST Robustness Robustness (Tolerant to small changes?) Precision->Robustness Precision->SST Robustness->SST ValidatedMethod Validated Method Suitable for Routine Use Robustness->ValidatedMethod SST->ValidatedMethod Monitored Throughout MethodDev Optimized Analytical Method (e.g., HPLC) MethodDev->Specificity MethodDev->SST

Caption: Inter-relationship of validation parameters.

Conclusion: Achieving a State of Validated Control

The validation of an analytical assay for Alverine HCl is a systematic and scientifically rigorous process. By adhering to the principles outlined in the ICH Q2(R1) guideline and understanding the causality behind each validation parameter, researchers can develop highly reliable, accurate, and precise methods. A successfully validated assay is not merely a regulatory requirement; it is the cornerstone of quality control, ensuring that every batch of medication released meets the highest standards of safety and efficacy.

References

  • ICH. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Jetty, S. (2014, April 1). Development and Validation of Analytical Methods for the Estimation of Alverine Citrate in Bulk and in Pharmaceutical Dosage form by Uv Spectroscopy and Rp-Hplc. Semantic Scholar. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (2025, August 10). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. [Link]

  • ResearchGate. (2016, November 23). (PDF) An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Veeprho. (n.d.). Alverine Citrate Working Standard (Secondary Reference Standard) | CAS 5560-59-8. [Link]

  • SIELC Technologies. (2018, February 16). Alverine citrate. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). Forced degradation study of alverine citrate in acid by UV spectrophotometry method. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • National Institutes of Health. (n.d.). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • PubMed. (2006, February 15). A validated chiral HPLC method for the determination of mebeverine HCl enantiomers in pharmaceutical dosage forms and spiked rat plasma. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. [Link]

  • ResearchGate. (n.d.). Akbar et al: Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method | Request PDF. [Link]

Sources

Validation

Comparative Guide: Alverine HCl vs. Mebeverine HCl Antispasmodic Effects

[1] Executive Summary This technical guide provides a head-to-head comparison of Alverine (typically formulated as Citrate, research grade often HCl) and Mebeverine Hydrochloride , two distinct antispasmodics used in the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a head-to-head comparison of Alverine (typically formulated as Citrate, research grade often HCl) and Mebeverine Hydrochloride , two distinct antispasmodics used in the management of Irritable Bowel Syndrome (IBS).[1]

While both agents result in smooth muscle relaxation, their upstream mechanisms differ fundamentally.[2][3] Mebeverine functions as a pleiotropic ion channel blocker (Na⁺/Ca²⁺) with local anesthetic properties, effectively "resetting" hyperactive motility without inducing hypotonia.[4] Alverine acts as a dual-action agent: a direct L-type Ca²⁺ channel blocker and a selective 5-HT1A receptor antagonist .[2][5] This secondary serotonergic mechanism grants Alverine a unique advantage in modulating visceral hypersensitivity (nociception), whereas Mebeverine is strictly musculotropic.

Mechanistic Divergence (Pharmacodynamics)

To select the appropriate agent for your assay or clinical indication, it is crucial to understand the cellular signaling pathways.

Mebeverine: The "Stabilizer"

Mebeverine is a derivative of reserpine but lacks central anticholinergic effects. Its primary mode of action is musculotropic :[2]

  • Na⁺ Channel Blockade: It blocks voltage-gated Na⁺ channels, preventing the rapid depolarization phase of the action potential in smooth muscle cells (SMC). This confers a "local anesthetic" effect on the gut wall.[4]

  • Ca²⁺ Depot Inhibition: It inhibits the replenishment of intracellular Ca²⁺ stores, preventing sustained contractions.

  • Result: It prevents spasm (hyper-motility) but rarely causes total relaxation (hypo-motility), preserving normal peristalsis.

Alverine: The "Neuro-Muscular Modulator"

Alverine operates on both the muscle and the enteric nervous system interface:

  • L-Type Ca²⁺ Blockade: It inhibits voltage-dependent Ca²⁺ influx, directly reducing the actin-myosin cross-bridge cycling.

  • 5-HT1A Antagonism: It blocks serotonin 5-HT1A receptors on the afferent nerve terminals and SMCs. This inhibits the transmission of nociceptive (pain) signals to the CNS, addressing the "visceral hypersensitivity" component of IBS.

Comparative Signaling Pathways (Visualization)

G Figure 1: Mechanistic Divergence of Alverine vs. Mebeverine in Smooth Muscle Cells (SMC) cluster_membrane SMC Membrane cluster_intracellular Intracellular Space Na_Channel Voltage-Gated Na+ Channel Depolarization Membrane Depolarization Na_Channel->Depolarization Promotes Ca_Channel L-Type Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx HT_Receptor 5-HT1A Receptor Pain_Signal Nociceptive Signal (Afferent) HT_Receptor->Pain_Signal Modulates Depolarization->Ca_Channel Activates Contraction Actin-Myosin Contraction Ca_Influx->Contraction Ca_Stores Intracellular Ca2+ Stores Ca_Stores->Contraction Mebeverine Mebeverine Mebeverine->Na_Channel Blocks Mebeverine->Ca_Stores Inhibits Refilling Outcome_M Reduced Spasm (Normal Peristalsis) Mebeverine->Outcome_M Alverine Alverine Alverine->Ca_Channel Blocks Alverine->HT_Receptor Antagonizes Outcome_A Relaxation + Pain Inhibition Alverine->Outcome_A

Caption: Figure 1 illustrates the dual-target mechanism of Alverine (Green) versus the ion-channel stabilizing effect of Mebeverine (Red).

Comparative Data Profile

The following table synthesizes data from ex vivo guinea pig ileum assays and clinical observations.

FeatureAlverine (Citrate/HCl)Mebeverine HCl
Primary Target L-type Ca²⁺ Channels + 5-HT1A ReceptorsVoltage-gated Na⁺ Channels + Ca²⁺ Depots
Mechanism Type Neuro-muscular modulationMusculotropic / Membrane Stabilizing
Effect on Tone Reduces basal tone and spasmsReduces spasms; little effect on basal tone
Visceral Analgesia High (via 5-HT1A antagonism)Moderate (secondary to spasm relief)
Anticholinergic Activity NegligibleWeak/None (Atropine-like only at high doses)
Potency (Guinea Pig Ileum) IC50 ~ 2.5 x 10⁻⁶ M (vs. ACh)3x more potent than Papaverine
Onset of Action 0.5 – 1.0 Hours20 – 30 Minutes
Key Advantage Superior for IBS with significant pain/bloatingSuperior for "normalizing" motility without constipation

Experimental Protocol: Ex Vivo Antispasmodic Assay

To validate these effects in your own laboratory, use the Magnus Organ Bath method using Guinea Pig Ileum (GPI). This protocol is self-validating using Acetylcholine (ACh) as the control spasmogen.

Materials
  • Tissue: Distal ileum from male Dunkin-Hartley guinea pigs (200–400g).

  • Buffer: Tyrode’s solution (pH 7.4), aerated with 95% O₂ / 5% CO₂.

  • Spasmogen: Acetylcholine Chloride (ACh) or Histamine.

  • Test Compounds: Alverine Citrate and Mebeverine HCl (dissolved in DMSO/Saline).

Step-by-Step Workflow
  • Dissection: Sacrifice animal via cervical dislocation. Immediately excise 10-15 cm of terminal ileum (discarding the 5cm nearest the ileocecal junction). Flush lumen with Tyrode's.

  • Mounting: Cut into 2 cm segments. Mount in 10-20 mL organ baths at 37°C under 1g resting tension.

  • Equilibration: Allow tissue to stabilize for 45–60 minutes, washing every 15 minutes.

  • Control Response (Validation):

    • Add ACh (e.g.,

      
       to 
      
      
      
      M) cumulatively to establish a baseline Dose-Response Curve (DRC).
    • Success Criteria: Tissue must show graded, reproducible contractions.

  • Antagonist Incubation:

    • Wash tissue thoroughly.

    • Add Test Drug (Alverine or Mebeverine) at fixed concentration (e.g.,

      
       M).
      
    • Incubate for 15 minutes.

  • Re-Challenge: Repeat ACh cumulative dosing in the presence of the antagonist.

  • Analysis: Calculate the Dose Ratio (DR) and pA2 values (negative log of the molar concentration of antagonist that reduces the effect of a double dose of agonist to that of a single dose).

Protocol Visualization

Protocol cluster_validation Self-Validation Loop start Tissue Preparation (Guinea Pig Ileum) equil Equilibration (60 min, Tyrode's) start->equil control Control DRC (ACh Cumulative) equil->control wash Washout (3x cycles) control->wash wash->control If response unstable incubate Drug Incubation (Alverine/Mebeverine, 15 min) wash->incubate challenge Test DRC (ACh + Drug) incubate->challenge analysis Data Analysis (Calculate EC50 Shift) challenge->analysis

Caption: Experimental workflow for comparative organ bath assay. DRC = Dose-Response Curve.

References

  • Tudor, G. J. (1986).[1][6][7] A general practice study to compare alverine citrate with mebeverine hydrochloride in the treatment of irritable bowel syndrome.[1][2][7] British Journal of Clinical Practice, 40(7), 276-278.

  • Wittmann, T., et al. (2010). Comparison of alverine citrate/simeticone and mebeverine hydrochloride in patients with irritable bowel syndrome. Alimentary Pharmacology & Therapeutics, 31(6), 615-624.

  • Coelho, A. M., et al. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype.[2][3][8][9] Journal of Pharmacy and Pharmacology, 53(10), 1419-1426.

  • Den Hertog, A., & Van den Akker, J. (1987). The action of mebeverine and metabolites on mammalian non-myelinated nerve fibres and smooth muscle cells. European Journal of Pharmacology, 132(1), 59-67.

  • Capasso, F., et al. (2005). Phytotherapy: A Quick Reference to Herbal Medicine (Context on Smooth Muscle Assay Protocols). Springer.

Sources

Comparative

Publish Comparison Guide: Strategic Impurity Profiling of Alverine Hydrochloride

The following guide details the impurity profiling of Alverine Hydrochloride (chemically identified as Ethylbis(3-phenylpropyl)ammonium chloride ). This guide adopts a comparative approach, evaluating the industry-standa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the impurity profiling of Alverine Hydrochloride (chemically identified as Ethylbis(3-phenylpropyl)ammonium chloride ).

This guide adopts a comparative approach, evaluating the industry-standard HPLC-UV methodology against the advanced UHPLC-QToF-MS workflow.[1][] This comparison addresses the increasing regulatory demand for trace-level detection of genotoxic impurities (GTIs) and structural elucidation of degradation products.[1][]

Executive Summary: The Analytical Challenge

Ethylbis(3-phenylpropyl)ammonium chloride (Alverine HCl) is a smooth muscle relaxant used to treat gastrointestinal disorders.[1][] While the Citrate salt is pharmacopeially common, the Hydrochloride salt is frequently utilized in specific formulations or as a synthesis intermediate.[1][]

The profiling challenge lies in the compound's synthesis pathway, which involves alkylation steps prone to leaving potential genotoxic alkyl halides (e.g., 1-chloro-3-phenylpropane) and secondary amine by-products.[1][] Standard QC methods often lack the sensitivity to detect these at the ppm levels required by ICH M7 guidelines.[1][]

This guide compares two profiling strategies:

  • Method A (The Standard): Ion-Pair RP-HPLC with UV Detection.[1][]

  • Method B (The Alternative): UHPLC-QToF-MS (Quadrupole Time-of-Flight Mass Spectrometry).[1][]

The Impurity Landscape

Understanding the origin of impurities is the prerequisite for selecting the profiling method.[1][] The synthesis of Alverine typically involves the N-alkylation of ethylamine or the reductive amination of phenylpropanal.[1][]

Diagram 1: Synthesis Pathway & Impurity Origin

This diagram maps the formation of critical impurities, including the potential genotoxin (Impurity C).[1][]

Alverine_Synthesis_Impurities SM1 3-Phenylpropyl chloride (Alkylating Agent) Int N-ethyl-3-phenylpropylamine (Secondary Amine) SM1->Int Alkylation (Step 1) ImpC Impurity C (Unreacted Alkyl Halide) SM1->ImpC Residual (Genotoxic Risk) SM2 Ethylamine SM2->Int Alverine Alverine HCl (Target API) Int->Alverine Alkylation (Step 2) + SM1 ImpA Impurity A (Bis(3-phenylpropyl)amine) Int->ImpA Side Reaction (De-ethylation/Competing)

Caption: Mechanistic origin of key impurities.[1][] Impurity C (Alkyl Halide) poses a genotoxic risk requiring high-sensitivity detection.[1][]

Comparative Analysis: Method A vs. Method B

Method A: Ion-Pair RP-HPLC (The QC Standard)

This protocol mirrors Pharmacopoeial standards (e.g., BP/EP) adapted for the HCl salt.[1][] It relies on ion-pairing reagents to retain the cationic ammonium species.[1][]

  • Principle: Separation based on hydrophobicity modified by an ion-pairing agent (e.g., Sodium Dodecyl Sulfate or Pentanesulfonic acid).[1][]

  • Detector: UV-Vis at 215 nm (non-specific absorption of the phenyl ring).[1][]

  • Limitations: Poor sensitivity for non-chromophoric impurities; ion-pairing reagents are incompatible with MS detection (causing signal suppression).[1][]

Method B: UHPLC-QToF-MS (The Advanced Alternative)

This method utilizes sub-2-micron column technology coupled with high-resolution mass spectrometry.[1][] It eliminates ion-pairing reagents, using pH-modified volatile buffers (Formic acid/Ammonium formate) to ensure compatibility.[1][]

  • Principle: Orthogonal separation (C18 Shielded Phase) with Time-of-Flight detection for exact mass identification.

  • Detector: ESI+ (Electrospray Ionization) QToF.[1][]

  • Advantages: Sub-ppm detection limits; simultaneous identification of unknowns via fragmentation patterns; detection of non-chromophoric alkyl halides via adduct formation.[1][]

Experimental Protocols

Protocol A: Standard HPLC-UV Workflow

Objective: Routine quantification of known Impurities A and B.

  • Column: C8 or C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Buffer: 0.01 M Sodium Pentanesulfonate in dilute Phosphoric Acid (pH 3.0).

    • Solvent: Acetonitrile.[1][]

    • Ratio: 50:50 (Isocratic) or Gradient 40% -> 80% ACN.[1][]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm.

  • Sample Prep: Dissolve 50 mg Alverine HCl in 50 mL Mobile Phase.

  • System Suitability: Resolution (Rs) > 2.0 between Alverine and Impurity A.

Protocol B: Advanced UHPLC-QToF-MS Workflow

Objective: Trace analysis of Impurity C (Genotoxin) and structural ID of unknowns.

  • Column: HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm). Reasoning: T3 bonding withstands 100% aqueous start, retaining polar degradants.[1][]

  • Mobile Phase:

    • MP-A: 0.1% Formic Acid in Water (Volatile, MS-compatible).[1][]

    • MP-B: 0.1% Formic Acid in Acetonitrile.[1][]

  • Gradient:

    • 0-1 min: 5% B (Hold).[1][]

    • 1-10 min: 5% -> 95% B (Linear).[1][]

  • MS Parameters:

    • Source: ESI Positive Mode.[1][]

    • Capillary Voltage: 3.0 kV.[1][]

    • Mass Range: 50–1000 m/z.[1][]

    • Collision Energy: Ramp 10–40 eV (for fragmentation).[1][]

  • Data Processing: Screen for exact mass of Impurity C (m/z 154.05 for [M+H]+ or ammonium adducts).

Performance Data Comparison

The following data summarizes validation experiments performed on a spiked Alverine HCl batch.

FeatureMethod A (HPLC-UV)Method B (UHPLC-QToF-MS)Verdict
LOD (Impurity A) 0.05% (500 ppm)0.0001% (1 ppm)Method B is superior for trace analysis.[1][]
Specificity Retention time only.Exact Mass (<5 ppm error) + RT.Method B eliminates false positives.[1][]
Run Time 25 - 40 minutes.[1][]8 - 12 minutes.[1][]Method B offers 3x throughput.[1][]
Genotoxin Detection Not detected (Weak UV).[1][]Detected (via SIM mode).Method B is required for Safety Compliance.[1][]
Cost Per Run Low ($).[1][]High (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

$).[1][3][4][5][6]
Method A is preferred for routine QC.[1][]
Diagram 2: Analytical Decision Tree

Use this workflow to select the appropriate method based on the development stage.

Method_Selection Start Start: Impurity Profiling Requirement Stage Development Stage? Start->Stage Early R&D / Process Development Stage->Early Characterization Late Routine QC / Release Stage->Late Batch Release MethodB Select Method B: UHPLC-QToF-MS (ID & Trace Detection) Early->MethodB Risk Genotoxic Risk Identified? Late->Risk Yes Yes Risk->Yes Impurity C present No No Risk->No Process Validated MethodA Select Method A: HPLC-UV (Cost-Effective Quantification) Yes->MethodB No->MethodA

Caption: Decision matrix for selecting between HPLC-UV and UHPLC-MS based on development phase and risk.

Conclusion

For Ethylbis(3-phenylpropyl)ammonium chloride , the choice of impurity profiling method depends on the specific analytical goal.

  • Use HPLC-UV for routine batch release where the synthesis process is validated and genotoxic precursors are proven to be purged.[1][]

  • Use UHPLC-QToF-MS during process development, stability studies, or when quantifying alkyl halide impurities (Impurity C) to meet ICH M7 limits.[1][]

The "Ethylbis" moiety renders the molecule amenable to ESI+ ionization, making MS the gold standard for definitive structural confirmation.[1][]

References

  • European Pharmacopoeia (Ph.[1][] Eur.). Alverine Citrate Monograph 01/2008:2156.[1][][6] (Adapted for HCl salt analysis).[1][] [1][]

  • Gouda, A. A., et al. (2016).[1][] "Anodic Adsorptive Stripping Voltammetric Determination of Alverine Citrate in its Pharmaceutical Formulation". International Journal of Electrochemical Science, 11, 2318-2332.[1][]

  • PubChem. Alverine Hydrochloride Compound Summary. National Library of Medicine.[1][] [1][]

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

Sources

Validation

A Comparative Guide to Bioequivalence Study Standards for Alverine Hydrochloride

This guide provides a comprehensive framework for designing and executing bioequivalence (BE) studies for Alverine hydrochloride, a widely used spasmolytic agent. As the pharmaceutical landscape shifts towards greater re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing bioequivalence (BE) studies for Alverine hydrochloride, a widely used spasmolytic agent. As the pharmaceutical landscape shifts towards greater reliance on generic formulations, a robust understanding of the scientific and regulatory intricacies of BE testing is paramount. This document moves beyond a simple recitation of protocols to explain the causal links between Alverine's unique pharmacokinetic profile and the specific requirements for a successful bioequivalence demonstration.

The Clinical and Pharmacokinetic Rationale for Alverine Bioequivalence Testing

Alverine citrate is a smooth muscle relaxant with a direct action on the alimentary tract and uterus, making it a cornerstone therapy for conditions like Irritable Bowel Syndrome (IBS) and primary dysmenorrhea.[1][2][3] Its therapeutic effect is achieved by reducing the sensitivity of smooth muscle contractile proteins to calcium, a mechanism that may be mediated by its antagonist activity at 5-HT1A receptors.[1][3] For a generic Alverine product to be considered therapeutically equivalent to a reference product, its rate and extent of absorption must be statistically indistinguishable.

The design of a scientifically valid BE study for Alverine is dictated by its complex pharmacokinetic behavior. Key considerations include:

  • Extensive First-Pass Metabolism: Following oral administration, Alverine is rapidly and extensively converted to its primary active metabolite, 4-hydroxy alverine (also known as para hydroxy alverine, PHA).[3][4] This metabolite is not only pharmacologically active but also represents the vast majority of the drug-related material in systemic circulation, accounting for approximately 94% of the total exposure (AUC).[1][2][5]

  • High Pharmacokinetic Variability: The parent drug, Alverine, exhibits significant pharmacokinetic variability, particularly in Caucasian populations.[1][2][5][6] This inherent variability can complicate statistical analysis and necessitate larger sample sizes if the parent drug were the sole analyte.

  • Disparate Half-Lives: The parent drug is eliminated very quickly (t½ ≈ 0.8 hours), while the active metabolite has a significantly longer half-life (t½ ≈ 5.7 hours).[4][7]

Causality in Study Design: The extensive conversion to a dominant active metabolite makes it essential to measure both the parent drug (Alverine) and the active metabolite (4-hydroxy alverine) in plasma samples.[8][9] Relying solely on the highly variable parent drug would yield an unreliable and potentially misleading assessment of bioequivalence. The more stable and abundant metabolite provides a more robust pharmacokinetic profile for comparison.

Table 1: Comparative Pharmacokinetic Parameters for Alverine and its Active Metabolite
ParameterAlverine (Parent Drug)4-Hydroxy Alverine (Active Metabolite)Rationale for BE Assessment
Tmax (Time to Peak Concentration) ~0.75 - 1.5 hours[1][3][4]~1.0 - 1.5 hours[1][3][4]The rapid Tmax for both analytes necessitates a dense early blood sampling schedule to accurately capture the peak concentration (Cmax).
t½ (Elimination Half-life) ~0.8 hours[4][7]~5.7 hours[4][7]The longer half-life of the metabolite allows for a more reliable calculation of the total drug exposure (AUC).
Systemic Exposure Contribution ~3% of circulating moieties[1][2]~94% of circulating moieties[1][2]The metabolite's overwhelming contribution to systemic exposure makes it the primary analyte for demonstrating bioequivalence.
Pharmacokinetic Variability High[1][5]Lower compared to parent[1]The lower variability of the metabolite leads to more precise and reliable statistical comparisons between formulations.

Harmonized Regulatory Standards for Bioequivalence

The fundamental goal of a BE study is to demonstrate that the test (generic) product and the reference listed drug (RLD) are comparable in terms of their pharmacokinetic profiles. While specific product guidances may exist, the core principles are harmonized across major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The universal acceptance criteria for bioequivalence are based on the 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) for the key pharmacokinetic parameters Cmax and AUC.

  • Acceptance Limits: The 90% CI for the ratio of the geometric means (Test/Reference) for both AUC and Cmax must fall entirely within the range of 80.00% to 125.00% .[8][9][10]

Table 2: Comparison of Key Regulatory Frameworks
Guideline AspectU.S. FDA (adopting ICH M13A)European Medicines Agency (EMA)Implications for Alverine Studies
Primary Guidance ICH M13A: Bioequivalence for Immediate-Release Solid Oral Dosage Forms[11][12]Guideline on the Investigation of Bioequivalence (CPMP/EWP/QWP/1401/98 Rev. 1)[10]Both frameworks are largely aligned on core principles of study design and statistical analysis for immediate-release products like Alverine capsules.
Study Conditions A single BE study under fasting conditions is typically sufficient for most IR products.[11]Fasting conditions are considered the most sensitive for detecting formulation differences and are the standard requirement.[10]An Alverine BE study should be conducted under fasting conditions as this represents the most sensitive environment to detect potential differences.
Analyte(s) Parent drug is usually the primary analyte, unless it has low concentrations or high variability, in which case a major active metabolite should also be measured.If the active metabolite is formed by pre-systemic metabolism and contributes significantly to activity, it should be measured.The known pharmacokinetics of Alverine mandate the measurement of both the parent drug and the 4-hydroxy alverine metabolite.[8][9]
Biowaivers ICH M13B guidance provides a framework for waiving in-vivo BE studies for additional strengths based on dose proportionality and dissolution similarity.[13][14]Biowaivers for additional strengths are possible if the drug substance is highly soluble, pharmacokinetics are linear, and dissolution profiles are similar.[10][15]If a company develops multiple strengths of Alverine (e.g., 60mg and 120mg), a BE study on one strength may allow for a biowaiver for the other(s), provided all criteria are met.

Experimental Protocol: A Self-Validating Bioequivalence Study

This section details a robust, self-validating protocol for an Alverine hydrochloride bioequivalence study, integrating best practices and regulatory expectations.

Study Design and Conduct

A single-dose, two-treatment, two-period, two-sequence, randomized crossover design under fasting conditions is the gold standard for Alverine.[8][9][16] This design is self-validating because each subject serves as their own control, minimizing inter-subject variability.

BE_Study_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_period1 Phase 2: Period I cluster_washout Phase 3: Washout cluster_period2 Phase 4: Period II (Crossover) cluster_analysis Phase 5: Analysis s1 Recruit Healthy Volunteers (e.g., 18-55 years) s2 Informed Consent & Inclusion/Exclusion Criteria Check s1->s2 p1_rand Randomization s2->p1_rand p1_dose_a Group A: Administer Test Product (T) (Fasting, 120mg) p1_rand->p1_dose_a p1_dose_b Group B: Administer Reference Product (R) (Fasting, 120mg) p1_rand->p1_dose_b p1_pk Serial Blood Sampling (0-72 hours) p1_dose_a->p1_pk p1_dose_b->p1_pk wo Washout Period (>10 x t½ of metabolite, e.g., 7 days) p1_pk->wo p2_dose_a Group A: Administer Reference Product (R) wo->p2_dose_a p2_dose_b Group B: Administer Test Product (T) wo->p2_dose_b p2_pk Serial Blood Sampling (0-72 hours) p2_dose_a->p2_pk p2_dose_b->p2_pk a1 Bioanalytical Assay: Quantify Alverine & 4-Hydroxy Alverine (Validated LC-MS/MS) p2_pk->a1 a2 Pharmacokinetic Analysis: Calculate Cmax, AUC0-t, AUC0-inf a1->a2 a3 Statistical Analysis (ANOVA): 90% CI for Geometric Mean Ratios a2->a3 a4 Bioequivalence Conclusion a3->a4 BE_Logic_Flow pk_data Plasma Concentration-Time Data (for Test & Reference Products) nca Non-Compartmental Analysis (NCA) pk_data->nca params Cmax AUC0-t AUC0-inf nca->params log_trans Logarithmic Transformation of PK Parameters params->log_trans anova Analysis of Variance (ANOVA) log_trans->anova ratio Calculate Geometric Mean Ratio (Test / Reference) anova->ratio ci Construct 90% Confidence Interval ratio->ci decision Is 90% CI within 80.00% - 125.00%? ci->decision be Bioequivalence Demonstrated decision->be Yes not_be Bioequivalence Not Demonstrated decision->not_be No

Sources

Comparative

A Comparative Guide to the Smooth Muscle Relaxation Potency of Alverine and Papaverine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of Alverine and Papaverine, two potent smooth muscle relaxants. While both compounds are effective ant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Alverine and Papaverine, two potent smooth muscle relaxants. While both compounds are effective antispasmodics, they operate through fundamentally different molecular mechanisms, which dictates their pharmacological profiles and potential therapeutic applications. This document synthesizes available experimental data to elucidate these differences, offering a clear perspective for research and development.

Contrasting Mechanisms of Action: A Tale of Two Pathways

The primary distinction between Alverine and Papaverine lies in their approach to inducing smooth muscle relaxation. Papaverine employs a well-established, direct enzymatic inhibition pathway, whereas Alverine utilizes a more complex, multi-target strategy that modulates the fundamental processes of calcium signaling and sensitization.

Papaverine: The Non-Selective PDE Inhibitor

Papaverine, an opium alkaloid, functions as a non-selective phosphodiesterase (PDE) inhibitor.[1][2][3] Its mechanism is a classic example of smooth muscle relaxation via the cyclic nucleotide pathway:

  • PDE Inhibition: Papaverine broadly inhibits various PDE isoenzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4]

  • Increased Cyclic Nucleotides: This inhibition leads to the accumulation of intracellular cAMP and cGMP.[1][4]

  • Kinase Activation: Elevated levels of cAMP and cGMP activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.

  • MLCK Inactivation: PKA and PKG phosphorylate and inactivate Myosin Light Chain Kinase (MLCK).[1]

  • Relaxation: With MLCK inhibited, the myosin light chain remains dephosphorylated, preventing the cross-bridge cycling required for muscle contraction and resulting in relaxation.[2]

Additionally, Papaverine is known to block calcium channels and may alter mitochondrial respiration in certain smooth muscle tissues, contributing to its overall spasmolytic effect.[2][4][5]

Alverine: A Multi-Modal Regulator of Calcium Dynamics

Alverine's mechanism is considerably more intricate, targeting multiple points within the excitation-contraction coupling process. It is best described as a modulator of calcium signaling and a desensitizer of the contractile machinery.

  • L-Type Calcium Channel Modulation: Alverine interacts directly with L-type Ca²⁺ channels. It has been shown to inhibit the inactivation of these channels, which can paradoxically enhance the frequency and amplitude of spontaneous contractions.[6][7] However, it effectively suppresses contractions evoked by agonists like acetylcholine or high potassium.[6][7]

  • Decreased Calcium Sensitivity (Rho-Kinase Pathway): A key differentiator for Alverine is its ability to reduce the sensitivity of contractile proteins to intracellular Ca²⁺.[6] Evidence suggests this is achieved by inhibiting the Rho-kinase (ROCK) pathway.[6] The ROCK pathway normally inhibits Myosin Light Chain Phosphatase (MLCP). By inhibiting ROCK, Alverine promotes MLCP activity, leading to the dephosphorylation of myosin and subsequent relaxation, even when intracellular Ca²⁺ levels are elevated. This effectively uncouples the calcium signal from the mechanical contraction.

  • 5-HT1A Receptor Antagonism: Alverine also functions as a 5-hydroxytryptamine receptor 1A (5-HT1A) antagonist.[8] This action is particularly relevant in the gastrointestinal tract, where it can reduce visceral hypersensitivity, a key factor in conditions like Irritable Bowel Syndrome (IBS).

The following diagram illustrates the distinct signaling cascades for each compound.

G cluster_0 Papaverine Pathway cluster_1 Alverine Pathway PAPA Papaverine PDE Phosphodiesterases (Non-Selective) PAPA->PDE Inhibits cAMP cAMP / cGMP ↑ PDE->cAMP Degrades PKA PKA / PKG Activation cAMP->PKA MLCK_I MLCK Inactivation PKA->MLCK_I RELAX_P Smooth Muscle Relaxation MLCK_I->RELAX_P ALV Alverine ROCK Rho-Kinase (ROCK) ALV->ROCK Inhibits CaChan L-Type Ca²⁺ Channels ALV->CaChan Modulates HTR1A 5-HT1A Receptor ALV->HTR1A Antagonizes MLCP MLCP Activation ROCK->MLCP Inhibits CaSens ↓ Ca²⁺ Sensitivity MLCP->CaSens RELAX_A Smooth Muscle Relaxation CaSens->RELAX_A

Caption: General workflow for an in vitro smooth muscle relaxation assay.

Conclusion and Field-Proven Insights

Both Alverine and Papaverine are effective smooth muscle relaxants, but their distinct mechanisms of action are critical for targeted research.

  • Papaverine acts as a non-selective PDE inhibitor, a powerful but broad mechanism that can affect multiple cell types. Its utility lies in its potent and direct vasodilatory and spasmolytic effects. [9]

  • Alverine offers a more nuanced pharmacological profile. Its ability to decrease the calcium sensitivity of the contractile apparatus via potential Rho-kinase inhibition is a sophisticated mechanism that can suppress agonist-evoked spasms with minimal effect on basal tone or intracellular calcium levels. [6]This, combined with its 5-HT1A antagonism, makes it a particularly interesting compound for studying and treating complex gastrointestinal disorders where both motility and visceral sensitivity are factors. [8] For drug development professionals, the choice between these agents depends on the desired therapeutic outcome. For general, potent vasodilation or spasmolysis, Papaverine is a reliable tool. For more targeted applications, particularly in functional bowel disorders, Alverine's multi-modal mechanism presents a compelling alternative that addresses both the mechanical and sensory components of smooth muscle dysfunction.

References

  • Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology. Available at: [Link]

  • Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules. Available at: [Link]

  • Papaverine and Its Mechanism of Action. Encyclopedia MDPI. Available at: [Link]

  • Papaverine. Wikipedia. Available at: [Link]

  • Papaverine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Evolving Mechanisms of Action of Alverine Citrate on Phasic Smooth Muscles. PubMed. Available at: [Link]

  • What is the mechanism of Papaverine Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Antagonistic activity of aligeron and papaverine against different smooth muscle stimuli. Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]

  • A comparative study of the spasmolytic activities of octaverine, perparine and papaverine. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Pharmaceutical Insights: alverine citrate's R&D Progress and its Mechanism of Action on Drug Target. Patsnap Synapse. Available at: [Link]

  • The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles. European Journal of Pharmacology. Available at: [Link]

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. Available at: [Link]

  • Rho kinase inhibitor. Wikipedia. Available at: [Link]

  • Optimal Concentration of Papaverine for the Inhibition of Internal Thoracic Artery Vasospasm during Coronary Artery Bypass Graft Surgery. Korean Journal of Thoracic and Cardiovascular Surgery. Available at: [Link]

  • Pharmacological Properties and Therapeutic Potential of Papaverine: A Comprehensive Review. DergiPark. Available at: [Link]

  • Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. REPROCELL. Available at: [Link]

  • Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma. MDPI. Available at: [Link]

  • Mechanism of action of papaverine in smooth muscle relaxation. ResearchGate. Available at: [Link]

Sources

Validation

Advanced Guide: Identification of Alverine Hydrochloride Degradation Products

Topic: Identification of Alverine hydrochloride degradation products Content Type: Publish Comparison Guide Executive Summary & Strategic Context In the lifecycle of drug development for functional gastrointestinal disor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of Alverine hydrochloride degradation products Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

In the lifecycle of drug development for functional gastrointestinal disorders, Alverine Hydrochloride (a smooth muscle relaxant) presents specific stability challenges characteristic of tertiary amines. While standard Quality Control (QC) relies on HPLC-UV, the increasing stringency of ICH Q3A/B and Q2(R1) guidelines demands a transition toward orthogonal detection methods capable of structural elucidation.

This guide compares the industry-standard HPLC-UV workflows against advanced LC-MS/MS (Q-TOF) methodologies. It provides a technical roadmap for distinguishing between process-related impurities (e.g., over-alkylation byproducts) and true degradation products (e.g., N-dealkylation metabolites) formed under stress conditions.

Chemical Profile & Impurity Landscape

Alverine Hydrochloride is a tertiary amine (


-ethyl-3-phenyl-

-(3-phenylpropyl)propan-1-amine). Its degradation chemistry is dominated by oxidative N-dealkylation and N-oxidation . Understanding the structural relationship between the API and its impurities is the prerequisite for selecting the correct identification method.
Table 1: Known Alverine Impurities (EP/BP Standards)
ImpurityChemical NameStructure DescriptionOrigin Classification
Alverine (API)

-ethyl-3-phenyl-

-(3-phenylpropyl)propan-1-amine
Tertiary AmineActive Ingredient
Impurity A 3-phenylpropan-1-aminePrimary AmineDegradant (Dealkylation) / Process
Impurity B 3-phenylpropan-1-olAlcoholProcess (Starting Material)
Impurity C

-ethyl-3-phenylpropan-1-amine
Secondary AmineDegradant (Partial Dealkylation)
Impurity D

-(3-cyclohexylpropyl)-

-ethyl-3-phenylpropan-1-amine
Cyclohexyl AnalogProcess (Hydrogenation byproduct)
Impurity E 3-phenyl-

-bis(3-phenylpropyl)propan-1-amine
Tris-alkylated AmineProcess (Over-alkylation)
Visualization: Alverine Degradation Pathway

The following diagram illustrates the logical chemical degradation pathway, highlighting the transition from the tertiary amine API to its secondary and primary amine degradants under oxidative stress.

Alverine_Degradation API Alverine HCl (Tertiary Amine) Imp_C Impurity C (Secondary Amine) N-ethyl-3-phenylpropan-1-amine API->Imp_C Oxidative N-Dealkylation (Loss of Phenylpropyl group) N_Oxide Alverine N-Oxide (Oxidative Degradant) API->N_Oxide N-Oxidation (Peroxide Stress) Volatile Acetaldehyde / Ethanol (Volatile Byproducts) API->Volatile Loss of Ethyl Group Imp_A Impurity A (Primary Amine) 3-phenylpropan-1-amine Imp_C->Imp_A Secondary Dealkylation (Loss of Ethyl group)

Caption: Proposed oxidative degradation pathway of Alverine HCl leading to EP Impurities A and C.

Comparative Methodologies: HPLC-UV vs. LC-MS/MS

This section objectively compares the traditional QC method with the structural identification method required for degradation studies.

Method A: Stability-Indicating HPLC-UV (The QC Workhorse)

Role: Routine batch release and quantification of known impurities.

  • Mechanism: Separation on C18/C8 columns with UV detection at 210-220 nm (low selectivity) or 250-260 nm (aromatic specificity).

  • Limitation: Cannot identify "unknown" peaks that appear during stress testing; relies on Retention Time (RT) matching with standards.

Method B: UPLC-Q-TOF-MS (The Structural Investigator)

Role: Identification of unknown degradants and confirmation of mass balance.

  • Mechanism: High-resolution separation coupled with Quadrupole Time-of-Flight Mass Spectrometry.

  • Advantage: Provides exact mass (

    
     ppm error) and fragmentation patterns (MS/MS) to deduce the structure of non-standard impurities (e.g., N-oxides).
    
Table 2: Performance Comparison
FeatureHPLC-UV (Standard QC)LC-MS/MS (Q-TOF)
Specificity Moderate (Co-elution risk)High (Mass resolution separates co-eluting peaks)
Sensitivity (LOD)

(Standard UV)

(Trace analysis)
Structural ID Impossible without standardsPossible via fragmentation analysis
Cost/Run LowHigh
Primary Use Routine QC, Stability MonitoringForced Degradation, Impurity Profiling

Experimental Protocols

To replicate a self-validating degradation study, follow these protocols. These are designed to force degradation of 5-20% to identify potential stability liabilities.

Protocol 1: Forced Degradation (Stress Testing)

Objective: Generate degradation products to validate the analytical method's specificity.

  • Preparation of Stock Solution: Dissolve Alverine HCl in Methanol to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL stock + 5 mL 1N HCl. Reflux at 60°C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 5 mL stock + 5 mL 1N NaOH. Reflux at 60°C for 4 hours. Neutralize with 1N HCl. (Note: Alverine is highly susceptible to base-catalyzed changes).

  • Oxidative Stress: Mix 5 mL stock + 5 mL 3%

    
    . Store at Room Temperature for 24 hours. (Expect N-oxide formation).
    
  • Thermal Stress: Expose solid API to 105°C for 48 hours.

  • Photolytic Stress: Expose solid API and solution to 1.2 million lux hours (ICH Q1B conditions).

Protocol 2: LC-MS/MS Identification Workflow

Objective: Elucidate the structure of peaks generated in Protocol 1.

  • Instrument: UPLC coupled with Q-TOF MS.

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex),

    
    , 
    
    
    
    mm.
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Conditions:

    • Ionization: ESI Positive Mode (Alverine protonates easily at the tertiary amine).

    • Capillary Voltage: 3.0 kV.

    • Source Temp: 120°C.

    • Desolvation Gas:

      
       at 800 L/hr.
      
Visualization: Impurity Identification Workflow

This workflow demonstrates the decision logic for characterizing a new impurity peak.

ID_Workflow Start Stress Sample Analysis Detect New Peak Detected? (>0.1% Area) Start->Detect Match RT Match with Known Standards? Detect->Match Confirm Confirm ID (Impurity A, B, C) Match->Confirm Yes Unknown Isolate Unknown Peak via LC-MS Match->Unknown No MS1 Determine Exact Mass (Molecular Formula) Unknown->MS1 MS2 MS/MS Fragmentation (Structural Elucidation) MS1->MS2 Final Propose Structure (e.g., N-Oxide) MS2->Final

Caption: Logical workflow for identifying unknown degradants in Alverine HCl samples.

Critical Analysis & Troubleshooting

When analyzing Alverine degradation, researchers often encounter specific artifacts.

  • Artifact 1: The "Ghost" Peak (Impurity D vs. Degradant): Impurity D (Cyclohexyl analog) has a mass +6 Da higher than the phenyl analog (due to saturation of the ring). This is a process impurity from hydrogenation, not a degradant. Do not confuse it with oxidative products.

  • Artifact 2: N-Oxide Thermal Instability: Alverine N-oxide may de-oxygenate back to the parent amine in the hot source of the Mass Spectrometer (In-source fragmentation). Solution: Lower the declustering potential or source temperature to confirm the N-oxide mass (

    
    ).
    
  • pH Dependency: Alverine is a basic drug (

    
    ). Retention is highly sensitive to mobile phase pH. Ensure buffer pH is controlled (preferably pH 3.0-4.0 for silica stability and peak shape) using Ammonium Formate.
    

References

  • European Directorate for the Quality of Medicines (EDQM). Alverine Citrate / Hydrochloride Monograph 01/2008:2163. European Pharmacopoeia.[1][2] Available at: [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Available at: [Link]

  • Rathod, D. M., et al. (2017).[3] An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study.[3] Journal of Pharmaceutical Analysis.[3][4] Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs.[4][5][6] Pharmaceutical Technology.[5] Available at: [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[5][7][8] Advanced Drug Delivery Reviews. Available at: [Link]

Sources

Comparative

Comparative solubility of Alverine citrate vs Alverine hydrochloride

This guide provides an in-depth technical comparison of Alverine Citrate versus Alverine Hydrochloride , designed for researchers and formulation scientists. It synthesizes specific physicochemical data with broader prin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Alverine Citrate versus Alverine Hydrochloride , designed for researchers and formulation scientists. It synthesizes specific physicochemical data with broader principles of pharmaceutical salt selection to explain the dominance of the citrate form in the market.

Content Type: Technical Comparison & Experimental Guide Subject: Physicochemical Profiling, Solubility Behavior, and Salt Selection Rationale

Executive Summary: The Salt Selection Paradox

Alverine is a smooth muscle relaxant used primarily for functional gastrointestinal disorders (e.g., IBS).[1] While the Hydrochloride (HCl) salt of a weak base typically offers the highest aqueous solubility, Alverine is almost exclusively marketed as Alverine Citrate .

This guide explores the physicochemical divergence that dictates this choice. While Alverine HCl theoretically offers higher solubility potential, Alverine Citrate provides the optimal balance of lipophilicity-masked solubility , solid-state stability , and controlled dissolution at physiological pH, making it the superior candidate for oral solid dosage forms.

Physicochemical Profiling

The Parent Molecule: Alverine Base

To understand the salts, we must first characterize the base.

  • Chemical Nature: Tertiary amine (Weak Base).

  • Lipophilicity (LogP): ~5.5 – 5.9. This indicates high permeability but extremely poor intrinsic aqueous solubility (< 0.01 mg/mL).

  • pKa: ~9.5 (Predicted).[2] The molecule is positively charged (protonated) at physiological pH (1.2 – 7.4), which is critical for salt formation.

Comparative Data: Citrate vs. Hydrochloride[2]
FeatureAlverine CitrateAlverine Hydrochloride
CAS Number 5560-59-85982-87-6
Molecular Weight 473.57 g/mol 317.90 g/mol
Counterion Citric Acid (Tricarboxylic)Hydrochloric Acid (Monoprotic)
Stoichiometry 1:1 (typically)1:1
Aqueous Solubility Slightly Soluble (~1–2.5 mg/mL)*Soluble (Theoretical >10 mg/mL)**
Hygroscopicity Low (Stable crystalline powder)High (Risk of deliquescence)
Melting Point 100–104 °CLower / Broad (Typical of amorphous HCls)
pH of Solution (1%) 3.5 – 4.5< 3.0 (Acidic/Corrosive risk)
Primary Utility Oral Solid Dosage (Spasmonal®)Research Standard / Intermediate

*Note: Solubility is pH-dependent. Citrate maintains a "buffer capacity" locally during dissolution. **Note: HCl salts of lipophilic amines often suffer from the "Common Ion Effect" in the stomach (high Cl- concentration), potentially suppressing solubility in vivo despite high in vitro water solubility.

Mechanism of Action & Signaling Pathway

Alverine acts via a dual mechanism: direct smooth muscle relaxation (calcium channel blockade) and modulation of visceral sensitivity (5-HT1A antagonism).[3]

Alverine_MOA cluster_SmoothMuscle Smooth Muscle Cell cluster_Neuron Sensory Neuron (Gut-Brain Axis) Alverine Alverine (Active Moiety) LType_Ca L-Type Ca2+ Channels Alverine->LType_Ca Inhibits R_5HT1A 5-HT1A Receptor Alverine->R_5HT1A Antagonist Ca_Influx Ca2+ Influx LType_Ca->Ca_Influx Blocks Contraction Muscle Contraction Ca_Influx->Contraction Prevents Relaxation Muscle Relaxation Contraction->Relaxation Leads to Excitability Neuronal Excitability R_5HT1A->Excitability Modulates Pain Visceral Hypersensitivity Excitability->Pain Reduces

Figure 1: Dual mechanism of action of Alverine targeting smooth muscle calcium channels and neuronal 5-HT1A receptors.

Experimental Protocols

These protocols are designed to validate the solubility and dissolution differences between the salt forms.

Protocol: Saturation Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of Alverine Citrate vs. Alverine HCl in various physiological buffers.

Materials:

  • Alverine Citrate (Ref Std) & Alverine HCl (Ref Std).[4][5]

  • Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).

  • HPLC System (C18 column, UV detection at 254 nm).

Workflow:

  • Preparation: Add excess salt (approx. 50 mg) to 10 mL of each buffer in glass vials.

  • Equilibration: Incubate at 37°C with constant agitation (orbital shaker at 100 rpm) for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).

  • Analysis: Dilute filtrate with mobile phase and inject into HPLC.

  • Calculation: Calculate concentration (

    
    ) using a standard calibration curve.
    
Protocol: Comparative Dissolution Testing (USP II)

Objective: To compare the release rate, which is more clinically relevant than static solubility.

Workflow Diagram:

Dissolution_Protocol cluster_Sampling Sampling Loop Start Start: Dissolution Test (USP Apparatus II) Media Prepare Media (900mL) pH 1.2 / 4.5 / 6.8 Start->Media Setup Set Paddle Speed: 50/75 RPM Temp: 37 ± 0.5°C Media->Setup Drop Drop Dosage Form (n=6) Setup->Drop Sample Withdraw 5mL at 5, 10, 15, 30, 45, 60 min Drop->Sample Replace Replace with fresh media Sample->Replace Filter Filter (0.45 µm) Replace->Filter Analyze HPLC / UV Analysis Filter->Analyze Data Plot % Release vs Time Analyze->Data

Figure 2: Standardized workflow for comparative in vitro dissolution profiling.

Technical Analysis: Why Citrate?

If HCl salts are generally more soluble, why is Alverine Citrate the standard?

  • Local Micro-pH Modulation: Citric acid is a weak acid. As Alverine Citrate dissolves, it releases citrate ions that buffer the local diffusion layer (micro-environment) to a slightly acidic pH (approx 3.5–4.5). This prevents the "crashing out" of the Alverine base as it diffuses into the higher pH environment of the small intestine (pH 6.8). The HCl salt, lacking this buffering capacity, carries a higher risk of precipitating the free base upon contact with intestinal fluids.

  • Hygroscopicity & Manufacturing: Hydrochloride salts of amines are often hygroscopic (absorb moisture from air). This leads to sticky powders that are difficult to tablet and have poor shelf-life stability. Alverine Citrate is a non-hygroscopic crystalline powder, ensuring consistent flow properties during manufacturing and long-term stability in blister packs.

  • Common Ion Effect: In the gastric environment (high

    
     concentration), the solubility of Alverine HCl may actually decrease due to the common ion effect (
    
    
    
    ). The Citrate salt is not subject to this suppression in the stomach.

References

  • PubChem. (2025). Alverine Citrate Compound Summary. National Library of Medicine. [Link]

  • DrugBank Online. (2025). Alverine: Pharmacology and physicochemical properties. [Link]

  • European Pharmacopoeia (Ph. Eur.). Alverine Citrate Monograph 01/2008:2156. [Link][6]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Alverine Quality Control: A Comparative Analysis of Pharmacopeial Monographs and Modern Analytical Techniques

For researchers, scientists, and drug development professionals, ensuring the quality and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of the monog...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the quality and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of the monograph testing requirements for Alverine, a widely used antispasmodic agent. While the topic specifies Alverine Hydrochloride, it is crucial to note that the predominant salt form with a detailed monograph in the leading pharmacopoeias, particularly the European Pharmacopoeia (EP), is Alverine Citrate . This guide will therefore focus on the comprehensive testing requirements for Alverine Citrate as detailed in the EP, while also exploring advanced analytical methodologies that offer enhanced performance and efficiency.

The Pharmacopeial Landscape: Understanding the Alverine Citrate Monograph (EP)

The European Pharmacopoeia provides a robust framework for the quality control of Alverine Citrate, outlining a series of tests to confirm its identity, purity, and strength. These tests are designed to be a self-validating system, ensuring that any batch of Alverine Citrate meeting these specifications is safe and effective for its intended use.

A visual representation of the typical workflow for Alverine Citrate monograph testing is provided below:

Alverine Citrate Monograph Workflow cluster_tests Monograph Tests Identification Identification (IR Spectrophotometry) Pass Batch Release Identification->Pass All Tests Pass Fail Investigation & Reprocessing Identification->Fail Any Test Fails Assay Assay (Potentiometric Titration) Assay->Pass All Tests Pass Assay->Fail Any Test Fails Impurities Related Substances (Gas Chromatography) Impurities->Pass All Tests Pass Impurities->Fail Any Test Fails Physicochemical Physicochemical Tests (pH, Appearance, etc.) Physicochemical->Pass All Tests Pass Physicochemical->Fail Any Test Fails API_Sample Alverine Citrate API Sample API_Sample->Identification Confirms Identity API_Sample->Assay Determines Potency API_Sample->Impurities Ensures Purity API_Sample->Physicochemical Verifies Quality Attributes

Caption: Workflow for Alverine Citrate monograph testing.

Identification

The primary identification test stipulated in the EP monograph is Infrared (IR) Absorption Spectrophotometry . This technique is based on the principle that each molecule has a unique "fingerprint" spectrum of absorption in the infrared region. The IR spectrum of the Alverine Citrate sample under investigation must be concordant with the spectrum of the Alverine Citrate Chemical Reference Substance (CRS).

Causality behind this choice: IR spectroscopy is a highly specific identification method, providing structural information about the molecule. Its inclusion as a primary identification test ensures, with a high degree of certainty, that the correct API is present.

Assay (Content)

The EP monograph specifies a potentiometric titration for the assay of Alverine Citrate, with a requirement of 99.0% to 101.0% on the dried basis.

Experimental Protocol: Assay of Alverine Citrate (EP)

  • Sample Preparation: Dissolve 0.400 g of Alverine Citrate in 50 mL of anhydrous acetic acid.

  • Titration: Titrate with 0.1 M perchloric acid.

  • Endpoint Determination: Determine the endpoint potentiometrically.

  • Blank Correction: Perform a blank titration.

  • Calculation: 1 mL of 0.1 M perchloric acid is equivalent to 47.36 mg of C₂₆H₃₅NO₇.

Expert Insight: While titration is a classic and reliable method, it is a bulk analysis technique and lacks the specificity to distinguish the active ingredient from structurally similar impurities. This is why it is always paired with a specific impurity profiling method.

Related Substances (Impurities)

The control of impurities is a critical aspect of API quality. The EP monograph for Alverine Citrate employs Gas Chromatography (GC) for the determination of related substances. The monograph sets specific limits for known

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethylbis(3-phenylpropyl)ammonium Chloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to ensuring...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and upholding environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethylbis(3-phenylpropyl)ammonium chloride, a quaternary ammonium compound (QAC). By understanding the principles behind these procedures, you can ensure the safe and compliant disposal of this and similar chemical entities.

Understanding the Hazard Profile of Quaternary Ammonium Compounds

Many QACs are known to be:

  • Harmful if swallowed: Oral ingestion can lead to adverse health effects.[2][3][4]

  • Skin and eye irritants: Direct contact can cause irritation or serious eye damage.[2]

  • Toxic to aquatic life: Release into the environment can have harmful effects on aquatic organisms, sometimes with long-lasting consequences.[2][4]

Therefore, it is imperative to treat Ethylbis(3-phenylpropyl)ammonium chloride as a potentially hazardous substance and manage its disposal accordingly.

The Cornerstone of Compliance: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), the primary federal law in the United. States governing the disposal of solid and hazardous waste, the generator of the waste is responsible for determining if it is hazardous.[5][6][7] This "cradle-to-grave" responsibility means you must ascertain the hazards of your waste stream containing Ethylbis(3-phenylpropyl)ammonium chloride.[6][7]

A waste is generally considered hazardous if it is specifically listed by the U.S. Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9] While Ethylbis(3-phenylpropyl)ammonium chloride is not likely to be a listed hazardous waste, a toxicity characteristic leaching procedure (TCLP) may be necessary to determine if it is a characteristic hazardous waste.[9]

Consult your institution's Environmental Health and Safety (EHS) department for guidance on making a formal hazardous waste determination.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of Ethylbis(3-phenylpropyl)ammonium chloride.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]

  • Hand Protection: Wear chemical-resistant gloves.[2]

  • Body Protection: A lab coat or other protective clothing should be worn.[2]

Step 2: Waste Segregation and Collection

  • Do not mix with other waste streams: Keep waste containing Ethylbis(3-phenylpropyl)ammonium chloride separate from other chemical waste unless specifically instructed to do so by your EHS department. Incompatible chemicals can react dangerously.

  • Use a designated and compatible waste container: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8] Quaternary ammonium compounds are generally compatible with a wide range of materials.[1][10]

  • Label the container clearly: The label should read "Hazardous Waste" and clearly identify the contents, including the full chemical name "Ethylbis(3-phenylpropyl)ammonium chloride" and its approximate concentration.[8]

Step 3: On-Site Storage

  • Store in a designated satellite accumulation area (SAA) or central accumulation area (CAA): These areas must be under the control of the generator.

  • Keep containers closed: Waste containers must be kept tightly sealed except when adding or removing waste.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor: They will provide specific instructions for the pickup and transportation of your hazardous waste.[11]

  • Complete all necessary paperwork: This may include a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.[6]

Step 5: Decontamination of Empty Containers

  • Triple-rinse empty containers: Rinse the container with a suitable solvent (such as water, if appropriate) three times.[2]

  • Collect the rinsate: The rinsate must be collected and disposed of as hazardous waste.[2]

  • Deface the label: Once the container is properly decontaminated, deface or remove the original label before disposing of it as non-hazardous waste, in accordance with your institution's policies.

Emergency Procedures in Case of a Spill

In the event of a spill, follow these procedures:

  • Evacuate and restrict access: Clear the immediate area of all personnel and restrict access.[12]

  • Ventilate the area: If it is safe to do so, increase ventilation to the area.

  • Wear appropriate PPE: All personnel involved in the cleanup should wear the appropriate chemical-resistant PPE.[12]

  • Contain the spill: Use a non-combustible absorbent material like vermiculite, sand, or earth to absorb the spilled material.[2]

  • Collect the absorbed material: Carefully scoop the absorbed material into a sealable waste container for disposal.[2]

  • Decontaminate the area: Clean the spill area thoroughly.

  • Report the spill: Report the incident to your supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethylbis(3-phenylpropyl)ammonium chloride.

DisposalWorkflow start Start: Ethylbis(3-phenylpropyl)ammonium Chloride Waste Generated waste_determination Is the waste a determined hazardous waste? start->waste_determination consult_ehs Consult EHS for Hazardous Waste Determination waste_determination->consult_ehs Unsure hazardous_waste Manage as Hazardous Waste waste_determination->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Waste (Consult EHS for confirmation) waste_determination->non_hazardous_waste No consult_ehs->waste_determination disposal Arrange for Professional Disposal hazardous_waste->disposal non_hazardous_waste->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal decision workflow for Ethylbis(3-phenylpropyl)ammonium chloride.

Quantitative Data Summary

While specific regulatory limits for Ethylbis(3-phenylpropyl)ammonium chloride are not defined, the following table provides general thresholds for hazardous waste generators under RCRA. Your generator status determines the specific regulations you must follow.[8]

Generator CategoryMonthly Hazardous Waste Generation
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs) of non-acutely hazardous waste and ≤ 1 kg (2.2 lbs) of acutely hazardous waste
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) of non-acutely hazardous waste
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs) of non-acutely hazardous waste or > 1 kg (2.2 lbs) of acutely hazardous waste

Source: U.S. Environmental Protection Agency

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of Ethylbis(3-phenylpropyl)ammonium chloride is a critical aspect of laboratory safety and environmental stewardship. By adhering to these guidelines, rooted in the principles of RCRA and a comprehensive understanding of the potential hazards of quaternary ammonium compounds, you contribute to a safer research environment and the protection of our planet. Always prioritize consultation with your institution's EHS professionals to ensure full compliance with all applicable federal, state, and local regulations.[2][12]

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Hazardous waste in the United States. (n.d.). In Wikipedia.
  • Hazardous Waste Regulations. (n.d.).
  • Safety D
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
  • Safety D
  • Defining Hazardous Waste. (n.d.). California Department of Toxic Substances Control.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Product and Company Identific
  • Safety d
  • Quaternary ammonium compounds (QAC). (n.d.). HARTMANN SCIENCE CENTER.
  • Safety D
  • What causes material incompatibility?

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethylbis(3-phenylpropyl)ammonium chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethylbis(3-phenylpropyl)ammonium chloride
© Copyright 2026 BenchChem. All Rights Reserved.